molecular formula C27H44O2 B15604606 25-Hydroxytachysterol3

25-Hydroxytachysterol3

Katalognummer: B15604606
Molekulargewicht: 400.6 g/mol
InChI-Schlüssel: UVVWRMXOHIVZBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

25-Hydroxytachysterol3 is a useful research compound. Its molecular formula is C27H44O2 and its molecular weight is 400.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

3-[2-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h9,11-12,20,23-25,28-29H,6-8,10,13-18H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVWRMXOHIVZBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(CC1)O)C=CC2=CCCC3(C2CCC3C(C)CCCC(C)(C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Characterization of 25-Hydroxytachysterol3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

25-hydroxytachysterol3 (25-OH-T3) is a biologically active photoisomer of 25-hydroxyvitamin D3. As a secosteroid, it plays a significant role in cellular proliferation and differentiation, acting through multiple nuclear receptor pathways. This technical guide outlines the synthetic approaches, characterization methodologies, and known signaling pathways associated with this compound, providing a comprehensive resource for researchers in the field of vitamin D analogs and drug development.

Synthesis of this compound

The synthesis of this compound can be approached through two primary strategies: photochemical conversion of a hydroxylated precursor or a multi-step chemical synthesis to construct the tachysterol (B196371) backbone followed by side-chain modification.

Photochemical Synthesis

Tachysterol3 is a natural photoisomer of previtamin D3, formed upon exposure to UVB radiation.[1][2] The most direct route to this compound involves the irradiation of 25-hydroxy-7-dehydrocholesterol. The process involves a complex equilibrium between previtamin D3, vitamin D3, lumisterol3, and tachysterol3.

Experimental Workflow for Photochemical Synthesis

G cluster_prep Precursor Preparation cluster_photo Photochemical Conversion cluster_purify Purification 25-hydroxy-7-dehydrocholesterol 25-hydroxy-7-dehydrocholesterol UVB_Irradiation UVB Irradiation (e.g., 295 nm) 25-hydroxy-7-dehydrocholesterol->UVB_Irradiation Photoisomers Mixture of Photoisomers (Previtamin D3, Vitamin D3, Lumisterol3, Tachysterol3) UVB_Irradiation->Photoisomers HPLC Preparative HPLC Photoisomers->HPLC Final_Product This compound HPLC->Final_Product G cluster_ligand cluster_receptors cluster_dna Ligand 25-OH-T3 VDR VDR Ligand->VDR binds LXR LXR Ligand->LXR binds PPARg PPARγ Ligand->PPARg binds RXR RXR VDR->RXR heterodimerizes LXR->RXR heterodimerizes PPARg->RXR heterodimerizes DNA DNA Response Element (VDRE, LXRE, PPRE) RXR->DNA binds CoAct Co-Activators RXR->CoAct recruits (active) CoRep Co-Repressors DNA->CoRep recruits (inactive) Transcription Target Gene Transcription CoAct->Transcription initiates G cluster_cyto Cytoplasm cluster_nuc Nucleus Ligand 25-OH-T3 AhR_complex AhR-Hsp90-XAP2 Complex Ligand->AhR_complex binds AhR_nuc AhR AhR_complex->AhR_nuc Translocation & Dissociation ARNT ARNT AhR_nuc->ARNT heterodimerizes XRE XRE (DNA) ARNT->XRE binds Transcription Target Gene Transcription (e.g., CYP1A1) XRE->Transcription regulates

References

A Deep Dive into the Structural Nuances of 25-hydroxytachysterol3 and 25-hydroxyvitamin D3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the structural and functional distinctions between 25-hydroxytachysterol3 and 25-hydroxyvitamin D3 reveals critical insights for drug development and scientific research. This technical guide synthesizes available data on their three-dimensional structures, binding affinities for the vitamin D receptor (VDR), and their subsequent impact on cellular signaling pathways.

This document provides a comprehensive comparison of this compound and its better-known counterpart, 25-hydroxyvitamin D3. By examining their structural differences at the atomic level and the resulting functional consequences, we aim to equip researchers, scientists, and drug development professionals with a detailed understanding of these two important vitamin D metabolites.

Core Structural Differences: A Tale of Two A-Rings

At the heart of the functional distinctions between this compound and 25-hydroxyvitamin D3 lies a fundamental difference in their molecular architecture. Both molecules share the same chemical formula, C27H44O2, and possess a hydroxyl group at the 25th carbon position, a key feature for their biological activity. However, the orientation of the A-ring in their secosteroid structure is markedly different.

In 25-hydroxyvitamin D3, the A-ring can adopt two rapidly equilibrating chair conformations. This conformational flexibility is a crucial aspect of its interaction with the vitamin D receptor (VDR). In contrast, this compound has a more rigid A-ring structure. This rigidity stems from the altered stereochemistry of the triene system, which locks the A-ring into a conformation that is distinct from that of 25-hydroxyvitamin D3. While specific X-ray crystallography or high-resolution NMR data detailing the precise bond angles and dihedral angles of this compound remains limited in publicly accessible literature, the established difference in A-ring conformation is a critical determinant of its biological activity.

Quantitative Data Summary

To facilitate a clear comparison, the following tables summarize the key quantitative parameters for this compound and 25-hydroxyvitamin D3.

Molecular Properties This compound 25-hydroxyvitamin D3
Molecular Formula C27H44O2C27H44O2
Molar Mass 400.64 g/mol 400.64 g/mol
VDR Binding Affinity Value Reference
This compound (Kd) 22 nM[1]
25-hydroxyvitamin D3 (EC50 for gene regulation) ~322 nM[2]

Note: A direct comparison of binding affinity is challenging due to the different metrics reported (Kd vs. EC50) and variations in experimental conditions. The provided values serve as an indication of their relative interaction with the VDR.

Interaction with the Vitamin D Receptor (VDR) and Signaling Pathways

The biological effects of both this compound and 25-hydroxyvitamin D3 are primarily mediated through their interaction with the Vitamin D Receptor (VDR), a nuclear transcription factor.[3] Upon binding, the ligand-VDR complex heterodimerizes with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.

25-hydroxyvitamin D3 is a well-established prohormone that is converted in the kidneys to the active form, 1,25-dihydroxyvitamin D3, a high-affinity VDR ligand. However, 25-hydroxyvitamin D3 itself can directly activate the VDR, albeit with lower potency, and regulate gene expression.[2]

This compound has been shown to be a direct agonist of the VDR.[3][4] Studies have demonstrated its ability to induce the translocation of the VDR from the cytoplasm to the nucleus and stimulate the expression of VDR target genes, such as CYP24A1, which is involved in vitamin D catabolism.[3][4] Molecular docking studies suggest that this compound occupies the same ligand-binding pocket of the VDR as the natural ligand, 1α,25(OH)2D3.[3]

Interestingly, the biological activity of this compound is not limited to the VDR. Research indicates that it also acts as an agonist for other nuclear receptors, including the Aryl Hydrocarbon Receptor (AhR), Liver X Receptors (LXRα/β), and Peroxisome Proliferator-Activated Receptor γ (PPARγ).[4] This broader receptor activation profile suggests that this compound may elicit a more diverse range of biological responses compared to 25-hydroxyvitamin D3.

Signaling Pathway Diagram

VDR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_other_receptors Other Nuclear Receptors 25-OHT3 This compound VDR_RXR VDR-RXR Complex 25-OHT3->VDR_RXR Binds AhR AhR 25-OHT3->AhR Activates LXRs LXRα/β 25-OHT3->LXRs Activates PPARg PPARγ 25-OHT3->PPARg Activates 25-OHD3 25-hydroxyvitamin D3 25-OHD3->VDR_RXR Binds VDR_RXR_Ligand Ligand-VDR-RXR Complex VDR_RXR->VDR_RXR_Ligand Translocates to Nucleus VDRE VDRE VDR_RXR_Ligand->VDRE Binds to Gene_Expression Target Gene Expression (e.g., CYP24A1) VDRE->Gene_Expression Modulates

Caption: VDR signaling pathway for this compound and 25-hydroxyvitamin D3.

Experimental Protocols

VDR Competitive Binding Assay

Objective: To determine the binding affinity (Kd or Ki) of this compound and 25-hydroxyvitamin D3 for the Vitamin D Receptor.

Methodology:

  • Receptor Source: Utilize a source of VDR, such as nuclear extracts from cells overexpressing the receptor (e.g., MCF-7 cells) or purified recombinant VDR.

  • Radioligand: Use a tritiated high-affinity VDR ligand, such as [3H]-1α,25-dihydroxyvitamin D3, at a concentration at or below its Kd.

  • Competitors: Prepare serial dilutions of unlabeled this compound, 25-hydroxyvitamin D3, and a known high-affinity ligand (e.g., 1α,25-dihydroxyvitamin D3) as a positive control.

  • Incubation: Incubate the VDR source, radioligand, and varying concentrations of the competitor in a suitable binding buffer at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the free radioligand. Common methods include hydroxylapatite adsorption or filtration through glass fiber filters.

  • Quantification: Measure the amount of radioactivity in the bound fraction using liquid scintillation counting.

  • Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.

VDR-Mediated Gene Expression Assay (Reporter Gene Assay)

Objective: To assess the functional activity of this compound and 25-hydroxyvitamin D3 as VDR agonists.

Methodology:

  • Cell Line: Use a suitable mammalian cell line (e.g., HEK293T or MCF-7) that is transiently or stably co-transfected with two plasmids:

    • An expression vector for the human VDR.

    • A reporter plasmid containing a luciferase or β-galactosidase gene under the control of a promoter containing one or more VDREs.

  • Cell Culture and Treatment: Plate the transfected cells and, after allowing them to adhere, treat them with varying concentrations of this compound, 25-hydroxyvitamin D3, a known VDR agonist (positive control), and a vehicle control (e.g., ethanol (B145695) or DMSO).

  • Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for VDR activation and reporter gene expression.

  • Cell Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme (luciferase or β-galactosidase) using a commercially available assay kit and a luminometer or spectrophotometer.

  • Data Analysis: Normalize the reporter gene activity to a co-transfected internal control (e.g., Renilla luciferase) or to total protein concentration to account for variations in cell number and transfection efficiency. Plot the normalized reporter activity against the logarithm of the agonist concentration and fit the data to a dose-response curve to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).

Experimental Workflow Diagram

Experimental_Workflow cluster_binding_assay VDR Competitive Binding Assay cluster_gene_assay VDR Reporter Gene Assay B_Start Prepare VDR, Radioligand, and Competitors B_Incubate Incubate B_Start->B_Incubate B_Separate Separate Bound/Free Ligand B_Incubate->B_Separate B_Quantify Quantify Radioactivity B_Separate->B_Quantify B_Analyze Calculate IC50/Ki B_Quantify->B_Analyze G_Start Transfect Cells with VDR and Reporter Plasmids G_Treat Treat Cells with Compounds G_Start->G_Treat G_Incubate Incubate (24h) G_Treat->G_Incubate G_Lyse Lyse Cells & Measure Reporter Activity G_Incubate->G_Lyse G_Analyze Calculate EC50 G_Lyse->G_Analyze

Caption: Workflow for VDR binding and functional assays.

Conclusion

The structural disparity between this compound and 25-hydroxyvitamin D3, primarily in the conformation of the A-ring, leads to significant differences in their biological activity. While both compounds can activate the VDR, this compound exhibits a broader interaction profile with other nuclear receptors. This suggests that this compound may have a more complex pharmacological profile with potential for therapeutic applications beyond those traditionally associated with vitamin D. Further research, including detailed structural studies and comprehensive comparative analyses of their effects on gene expression, is warranted to fully elucidate the therapeutic potential of this intriguing vitamin D metabolite.

References

An In-depth Technical Guide to the Receptor Binding Affinity of 25-Hydroxytachysterol₃

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of 25-hydroxytachysterol₃ (25(OH)T₃) to its primary receptor, the Vitamin D Receptor (VDR). It includes available data on its biological activity, detailed experimental protocols for assessing receptor binding, and visualizations of the associated signaling pathways and experimental workflows.

Introduction

25-hydroxytachysterol₃ is a hydroxylated derivative of tachysterol₃, a photoproduct of previtamin D₃. Emerging research has identified 25(OH)T₃ and its analogs, such as 20S-hydroxytachysterol₃ (20S(OH)T₃), as biologically active molecules that exert their effects through nuclear receptors.[1][2] The primary target of these compounds is the Vitamin D Receptor (VDR), a ligand-activated transcription factor that plays a crucial role in a multitude of physiological processes, including calcium homeostasis, cell proliferation and differentiation, and immune modulation.[1][2][3] Understanding the binding affinity and mechanism of action of 25(OH)T₃ at the VDR is critical for evaluating its therapeutic potential.

Quantitative Data on Receptor Interaction

While direct quantitative binding affinity values such as the dissociation constant (Kd) or inhibition constant (Ki) for 25-hydroxytachysterol₃ are not extensively reported in publicly available literature, its interaction with and activation of the VDR have been demonstrated through functional assays and molecular modeling. The biological activity of 25(OH)T₃ is often compared to that of the endogenous VDR ligand, 1α,25-dihydroxyvitamin D₃ (1,25(OH)₂D₃).

CompoundReceptorAssay TypeObserved EffectReference
25-hydroxytachysterol₃Vitamin D Receptor (VDR)Functional Assay (CYP24A1 Expression)Stimulates the expression of CYP24A1, a VDR target gene.[1][2]
25-hydroxytachysterol₃Vitamin D Receptor (VDR)Functional Assay (VDR Nuclear Translocation)Induces the translocation of VDR from the cytoplasm to the nucleus in melanoma cells.[1][2][4]
20S-hydroxytachysterol₃Vitamin D Receptor (VDR)Functional Assay (CYP24A1 Expression)Stimulates the expression of CYP24A1.[1][2]
20S-hydroxytachysterol₃Vitamin D Receptor (VDR)Functional Assay (VDR Nuclear Translocation)Induces the translocation of VDR from the cytoplasm to the nucleus.[1][2][4]
Tachysterol₃Vitamin D Receptor (VDR)Binding AssayBinds to the VDR, although with low affinity.
1α,25-dihydroxyvitamin D₃Vitamin D Receptor (VDR)Competitive Binding AssayHigh-affinity binding, often used as a reference compound.

Experimental Protocols

A standard method to determine the binding affinity of a test compound like 25-hydroxytachysterol₃ to the VDR is a competitive radioligand binding assay.

Protocol: Competitive Radioligand Binding Assay for VDR

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Ki) of a test compound for the VDR.

Materials:

  • Receptor Source: Recombinant human VDR or nuclear extracts from cells overexpressing VDR.

  • Radioligand: ³H-labeled 1α,25-dihydroxyvitamin D₃ ([³H]-1,25(OH)₂D₃) with high specific activity.

  • Test Compound: 25-hydroxytachysterol₃.

  • Non-specific Binding Control: A high concentration (e.g., 1 µM) of unlabeled 1α,25-dihydroxyvitamin D₃.

  • Assay Buffer: A suitable buffer such as Tris-HCl containing protease inhibitors and stabilizing agents.

  • Separation Medium: Hydroxylapatite slurry or glass fiber filters.

  • Scintillation Cocktail and Counter.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound (25-hydroxytachysterol₃) and the unlabeled 1,25(OH)₂D₃ in the assay buffer.

    • Dilute the recombinant VDR and the [³H]-1,25(OH)₂D₃ to their optimal concentrations in the assay buffer.

  • Assay Setup:

    • In microcentrifuge tubes or a 96-well plate, combine the assay buffer, the VDR preparation, and the [³H]-1,25(OH)₂D₃.

    • Add either the vehicle (for total binding), varying concentrations of the test compound, or a saturating concentration of unlabeled 1,25(OH)₂D₃ (for non-specific binding).

  • Incubation:

    • Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient period to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand:

    • Hydroxylapatite Method: Add a slurry of hydroxylapatite to each tube, incubate briefly, and then centrifuge to pellet the hydroxylapatite with the bound receptor-ligand complex. Wash the pellets with assay buffer to remove unbound radioligand.

    • Filter Method: Rapidly filter the incubation mixture through glass fiber filters under vacuum. The filters will trap the receptor-ligand complex. Wash the filters with cold assay buffer.

  • Quantification:

    • Transfer the washed pellets or filters to scintillation vials.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_analysis Analysis reagents Prepare Reagents (VDR, [3H]-Ligand, Test Compound) incubation Incubate Components reagents->incubation separation Separate Bound and Free Ligand (Filtration or Hydroxylapatite) incubation->separation quantification Quantify Radioactivity separation->quantification data_analysis Calculate IC50 and Ki quantification->data_analysis

Caption: Workflow for a competitive radioligand binding assay.

VDR Signaling Pathway

VDR_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand 25(OH)T3 vdr_inactive Inactive VDR ligand->vdr_inactive Binding vdr_active Active VDR-Ligand Complex vdr_inactive->vdr_active Activation & Nuclear Translocation heterodimer VDR-RXR Heterodimer vdr_active->heterodimer rxr RXR rxr->heterodimer vdre VDRE (DNA) heterodimer->vdre Binding transcription Modulation of Gene Transcription vdre->transcription

Caption: Genomic signaling pathway of the Vitamin D Receptor.

References

Preliminary Studies on Tachysterol Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tachysterol (B196371), a photoisomer of previtamin D, has long been considered an inactive byproduct of vitamin D synthesis. However, emerging research reveals that its metabolites, particularly hydroxylated forms, possess significant biological activity. This technical guide provides a comprehensive overview of preliminary studies on tachysterol metabolites, focusing on their enzymatic synthesis, diverse biological effects, and the experimental methodologies used for their investigation. This document is intended to serve as a core resource for researchers and professionals in drug development interested in the burgeoning field of tachysterol biology.

Metabolism of Tachysterol

Tachysterol undergoes enzymatic hydroxylation, primarily by the cytochrome P450 enzymes CYP11A1 and CYP27A1, to produce biologically active metabolites. The two principal metabolites identified to date are 20S-hydroxytachysterol₃ (20S(OH)T₃) and 25-hydroxytachysterol₃ (25(OH)T₃).[1][2] These metabolites have been detected in human epidermis and serum, indicating their physiological relevance.[1][3] The concentration of the parent compound, tachysterol₃, in human serum has been measured at 7.3 ± 2.5 ng/mL.[1][2] In the epidermis, its concentration is approximately 25.1 ± 5.2 ng/mg protein.[3]

The metabolism of tachysterol₃ by these enzymes has been characterized in vitro. The rate of conversion of tachysterol₃ to 25(OH)T₃ by CYP27A1 has been determined to be 0.13 min⁻¹ under specific assay conditions.[3] The metabolism by bovine CYP11A1 proceeds at a rate of approximately 3 mol/min/mol of the enzyme.[1]

Metabolic Pathway of Tachysterol

Tachysterol_Metabolism cluster_metabolism Metabolic Activation Tachysterol Tachysterol₃ Metabolite_20OH 20S-hydroxytachysterol₃ (20S(OH)T₃) Tachysterol->Metabolite_20OH CYP11A1 Metabolite_25OH 25-hydroxytachysterol₃ (25(OH)T₃) Tachysterol->Metabolite_25OH CYP27A1 PrevitaminD3 Previtamin D₃ PrevitaminD3->Tachysterol Isomerization UVB UVB Tachysterol_Signaling cluster_receptors Nuclear Receptors cluster_responses Cellular Responses T_Metabolites Tachysterol Metabolites (20S(OH)T₃, 25(OH)T₃) VDR VDR T_Metabolites->VDR AhR AhR T_Metabolites->AhR LXR LXRα/β T_Metabolites->LXR PPARg PPARγ T_Metabolites->PPARg Cell_Cycle Cell Cycle Arrest VDR->Cell_Cycle Differentiation Keratinocyte Differentiation VDR->Differentiation Gene_Expression Gene Expression (e.g., CYP24A1) VDR->Gene_Expression AhR->Differentiation LXR->Differentiation Lipid_Metabolism Lipid Metabolism LXR->Lipid_Metabolism ECM_Modulation ECM Modulation PPARg->ECM_Modulation Synthesis_Workflow start Pregnenolone Acetate step1 Bromination & Dehydrobromination start->step1 intermediate1 7-Dehydropregnenolone Acetate step1->intermediate1 step2 Grignard Reaction intermediate1->step2 intermediate2 20S(OH)-7DHC step2->intermediate2 step3 UVB Irradiation intermediate2->step3 product_mixture Mixture of Photoproducts step3->product_mixture step4 Preparative HPLC product_mixture->step4 final_product 20S-hydroxytachysterol₃ step4->final_product

References

Methodological & Application

Application Note: Isolating Tachysterol Derivatives from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tachysterol (B196371), a photoisomer of previtamin D, and its derivatives are increasingly recognized for their biological activities, including their role in cellular differentiation and proliferation.[1][2] Accurate and reliable methods for the isolation and quantification of these compounds from complex biological matrices are crucial for understanding their physiological functions, metabolism, and potential as therapeutic agents. This application note provides a detailed protocol for the isolation of tachysterol and its hydroxylated metabolites from biological samples such as plasma, serum, and tissues, followed by their quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of Tachysterol3

Tachysterol3, a photoproduct of previtamin D3, undergoes enzymatic hydroxylation to form biologically active metabolites. The enzymes CYP11A1 and CYP27A1 convert tachysterol3 into 20S-hydroxytachysterol3 (20S(OH)T3) and 25-hydroxytachysterol3 (25(OH)T3), respectively.[1][2] These hydroxyderivatives can then modulate various cellular processes by interacting with nuclear receptors such as the Vitamin D Receptor (VDR), Aryl Hydrocarbon Receptor (AhR), Liver X Receptors (LXRs), and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2]

Metabolic Activation of Tachysterol3 T3 Tachysterol3 P450scc CYP11A1 T3->P450scc C25OH CYP27A1 T3->C25OH OH20T3 20S(OH)T3 P450scc->OH20T3 OH25T3 25(OH)T3 C25OH->OH25T3 Receptors Nuclear Receptors (VDR, AhR, LXRs, PPARγ) OH20T3->Receptors OH25T3->Receptors Response Biological Response (Gene Expression, etc.) Receptors->Response

Metabolic activation of Tachysterol3 and downstream signaling.

Experimental Workflow for Tachysterol Derivative Isolation

The overall workflow for isolating and quantifying tachysterol derivatives from biological samples involves sample preparation, including extraction and optional hydrolysis, followed by chromatographic separation and detection by mass spectrometry. The use of a stable isotope-labeled internal standard is highly recommended to ensure accuracy and correct for any sample loss during preparation.[1][3]

Isolation Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Serum, Tissue) Spike Spike with Internal Standard (e.g., Deuterated Tachysterol) Sample->Spike Homogenize Homogenization (for tissue samples) Spike->Homogenize Tissues Extract Solvent Extraction (e.g., Methanol (B129727), Acetonitrile) Spike->Extract Plasma/Serum Homogenize->Extract Centrifuge Centrifugation Extract->Centrifuge Dry Dry Supernatant Centrifuge->Dry Reconstitute Reconstitute Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Processing & Quantification LCMS->Data

General experimental workflow for tachysterol analysis.

Experimental Protocols

Materials and Reagents
  • Tachysterol analytical standards (Tachysterol3, 20S(OH)T3, 25(OH)T3)

  • Stable isotope-labeled internal standards (e.g., Tachysterol-d7)

  • HPLC or LC-MS grade methanol, acetonitrile (B52724), isopropanol, and water

  • Phosphate-buffered saline (PBS)

  • Butylated hydroxytoluene (BHT)

  • Nitrogen gas for evaporation

  • Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)

Protocol 1: Extraction from Serum or Plasma

This protocol is adapted from established methods for sterol extraction from serum.[1]

  • Sample Aliquoting: Thaw frozen serum or plasma samples on ice. Aliquot 200 µL of the sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount of the stable isotope-labeled internal standard (e.g., Lathosterol-d7 is used for lathosterol (B1674540) quantification and a similar deuterated tachysterol standard would be ideal) to each sample.[1][4]

  • Protein Precipitation and Extraction: Add 1.8 mL of 90% methanol to the sample.[1] Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[4]

  • Supernatant Collection: Carefully transfer the supernatant to a new clean tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C or using a vacuum centrifuge.[3][4]

  • Storage: The dried extract can be stored at -80°C until analysis.[1]

  • Reconstitution: Prior to LC-MS/MS analysis, reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase.

Protocol 2: Extraction from Tissue (Epidermis)

This protocol is based on the extraction of tachysterol derivatives from human epidermis.[1]

  • Tissue Homogenization: Weigh the tissue sample. Homogenize the tissue in PBS.

  • Internal Standard Spiking: Add the internal standard to the homogenate.

  • Extraction: Add 75% acetonitrile to the tissue homogenate and repeat the homogenization process.[1]

  • Centrifugation: Centrifuge the homogenate to pellet tissue debris.

  • Supernatant Collection: Transfer the supernatant to a clean tube.

  • Drying: Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum centrifuge.

  • Storage: Store the dried extract at -80°C.[1]

  • Reconstitution: Reconstitute the sample in the mobile phase before injection.

LC-MS/MS Analysis

The following are representative conditions for the analysis of tachysterol derivatives. Optimization may be required depending on the specific instrument and analytes of interest.

  • LC System: UPLC or HPLC system

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm, or similar C18 reversed-phase column.[1]

  • Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium (B1175870) formate.[5]

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid or 5 mM ammonium formate.[5]

  • Gradient: A suitable gradient from a lower to a higher percentage of organic phase to resolve the analytes.

  • Flow Rate: 0.2 - 0.4 mL/min

  • Column Temperature: 30 - 40°C

  • Injection Volume: 5 - 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI) positive or Atmospheric Pressure Chemical Ionization (APCI) positive.

  • Detection: Multiple Reaction Monitoring (MRM). Example transitions:

    • 20S(OH)T3 & 25(OH)T3: m/z 401.3 → 383.3 ([M+H]+ → [M+H-H2O]+)[1]

    • Tachysterol3: m/z 385.3 → 367.3 ([M+H]+ → [M+H-H2O]+)[1]

Data Presentation

The following table summarizes reported concentrations of tachysterol3 and its derivatives in human biological samples.

AnalyteBiological MatrixConcentrationReference
Tachysterol3Human Serum7.3 ± 2.5 ng/mL[1]
Tachysterol3Human Epidermis25.1 ± 5.2 ng/mg protein[1]
20S(OH)T3Human SerumDetected[1]
20S(OH)T3Human EpidermisDetected[1]
25(OH)T3Human SerumDetected[1]
25(OH)T3Human EpidermisDetected[1]

Conclusion

This application note provides a comprehensive set of protocols for the successful isolation and quantification of tachysterol derivatives from biological samples. The described methods, utilizing solvent extraction and LC-MS/MS analysis, offer the sensitivity and specificity required for accurate determination of these compounds. The use of stable isotope-labeled internal standards is crucial for reliable quantification. These methodologies will aid researchers in further elucidating the roles of tachysterol and its metabolites in health and disease.

References

Application Notes and Protocols for Testing 25-Hydroxytachysterol3 Effects in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25-hydroxytachysterol3 (25(OH)T3) is a metabolite of tachysterol3, a photoproduct of previtamin D3.[1][2] Emerging research indicates that 25(OH)T3 is biologically active, exhibiting effects on cell proliferation and differentiation, and engaging with multiple nuclear receptors.[1][2] These application notes provide a comprehensive overview of the cell culture models and protocols for investigating the cellular and molecular effects of 25(OH)T3. The detailed methodologies and data presentation guidelines are intended to assist researchers in the standardized assessment of this and other vitamin D analogs.

Relevant Cell Culture Models

The selection of an appropriate cell culture model is critical for elucidating the biological activities of 25(OH)T3. Based on current literature, primary human epidermal keratinocytes and dermal fibroblasts are relevant models for studying the effects of 25(OH)T3 on skin cell biology.[1][2] Additionally, other cell lines expressing the target receptors of 25(OH)T3 can be employed for mechanistic studies.

Table 1: Recommended Cell Culture Models for 25(OH)T3 Studies

Cell Line/TypeTissue of OriginKey Characteristics & Relevance
Primary Human Epidermal Keratinocytes (NHEK)SkinModel for studying effects on cell proliferation, differentiation, and gene expression related to skin health.[1]
Primary Human Dermal Fibroblasts (NHDF)SkinSuitable for assessing anti-proliferative effects and impact on extracellular matrix components.[1]
HaCaTSkin (Immortalized Keratinocytes)A well-established cell line for studying keratinocyte differentiation and VDR signaling.[3]
UMR-106Bone (Rat Osteosarcoma)Useful for investigating effects on bone cell function and the expression of genes like FGF23.[4]
Various Cancer Cell Lines (e.g., Ovarian, Melanoma)VariesCan be used to explore the anti-proliferative and pro-differentiating potential of 25(OH)T3 in oncology.[1][5]
Macrophages/Immune CellsImmune SystemRelevant for studying the immunomodulatory effects via receptors like VDR and AhR.

Signaling Pathways Modulated by this compound

25(OH)T3 has been shown to interact with several nuclear receptors, indicating a complex mechanism of action that extends beyond the classical vitamin D pathway.[1][2]

  • Vitamin D Receptor (VDR): 25(OH)T3 acts as an agonist for the VDR, leading to the translocation of VDR to the nucleus and the subsequent regulation of target genes such as CYP24A1.[1][2][3]

  • Aryl Hydrocarbon Receptor (AhR): 25(OH)T3 can activate the AhR, a transcription factor involved in cellular responses to environmental stimuli and immune regulation.[1][2]

  • Liver X Receptors (LXRα and LXRβ): This compound has shown high-affinity binding to the ligand-binding domains of LXRs, which are key regulators of lipid metabolism and inflammation.[1][2]

  • Peroxisome Proliferator-Activated Receptor γ (PPARγ): 25(OH)T3 also binds to the ligand-binding domain of PPARγ, a critical regulator of adipogenesis, inflammation, and insulin (B600854) sensitivity.[1][2]

Signaling_Pathways_of_25OH_T3 cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 25(OH)T3 25(OH)T3 VDR_cyto VDR 25(OH)T3->VDR_cyto AhR_cyto AhR 25(OH)T3->AhR_cyto LXR_cyto LXR 25(OH)T3->LXR_cyto PPARg_cyto PPARγ 25(OH)T3->PPARg_cyto VDR_nuc VDR VDR_cyto->VDR_nuc Translocation AhR_nuc AhR AhR_cyto->AhR_nuc Translocation LXR_nuc LXR LXR_cyto->LXR_nuc Translocation PPARg_nuc PPARγ PPARg_cyto->PPARg_nuc Translocation DNA DNA VDR_nuc->DNA AhR_nuc->DNA LXR_nuc->DNA PPARg_nuc->DNA Gene_Expression Target Gene Expression DNA->Gene_Expression Transcription

Caption: Signaling pathways of this compound (25(OH)T3).

Experimental Protocols

Protocol 1: Cell Proliferation Assay

This protocol is designed to assess the anti-proliferative effects of 25(OH)T3 on adherent cell lines like human dermal fibroblasts and epidermal keratinocytes.[1]

Materials:

  • Selected cell line (e.g., primary human dermal fibroblasts)

  • Complete cell culture medium

  • This compound (stock solution in ethanol)

  • Vehicle control (0.1% ethanol)

  • Positive control (e.g., 1α,25-dihydroxyvitamin D3)

  • 96-well cell culture plates

  • Cell proliferation reagent (e.g., MTS or WST-1)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Treatment: Prepare serial dilutions of 25(OH)T3 and the positive control in complete medium. The final concentration of the vehicle should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the treatment or control solutions.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Quantification: Add 20 µL of the cell proliferation reagent to each well and incubate for 1-4 hours. Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

Table 2: Example Data from a Proliferation Assay

TreatmentConcentration (M)% Proliferation (Mean ± SD)
Vehicle (0.1% Ethanol)-100 ± 5.2
25(OH)T310⁻⁹85.3 ± 4.1
25(OH)T310⁻⁸62.1 ± 3.5
25(OH)T310⁻⁷45.7 ± 2.9
1α,25(OH)₂D₃10⁻⁸55.4 ± 3.8
Protocol 2: Gene Expression Analysis by RT-qPCR

This protocol details the measurement of changes in the expression of target genes, such as CYP24A1 and keratinocyte differentiation markers (e.g., Keratin 10, Involucrin), in response to 25(OH)T3 treatment.[1]

Materials:

  • Selected cell line (e.g., primary human epidermal keratinocytes)

  • 6-well cell culture plates

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Gene-specific primers (e.g., for CYP24A1, KRT10, IVL, and a housekeeping gene like GAPDH)

  • Real-time PCR system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with 25(OH)T3 (e.g., 10⁻⁷ M) or vehicle for 24 hours.

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

Table 3: Example Gene Expression Data

Target GeneTreatment (10⁻⁷ M)Fold Change (vs. Vehicle)
CYP24A125(OH)T38.5 ± 1.2
KRT1025(OH)T34.2 ± 0.8
IVL25(OH)T33.7 ± 0.6

digraph "Experimental_Workflow_Gene_Expression" {
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node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

A[label="1. Cell Seeding & Growth\n(e.g., Keratinocytes in 6-well plates)"]; B[label="2. Treatment\n(25(OH)T3 or Vehicle)"]; C [label="3. RNA Extraction"]; D [label="4. cDNA Synthesis"]; E [label="5. Real-Time qPCR\n(Target & Housekeeping Genes)"]; F [label="6. Data Analysis\n(ΔΔCt Method)"];

A -> B; B -> C; C -> D; D -> E; E -> F; }

Caption: Workflow for gene expression analysis.
Protocol 3: VDR Nuclear Translocation Assay

This protocol describes a method to visualize and quantify the translocation of the Vitamin D Receptor from the cytoplasm to the nucleus upon treatment with 25(OH)T3, often performed using immunofluorescence or a reporter cell line.[1][3]

Materials:

  • Cell line expressing VDR (e.g., HaCaT or melanoma cells with VDR-GFP)

  • Glass coverslips or imaging plates

  • This compound

  • Primary antibody against VDR (if not using a reporter line)

  • Fluorescently labeled secondary antibody

  • DAPI (nuclear stain)

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Seeding: Seed cells on glass coverslips or in imaging plates.

  • Treatment: Treat cells with 25(OH)T3 (e.g., 10⁻⁷ M) for 1-4 hours.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Immunostaining (if applicable): Block with a suitable blocking buffer, then incubate with the primary anti-VDR antibody, followed by the fluorescently labeled secondary antibody.

  • Nuclear Staining: Stain the nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of VDR translocation.

Table 4: Example VDR Translocation Data

Treatment (10⁻⁷ M)Nuclear/Cytoplasmic VDR Ratio (Mean ± SD)
Vehicle1.2 ± 0.3
25(OH)T34.5 ± 0.8
1α,25(OH)₂D₃5.1 ± 0.9

Conclusion

The provided application notes and protocols offer a framework for the in vitro characterization of this compound. By utilizing appropriate cell culture models and standardized experimental procedures, researchers can effectively investigate the biological activities and molecular mechanisms of this and other novel compounds, contributing to the advancement of drug discovery and development.

References

Application Notes and Protocols for In Vivo Studies of 25-Hydroxytachysterol3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25-hydroxytachysterol3 is a synthetic analog of vitamin D. The study of its in vivo properties is crucial for determining its therapeutic potential and safety profile. This document provides detailed application notes and protocols for conducting in vivo studies of this compound in animal models, focusing on pharmacokinetics, efficacy, and toxicology. The methodologies presented here are based on established practices for in vivo evaluation of vitamin D analogs and can be adapted for the specific investigation of this compound.

I. Animal Models

The selection of an appropriate animal model is a critical first step in the in vivo evaluation of this compound. Rodents, particularly rats and mice, are the most commonly used models in vitamin D research due to their well-characterized physiology, ease of handling, and the availability of established disease models.[1]

Commonly Used Animal Models:

  • Rats (Sprague-Dawley, Wistar): Frequently used for pharmacokinetic and toxicology studies due to their larger size, which facilitates blood sampling.[2][3][4] Specific disease models in rats include those for renal failure (5/6 nephrectomy model) to study hyperparathyroidism.[5]

  • Mice (BALB/c, C57BL/6): Often used for efficacy studies, especially in cancer research using xenograft models.[6] Genetically modified mouse models, such as those with knocked-out vitamin D receptor (VDR) or metabolizing enzymes (e.g., CYP27B1), are valuable for mechanistic studies.[7][8]

  • Minipigs: Used in some pharmacokinetic studies as their physiology can be more comparable to humans in certain aspects.[2][3]

II. Pharmacokinetic Studies

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Data Presentation: Pharmacokinetics of Vitamin D Analogs in Animal Models

The following table summarizes pharmacokinetic data from studies on various vitamin D analogs, which can serve as a reference for designing and interpreting studies on this compound.

ParameterVitamin D AnalogAnimal ModelDoseRouteTmaxCmaxKey Findings
Half-life (T½)SeocalcitolMale Rat0.6 & 2.4 µg/kgOral~2 hDose-dependent3 hLiver concentration was 10-fold higher than serum at Tmax.[2][3]
Female Rat0.6 & 2.4 µg/kgOral~4 hDose-dependent8 h
Minipig0.3 µg/kgOral~8 hVariable8 h
24,25-dihydroxyvitamin D3RatNot specifiedOral--0.55 h (fast phase), 73.8 h (slow phase)Clearance from plasma followed a two-compartment model.[4]
2MDRatNot specifiedNot specified--~24 hStrong localization to the thyro/parathyroid gland.[5]
Experimental Protocol: Pharmacokinetic Analysis of this compound in Rats

This protocol outlines a typical single-dose pharmacokinetic study in rats.

Objective: To determine the pharmacokinetic profile of a single oral dose of this compound in Sprague-Dawley rats.

Materials:

  • Sprague-Dawley rats (male and female, 8-10 weeks old)

  • This compound

  • Vehicle for oral administration (e.g., corn oil)

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • Analytical equipment (e.g., LC-MS/MS)

Procedure:

  • Acclimatization: Acclimatize animals for at least one week before the experiment under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.

  • Dosing:

    • Fast rats overnight before dosing.

    • Administer a single oral dose of this compound using an appropriate gavage needle. A typical dose for a novel vitamin D analog might be in the range of 0.1 to 10 µg/kg.[3]

    • Include a vehicle control group.

  • Blood Sampling:

    • Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points.

    • Suggested time points: 0 (pre-dose), 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose.[3][4]

  • Plasma Preparation:

    • Centrifuge the blood samples to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of this compound in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, T½) using appropriate software.

Workflow Diagram:

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimatization Animal Acclimatization fasting Overnight Fasting acclimatization->fasting dosing Oral Dosing of This compound fasting->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep bioanalysis LC-MS/MS Analysis plasma_prep->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis

Caption: Workflow for a typical pharmacokinetic study of an oral compound in rodents.

III. Efficacy Studies

Efficacy studies are designed to evaluate the therapeutic potential of this compound in relevant disease models. Given that vitamin D analogs have shown promise in oncology, immunology, and bone metabolism, the choice of model will depend on the intended therapeutic application.[9][10]

Data Presentation: Efficacy of Vitamin D Analogs in a Mouse Xenograft Model
Vitamin D AnalogAnimal ModelCancer TypeDoseRouteOutcome
CalcitriolMouse XenograftBreast Cancer0.05 µ g/mouse Intraperitoneal Injection~60% decrease in tumor volume after 4 weeks.[6]
Vitamin D3 (dietary)Mouse XenograftBreast Cancer5000 IU/kg dietOral~65% decrease in tumor volume after 4 weeks.[6]
Experimental Protocol: Evaluating the Anti-Tumor Efficacy of this compound in a Mouse Xenograft Model

Objective: To assess the ability of this compound to inhibit tumor growth in a human breast cancer xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human breast cancer cell line (e.g., MCF-7)

  • Matrigel

  • This compound

  • Vehicle for administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation:

    • Harvest cancer cells and resuspend them in a mixture of media and Matrigel.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth regularly.

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Treatment:

    • Administer this compound (e.g., via intraperitoneal injection or oral gavage) at various doses.

    • The treatment frequency can be daily or several times a week.

    • Include a vehicle control group.

  • Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.

    • Monitor the body weight and overall health of the animals.

  • Endpoint:

    • Continue the experiment for a predetermined period (e.g., 4-6 weeks) or until tumors in the control group reach a specified size.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Efficacy Study Workflow Diagram:

G cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Analysis cell_culture Cancer Cell Culture implantation Subcutaneous Implantation in Immunocompromised Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth grouping Randomization into Groups tumor_growth->grouping treatment Administration of This compound grouping->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Study Endpoint & Euthanasia monitoring->endpoint ex_vivo Ex Vivo Tumor Analysis endpoint->ex_vivo

Caption: General workflow for an in vivo cancer xenograft efficacy study.

IV. Toxicology Studies

Toxicology studies are crucial to determine the safety profile of this compound. A primary concern with vitamin D analogs is the risk of hypercalcemia.[7][9][11]

Data Presentation: Toxicological Endpoints for Vitamin D Analogs
EndpointAnimal ModelVitamin D AnalogDoseObservation
Serum CalciumMice20S(OH)D3 / 20R(OH)D3Up to 60 µg/kgNon-hypercalcemic.[12]
Uremic Rats2MD2.5 ng/kg/dayNo change in serum calcium or phosphorus.[5]
Clinical SignsGeneralVitamin D>10,000 IU/day (human equivalent)Dehydration, vomiting, muscle weakness.[7][11]
Experimental Protocol: Acute Toxicity Study of this compound in Mice

Objective: To evaluate the acute toxicity of this compound in mice, with a focus on hypercalcemia.

Materials:

  • BALB/c mice (male and female)

  • This compound

  • Vehicle for administration

  • Blood collection supplies

  • Calcium assay kit

Procedure:

  • Dose Selection:

    • Select a range of doses, including a high dose expected to potentially induce toxicity.

  • Administration:

    • Administer a single dose of this compound to different groups of mice.

    • Include a vehicle control group.

  • Observation:

    • Monitor the animals closely for clinical signs of toxicity (e.g., changes in behavior, appetite, and hydration status) for at least 72 hours.[11]

  • Blood Chemistry:

    • Collect blood at baseline and at various time points post-dose (e.g., 24, 48, and 72 hours).

    • Measure serum calcium and phosphate (B84403) levels.

  • Necropsy:

    • At the end of the observation period, perform a gross necropsy.

    • Collect major organs for histopathological examination if necessary.

V. Signaling Pathway

Vitamin D analogs primarily exert their effects by binding to the Vitamin D Receptor (VDR), which is a nuclear transcription factor.[13]

Simplified Vitamin D Receptor Signaling Pathway:

G cluster_cell Target Cell cluster_cyto Cytoplasm cluster_nuc Nucleus DHT This compound VDR VDR DHT->VDR Binds RXR RXR VDR->RXR Heterodimerizes with Complex DHT-VDR-RXR Complex RXR->Complex VDRE Vitamin D Response Element (VDRE) on DNA Complex->VDRE Binds to GeneExp Target Gene Transcription VDRE->GeneExp Regulates

Caption: Simplified signaling pathway of a vitamin D analog via the Vitamin D Receptor.

By following these application notes and protocols, researchers can effectively design and execute in vivo studies to characterize the pharmacokinetic, efficacy, and toxicological properties of this compound, thereby advancing its potential development as a therapeutic agent.

References

"application of 25-hydroxytachysterol3 in bone metabolism research"

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

25-Hydroxytachysterol3, also known as 25-hydroxydihydrotachysterol (25-OH-DHT), is a synthetic analog of vitamin D. Its primary active metabolite is 1α,25-dihydroxy-dihydrotachysterol (1α,25-(OH)2DHT). Similar to the endogenous active form of vitamin D3, 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3), 25-OH-DHT and its metabolites play a crucial role in calcium and phosphate (B84403) homeostasis, with significant implications for bone metabolism. These compounds exert their effects by binding to the vitamin D receptor (VDR), a nuclear transcription factor that regulates the expression of genes involved in bone formation and resorption.

This document provides detailed application notes and experimental protocols for the use of this compound in bone metabolism research. Given the limited specific quantitative data for 25-OH-DHT, data for the well-characterized 1,25(OH)2D3 are provided as a reference to guide experimental design. It is anticipated that 25-OH-DHT will exhibit similar, though potentially quantitatively different, effects.

Quantitative Data Summary

The following tables summarize the effects of vitamin D analogs on key parameters of bone metabolism. Note that the data primarily pertains to 1,25(OH)2D3 and should be used as a guideline for studies involving this compound.

Table 1: In Vitro Effects of Vitamin D Analogs on Osteoblast Function

ParameterCell TypeCompoundConcentrationObserved EffectReference
Alkaline Phosphatase (ALP) ActivityMC3T3-E1 osteoblast-like cells1,25(OH)2D310⁻⁹ to 10⁻⁷ M3-fold increase in intracellular ALP activity, 6-fold increase in secreted ALP activity.[1][1]
MC3T3-E1 osteoblast-like cellsFour diastereoisomers of 1,25(OH)2D3-26,23-lactone100 to 1000 pg/mlLinear dose-dependent increase in ALP activity.[2][2]
MineralizationHuman pre-osteoblastic cell line (SV-HFO)1,25(OH)2D3Not specifiedAccelerated and enhanced mineralization.[3][3]
Human primary osteoblasts1,25(OH)2D310⁻⁸ MRecovered capacity for differentiation and mineralization in the presence of palmitic acid.[4][4]
Gene Expression (RANKL)Human osteoblasts1,25(OH)2D3Not specifiedUpregulated RANKL mRNA expression, particularly in immature osteoblasts.[5][5]
Gene Expression (Osteocalcin)Human primary osteoblasts1,25(OH)2D310⁻⁸ MAmeliorated the decrease in osteocalcin (B1147995) mRNA abundance induced by palmitic acid.[4][4]

Table 2: In Vivo Effects of Vitamin D Analogs on Bone Parameters

ParameterAnimal ModelCompoundDosageObserved EffectReference
Bone Calcium MobilizationNormal and Thyroparathyroidectomized Rats25-hydroxydihydrotachysterol30.25 µg to 1.00 µg per 100 g of body wtNearly linear increase in bone calcium mobilization (requires parathyroid tissue).[6][6]
Bone Mineral Density (BMD)Senescence-Accelerated Mouse (SAM-P/6)1,25(OH)2D318 pmol/24 h for 6 weeks>30% increase in lumbar spine BMD.[7][7]
Bone VolumeSenescence-Accelerated Mouse (SAM-P/6)1,25(OH)2D318 pmol/24 h for 6 weeksSignificant increase in bone volume.[7][7]
Osteoclast NumberSenescence-Accelerated Mouse (SAM-P/6)1,25(OH)2D318 pmol/24 h for 6 weeksMarked decrease in the number of osteoclasts and eroded surfaces.[7][7]

Signaling Pathways

This compound and its metabolites primarily act through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily. The binding of the ligand to VDR leads to a cascade of molecular events that regulate gene expression in bone cells.

VDR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell (Osteoblast/Pre-osteoclast) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_protein Protein Synthesis & Effects 25-OH-DHT This compound (25-OH-DHT) VDR Vitamin D Receptor (VDR) 25-OH-DHT->VDR Binds to VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR Retinoid X Receptor (RXR) RXR->VDR_RXR Forms heterodimer VDRE Vitamin D Response Element (VDRE) on DNA VDR_RXR->VDRE Binds to Gene_Transcription Target Gene Transcription VDRE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA Produces Proteins Synthesis of Proteins (e.g., RANKL, Osteocalcin, Alkaline Phosphatase) mRNA->Proteins Translates to Bone_Metabolism Regulation of Bone Metabolism Proteins->Bone_Metabolism Leads to

Figure 1: Simplified Vitamin D Receptor (VDR) signaling pathway activated by this compound.

A key pathway in bone metabolism regulated by vitamin D analogs is the RANKL/OPG signaling axis, which controls osteoclast differentiation and activity.

RANKL_OPG_Pathway 25-OH-DHT This compound (via VDR signaling) Osteoblast Osteoblast 25-OH-DHT->Osteoblast RANKL RANKL (Receptor Activator of NF-κB Ligand) Osteoblast->RANKL Increases expression OPG OPG (Osteoprotegerin) Osteoblast->OPG Decreases expression RANK RANK RANKL->RANK Binds to OPG->RANKL Inhibits binding to RANK Pre_Osteoclast Osteoclast Precursor Pre_Osteoclast->RANK Osteoclast Mature Osteoclast RANK->Osteoclast Promotes differentiation and activation Bone_Resorption Bone Resorption Osteoclast->Bone_Resorption Initiates

Figure 2: Regulation of the RANKL/OPG pathway by this compound in bone remodeling.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on bone cells.

Protocol 1: In Vitro Osteoblast Differentiation Assay

This protocol outlines the procedure to assess the effect of this compound on the differentiation of pre-osteoblastic cells, such as MC3T3-E1.

Materials:

  • MC3T3-E1 subclone 4 cells

  • Alpha-Minimum Essential Medium (α-MEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Ascorbic acid

  • β-glycerophosphate

  • This compound (dissolved in a suitable vehicle, e.g., ethanol)

  • Phosphate-Buffered Saline (PBS)

  • Alkaline Phosphatase (ALP) activity assay kit

  • Alizarin Red S staining solution

  • Multi-well culture plates (24- or 48-well)

Procedure:

  • Cell Seeding:

    • Culture MC3T3-E1 cells in α-MEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Seed the cells into multi-well plates at a density of 2 x 10⁴ cells/cm².

    • Allow cells to adhere and reach confluence (typically 24-48 hours).

  • Induction of Differentiation:

    • Once confluent, replace the growth medium with osteogenic differentiation medium (α-MEM with 10% FBS, 1% penicillin-streptomycin, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate).

    • Add this compound at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁷ M) to the differentiation medium. Include a vehicle control group.

    • Change the medium every 2-3 days with fresh differentiation medium containing the respective treatments.

  • Alkaline Phosphatase (ALP) Activity Assay (Day 7-10):

    • Wash the cells twice with PBS.

    • Lyse the cells according to the ALP activity assay kit manufacturer's protocol.

    • Measure the ALP activity in the cell lysates. Normalize the activity to the total protein content of each sample.

  • Alizarin Red S Staining for Mineralization (Day 14-21):

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the fixed cells three times with deionized water.

    • Stain the cells with 2% Alizarin Red S solution (pH 4.2) for 20-30 minutes at room temperature.

    • Wash the cells extensively with deionized water to remove excess stain.

    • Visualize and photograph the mineralized nodules (stained red).

    • For quantification, the stain can be extracted with a solution of 10% cetylpyridinium (B1207926) chloride in 10 mM sodium phosphate (pH 7.0) and the absorbance measured at 562 nm.

Osteoblast_Differentiation_Workflow Start Start: Seed MC3T3-E1 cells Confluence Grow to confluence Start->Confluence Induction Induce differentiation with Ascorbic Acid & β-glycerophosphate +/- 25-OH-DHT Confluence->Induction Culture Culture for 7-21 days (change medium every 2-3 days) Induction->Culture Day7_10 Day 7-10: Alkaline Phosphatase Assay Culture->Day7_10 Day14_21 Day 14-21: Alizarin Red S Staining Culture->Day14_21 Analysis Data Analysis and Comparison Day7_10->Analysis Day14_21->Analysis

Figure 3: Workflow for the in vitro osteoblast differentiation assay.
Protocol 2: In Vitro Osteoclast Resorption Pit Assay

This protocol describes how to assess the effect of this compound on the resorptive activity of osteoclasts generated from bone marrow macrophages.

Materials:

  • Bone marrow cells from mice or rats

  • α-MEM with 10% FBS and 1% penicillin-streptomycin

  • Macrophage colony-stimulating factor (M-CSF)

  • Receptor activator of nuclear factor-κB ligand (RANKL)

  • This compound (dissolved in a suitable vehicle)

  • Dentine slices or bone-mimicking calcium phosphate-coated plates

  • Tartrate-resistant acid phosphatase (TRAP) staining kit

  • Toluidine blue or other suitable stain for resorption pits

  • Multi-well culture plates (48- or 96-well)

Procedure:

  • Isolation and Culture of Osteoclast Precursors:

    • Isolate bone marrow cells from the long bones of mice or rats under sterile conditions.

    • Culture the cells in α-MEM with 10% FBS and 30 ng/mL M-CSF for 3 days to generate bone marrow-derived macrophages (BMMs).

    • Harvest the adherent BMMs.

  • Osteoclast Differentiation and Resorption Assay:

    • Seed the BMMs onto dentine slices or calcium phosphate-coated plates in a multi-well plate at a density of 1 x 10⁵ cells/well.

    • Culture the cells in α-MEM with 10% FBS, 30 ng/mL M-CSF, and 50 ng/mL RANKL to induce osteoclast differentiation.

    • Add this compound at various concentrations to the culture medium. Include a vehicle control.

    • Culture for 7-10 days, changing the medium every 2-3 days.

  • TRAP Staining (to confirm osteoclast formation):

    • At the end of the culture period, fix the cells and stain for TRAP activity according to the manufacturer's protocol.

    • Identify TRAP-positive multinucleated (≥3 nuclei) cells as osteoclasts and count them under a microscope.

  • Visualization of Resorption Pits:

    • Remove the cells from the dentine slices or coated plates by sonication or treatment with bleach.

    • Stain the slices/plates with 1% toluidine blue for 1-2 minutes, or another appropriate stain, to visualize the resorption pits.

    • Wash with water and air dry.

  • Quantification of Resorption:

    • Capture images of the stained pits using a microscope.

    • Quantify the total resorbed area per slice/well using image analysis software (e.g., ImageJ).

Osteoclast_Resorption_Workflow Start Start: Isolate bone marrow cells BMM_Culture Culture with M-CSF to generate BMMs Start->BMM_Culture Seeding Seed BMMs onto dentine slices/ coated plates BMM_Culture->Seeding Differentiation Induce osteoclast differentiation with M-CSF & RANKL +/- 25-OH-DHT Seeding->Differentiation Culture Culture for 7-10 days Differentiation->Culture TRAP_Staining TRAP Staining to confirm osteoclast formation Culture->TRAP_Staining Pit_Visualization Remove cells and stain for resorption pits Culture->Pit_Visualization Quantification Quantify resorbed area using image analysis Pit_Visualization->Quantification

Figure 4: Workflow for the in vitro osteoclast resorption pit assay.
Protocol 3: In Vivo Murine Model of Bone Metabolism

This protocol provides a framework for evaluating the in vivo effects of this compound on bone structure in a mouse model.

Materials:

  • 8-12 week old mice (e.g., C57BL/6)

  • This compound

  • Vehicle for administration (e.g., corn oil)

  • Micro-computed tomography (micro-CT) scanner

  • Serum biomarker assay kits (e.g., for P1NP, CTX-I)

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize mice to the housing conditions for at least one week.

    • Divide the mice into a control group (vehicle administration) and one or more treatment groups (receiving different doses of this compound).

  • Compound Administration:

    • Administer this compound or vehicle to the mice daily or on a specified schedule via an appropriate route (e.g., oral gavage, subcutaneous injection). Doses can be guided by previous studies with related compounds, starting with a range of 0.1 to 1.0 µg/kg/day.

  • In Vivo Micro-CT Analysis:

    • Perform baseline micro-CT scans of a specific skeletal site (e.g., distal femur or proximal tibia) before starting the treatment.

    • Perform follow-up micro-CT scans at one or more time points during the treatment period (e.g., after 4 and 8 weeks).

    • Analyze the scans to quantify changes in bone microarchitecture, including bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).

  • Serum Biomarker Analysis:

    • Collect blood samples at baseline and at the end of the study.

    • Measure serum levels of bone formation markers (e.g., procollagen (B1174764) type I N-terminal propeptide, P1NP) and bone resorption markers (e.g., C-terminal telopeptide of type I collagen, CTX-I) using ELISA or other appropriate assays.

  • Histomorphometry (Terminal Endpoint):

    • At the end of the study, euthanize the animals and collect the bones of interest.

    • Process the bones for undecalcified histology.

    • Perform static and dynamic histomorphometry to analyze cellular and dynamic parameters of bone formation and resorption.

InVivo_Workflow Start Start: Acclimatize mice and establish baseline Grouping Randomize into control and 25-OH-DHT treatment groups Start->Grouping Treatment Administer vehicle or 25-OH-DHT (e.g., for 8 weeks) Grouping->Treatment MicroCT In vivo micro-CT scans (e.g., weeks 0, 4, 8) Treatment->MicroCT Biomarkers Serum biomarker analysis (baseline and end of study) Treatment->Biomarkers Histology Terminal endpoint: Bone histomorphometry Treatment->Histology Analysis Data Analysis: Compare bone parameters between groups MicroCT->Analysis Biomarkers->Analysis Histology->Analysis

References

Application Notes and Protocols for Studying Vitamin D Receptor (VDR) Signaling Using 25-Hydroxytachysterol3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25-Hydroxytachysterol3 (25-HT3) is a biologically active metabolite of tachysterol3, a photoproduct of previtamin D3.[1] Emerging research has identified 25-HT3 as a novel agonist of the Vitamin D Receptor (VDR), playing a role in regulating cell proliferation, differentiation, and gene expression.[1][2][3] Unlike the classical VDR agonist, 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3), 25-HT3 also demonstrates affinity for other nuclear receptors, including the aryl hydrocarbon receptor (AhR), liver X receptors (LXRα/β), and peroxisome proliferator-activated receptor γ (PPARγ), presenting a unique tool for dissecting VDR and other signaling pathways.[1][2][3]

These application notes provide detailed protocols for utilizing 25-HT3 to investigate VDR signaling pathways in cellular models.

Mechanism of Action

25-HT3, a metabolite of Vitamin D3, activates the Vitamin D Receptor (VDR).[2] This activation prompts the translocation of the VDR from the cytoplasm into the nucleus.[1] Within the nucleus, the 25-HT3-VDR complex heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) on the DNA, initiating the transcription of VDR target genes.[4][5] One of the key target genes is CYP24A1, which encodes the enzyme responsible for the catabolism of vitamin D metabolites.[1] Beyond its effects on the VDR, 25-HT3 can also activate other nuclear receptors such as the aryl hydrocarbon receptor (AhR), liver X receptor α/β (LXRα/β), and peroxisome proliferator-activated receptor γ (PPARγ).[1][2]

G cluster_nucleus Nucleus 25_HT3 This compound VDR VDR 25_HT3->VDR Other_Receptors Other Nuclear Receptors (AhR, LXRα/β, PPARγ) 25_HT3->Other_Receptors Activates VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Heterodimerizes with RXR VDRE VDRE VDR_RXR->VDRE Binds to Target_Genes Target Gene Transcription (e.g., CYP24A1) VDRE->Target_Genes Initiates

Caption: VDR signaling pathway activated by 25-HT3.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the activity of 25-HT3 in comparison to the natural VDR ligand, 1,25(OH)2D3.

Table 1: VDR Target Gene Expression

CompoundTarget GeneCell TypeConcentrationFold Induction vs. ControlReference
1,25(OH)2D3CYP24A1Not Specified10-7 M~10-fold higher than 25-HT3[1]
25-HT3CYP24A1Not Specified10-7 MStimulated expression[1]

Table 2: Effects on Cell Proliferation and Gene Expression

CompoundEffectCell TypeConcentration RangeIncubation TimeReference
25-HT3Inhibition of proliferationEpidermal keratinocytes, Dermal fibroblasts0.1-100 µM24-48 h[2]
25-HT3Stimulation of differentiation and antioxidant genesKeratinocytes0.1-100 µM24 h[2]

Experimental Protocols

Protocol 1: Cell Proliferation Assay

This protocol is designed to assess the anti-proliferative effects of 25-HT3 on primary human epidermal keratinocytes or dermal fibroblasts.

G start Start plate_cells Plate primary human keratinocytes or fibroblasts in 96-well plates start->plate_cells add_compounds Treat cells with graded concentrations of 25-HT3 (0.1-100 µM) and controls plate_cells->add_compounds incubate Incubate for 24-48 hours add_compounds->incubate measure_proliferation Measure cell proliferation (e.g., using MTS or BrdU assay) incubate->measure_proliferation analyze_data Analyze data and determine IC50 values measure_proliferation->analyze_data end End analyze_data->end

Caption: Workflow for cell proliferation assay.

Methodology:

  • Cell Culture: Plate primary human epidermal keratinocytes or dermal fibroblasts in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.

  • Treatment: Prepare serial dilutions of 25-HT3 (e.g., 0.1, 1, 10, 100 µM) in appropriate cell culture medium. As a positive control for anti-proliferative effects, use 1,25(OH)2D3 at similar concentrations. A vehicle control (e.g., 0.1% ethanol) should be included.

  • Incubation: Add the compounds to the respective wells and incubate the plates for 24 to 48 hours at 37°C in a humidified incubator with 5% CO2.

  • Proliferation Measurement: Assess cell viability and proliferation using a standard method such as the MTS assay or BrdU incorporation assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle control. Plot the results as a dose-response curve and determine the half-maximal inhibitory concentration (IC50) for 25-HT3.

Protocol 2: VDR Target Gene Expression Analysis by qRT-PCR

This protocol details the measurement of changes in the expression of VDR target genes, such as CYP24A1, in response to 25-HT3 treatment.

G start Start plate_cells Plate cells (e.g., HaCaT keratinocytes) in 6-well plates start->plate_cells treat_cells Treat cells with 10⁻⁷ M 25-HT3, 1,25(OH)2D3 (positive control), and vehicle control plate_cells->treat_cells incubate Incubate for 24 hours treat_cells->incubate extract_rna Isolate total RNA incubate->extract_rna cdna_synthesis Synthesize cDNA extract_rna->cdna_synthesis run_qpcr Perform qRT-PCR for target genes (e.g., CYP24A1) and a housekeeping gene cdna_synthesis->run_qpcr analyze_data Analyze relative gene expression using the ΔΔCt method run_qpcr->analyze_data end End analyze_data->end

Caption: Workflow for VDR target gene expression analysis.

Methodology:

  • Cell Culture: Seed a suitable cell line (e.g., HaCaT keratinocytes) in 6-well plates and allow them to reach 70-80% confluency.

  • Treatment: Treat the cells with 10-7 M 25-HT3. Include a positive control (10-7 M 1,25(OH)2D3) and a vehicle control (0.1% ethanol).

  • Incubation: Incubate the cells for 24 hours at 37°C and 5% CO2.

  • RNA Isolation: Isolate total RNA from the cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

  • qRT-PCR: Perform quantitative real-time PCR using primers specific for the target gene (CYP24A1) and a stable housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Data Analysis: Calculate the relative fold change in gene expression using the comparative Ct (ΔΔCt) method.

Protocol 3: VDR Nuclear Translocation Assay

This protocol describes a method to visualize and quantify the translocation of VDR from the cytoplasm to the nucleus upon treatment with 25-HT3. This can be achieved using immunofluorescence microscopy or with a VDR-GFP reporter cell line.

G start Start plate_cells Plate cells expressing VDR-GFP or wild-type cells on coverslips start->plate_cells treat_cells Treat cells with 10⁻⁷ M 25-HT3, 1,25(OH)2D3 (positive control), and vehicle control plate_cells->treat_cells incubate Incubate for a specified time (e.g., 1-4 hours) treat_cells->incubate fix_and_permeabilize Fix and permeabilize cells (if not using VDR-GFP) incubate->fix_and_permeabilize primary_antibody Incubate with anti-VDR primary antibody (if applicable) fix_and_permeabilize->primary_antibody secondary_antibody Incubate with fluorescently labeled secondary antibody and DAPI (if applicable) primary_antibody->secondary_antibody image_cells Acquire images using fluorescence microscopy secondary_antibody->image_cells analyze_images Quantify nuclear vs. cytoplasmic fluorescence intensity image_cells->analyze_images end End analyze_images->end

Caption: Workflow for VDR nuclear translocation assay.

Methodology:

  • Cell Culture: Plate melanoma cells stably expressing VDR-GFP or another suitable cell line (e.g., HaCaT keratinocytes) on glass coverslips in a multi-well plate.

  • Treatment: Treat the cells with 10-7 M 25-HT3, a positive control (10-7 M 1,25(OH)2D3), and a vehicle control.

  • Incubation: Incubate for a time sufficient to observe translocation (e.g., 1-4 hours).

  • Cell Staining (for non-GFP cells):

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with a suitable blocking buffer.

    • Incubate with a primary antibody against VDR.

    • Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain like DAPI.

  • Imaging: Acquire images using a fluorescence microscope.

  • Analysis: Quantify the fluorescence intensity in the nucleus and cytoplasm to determine the nuclear-to-cytoplasmic ratio of VDR. An increase in this ratio indicates ligand-induced nuclear translocation. Imaging flow cytometry can also be used for high-throughput quantification of VDR translocation.[1]

References

Application Notes and Protocols for Assessing Immunomodulatory Effects of Vitamin D Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D, primarily recognized for its role in calcium homeostasis, is also a potent modulator of the immune system. The active form of vitamin D, 1,25-dihydroxyvitamin D3 (calcitriol), and its synthetic analogs exert their effects by binding to the vitamin D receptor (VDR), which is expressed in various immune cells, including T cells, B cells, macrophages, and dendritic cells.[1][2][3][4] This interaction triggers a cascade of genomic events that influence both innate and adaptive immunity, generally promoting a more tolerogenic state.[5][6][7] Consequently, vitamin D analogs are being actively investigated as potential therapeutic agents for autoimmune diseases and other inflammatory conditions.[8][9][10]

These application notes provide a comprehensive overview of the experimental design and detailed protocols for assessing the immunomodulatory properties of vitamin D analogs.

Key Immunomodulatory Actions of Vitamin D Analogs

Vitamin D and its analogs modulate the immune system through several mechanisms:

  • Inhibition of T Helper 1 (Th1) and Th17 Cell Differentiation: They suppress the production of pro-inflammatory cytokines such as Interferon-gamma (IFN-γ), Interleukin-2 (IL-2), and IL-17.[1][11]

  • Promotion of T Helper 2 (Th2) and Regulatory T (Treg) Cell Development: They enhance the production of anti-inflammatory cytokines like IL-4 and IL-10 and promote the development of Tregs, which are crucial for maintaining immune tolerance.[1][5][11]

  • Modulation of Antigen-Presenting Cells (APCs): Vitamin D analogs can inhibit the maturation and activation of dendritic cells (DCs), leading to a reduced antigen presentation capacity and a more tolerogenic phenotype.[5][12]

  • Effects on Innate Immunity: They can enhance the antimicrobial activity of macrophages by inducing the production of antimicrobial peptides like cathelicidin.[1][3][5]

Experimental Design and Workflow

A robust experimental design to assess the immunomodulatory effects of vitamin D analogs typically involves a combination of in vitro and in vivo studies.

Experimental Workflow

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment Compound Screening Compound Screening Dose-Response Analysis Dose-Response Analysis Compound Screening->Dose-Response Analysis Functional Assays Functional Assays Dose-Response Analysis->Functional Assays Mechanism of Action Studies Mechanism of Action Studies Functional Assays->Mechanism of Action Studies Animal Model Selection Animal Model Selection Mechanism of Action Studies->Animal Model Selection Lead Compound Selection Data Analysis & Interpretation Data Analysis & Interpretation Mechanism of Action Studies->Data Analysis & Interpretation Treatment Regimen Treatment Regimen Animal Model Selection->Treatment Regimen Immunophenotyping Immunophenotyping Treatment Regimen->Immunophenotyping Histopathological Analysis Histopathological Analysis Immunophenotyping->Histopathological Analysis Histopathological Analysis->Data Analysis & Interpretation

Caption: A general experimental workflow for assessing the immunomodulatory effects of vitamin D analogs.

Key Experimental Protocols

Mixed Lymphocyte Reaction (MLR)

The MLR assay is a classical immunology technique used to assess the proliferative response of T cells to allogeneic stimulation, mimicking the initial stages of an immune response. Vitamin D analogs are expected to suppress this proliferation.

Protocol:

  • Cell Preparation:

    • Isolate peripheral blood mononuclear cells (PBMCs) from two different healthy donors using Ficoll-Paque density gradient centrifugation.

    • Designate PBMCs from one donor as "responder cells" and from the other as "stimulator cells."

    • Treat the stimulator cells with Mitomycin C (50 µg/mL for 30 minutes at 37°C) or irradiation (3000 rads) to inhibit their proliferation. Wash the cells three times with complete RPMI-1640 medium.

  • Assay Setup:

    • In a 96-well round-bottom plate, add 1 x 10^5 responder cells per well.

    • Add 1 x 10^5 treated stimulator cells to the wells containing responder cells.

    • Prepare serial dilutions of the vitamin D analog and a vehicle control (e.g., DMSO). Add these to the appropriate wells.

    • Include control wells with responder cells alone and stimulator cells alone.

  • Incubation and Proliferation Measurement:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 5 days.

    • On day 4, add 1 µCi of [3H]-thymidine to each well.

    • Incubate for an additional 18-24 hours.

    • Harvest the cells onto glass fiber filters and measure the incorporation of [3H]-thymidine using a scintillation counter.

  • Data Analysis:

    • Calculate the mean counts per minute (CPM) for triplicate wells.

    • The percentage of inhibition of proliferation is calculated as: [1 - (CPM of treated co-culture / CPM of untreated co-culture)] x 100.

Cytokine Profiling

This protocol is designed to measure the production of key pro- and anti-inflammatory cytokines from stimulated immune cells treated with vitamin D analogs.

Protocol:

  • Cell Culture and Stimulation:

    • Isolate PBMCs from healthy donors.

    • Plate 1 x 10^6 cells/mL in a 24-well plate in complete RPMI-1640 medium.

    • Pre-treat the cells with various concentrations of the vitamin D analog or vehicle control for 2 hours.

    • Stimulate the cells with a suitable stimulus, such as phytohemagglutinin (PHA; 5 µg/mL) or anti-CD3/anti-CD28 beads.

  • Supernatant Collection:

    • Incubate the plates at 37°C in a 5% CO2 incubator for 24-72 hours, depending on the target cytokines.

    • Centrifuge the plates and collect the cell-free supernatants. Store at -80°C until analysis.

  • Cytokine Measurement:

    • Measure the concentrations of cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-17, IL-4, IL-10) in the supernatants using a multiplex immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.[13][14][15][16][17]

  • Data Analysis:

    • Generate standard curves for each cytokine.

    • Determine the concentration of each cytokine in the samples from the standard curve.

    • Compare the cytokine levels in the treated groups to the untreated control.

Flow Cytometry for Immune Cell Phenotyping

Flow cytometry is a powerful tool for identifying and quantifying different immune cell populations based on the expression of cell surface and intracellular markers.

Protocol:

  • Cell Preparation and Treatment:

    • Isolate PBMCs and culture them as described for cytokine profiling.

    • Treat the cells with the vitamin D analog or vehicle control and a stimulus (e.g., PHA or anti-CD3/anti-CD28) for a suitable duration (e.g., 3-5 days for T cell differentiation).

  • Antibody Staining:

    • Harvest the cells and wash with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

    • For surface marker staining, incubate the cells with a cocktail of fluorescently labeled antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD25) for 30 minutes at 4°C in the dark.

    • For intracellular staining (e.g., for Foxp3 to identify Tregs or VDR), fix and permeabilize the cells using a commercial kit according to the manufacturer's protocol.[18][19]

    • Incubate the permeabilized cells with the intracellular antibodies (e.g., anti-Foxp3, anti-VDR).

  • Data Acquisition and Analysis:

    • Acquire the stained cells on a flow cytometer.

    • Analyze the data using appropriate software (e.g., FlowJo, FCS Express).

    • Gate on the populations of interest (e.g., CD4+ T cells) and determine the percentage of cells expressing specific markers (e.g., CD25+Foxp3+ Tregs).

Gene Expression Analysis

Analyzing the expression of key immune-related genes can provide insights into the molecular mechanisms of action of vitamin D analogs.

Protocol:

  • Cell Culture and RNA Isolation:

    • Culture and treat PBMCs as described previously.

    • Harvest the cells at different time points (e.g., 4, 8, 24, 48 hours) to capture early and late gene expression changes.[20]

    • Isolate total RNA from the cells using a commercial RNA isolation kit.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Synthesize cDNA from the isolated RNA using a reverse transcription kit.

    • Perform qRT-PCR using specific primers for target genes (e.g., VDR, CYP27B1, FOXP3, IFNG, IL10) and a housekeeping gene (e.g., GAPDH, ACTB).

    • Use a real-time PCR system to amplify and quantify the cDNA.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method.

    • Compare the fold change in gene expression in the treated groups to the untreated control.

Data Presentation

Quantitative data from these experiments should be summarized in a clear and structured format.

Table 1: Effect of Vitamin D Analog (VDA-X) on T Cell Proliferation (MLR)

TreatmentConcentration (nM)Mean CPM ± SD% Inhibition
Vehicle Control-55,234 ± 4,1230
VDA-X0.148,976 ± 3,56711.3
VDA-X135,890 ± 2,98735.0
VDA-X1015,465 ± 1,87672.0
VDA-X1005,432 ± 98790.2

Table 2: Effect of Vitamin D Analog (VDA-X) on Cytokine Production by Stimulated PBMCs

TreatmentConcentration (nM)IFN-γ (pg/mL)IL-17 (pg/mL)IL-10 (pg/mL)
Vehicle Control-1254 ± 112876 ± 98154 ± 23
VDA-X1987 ± 98654 ± 76234 ± 34
VDA-X10456 ± 54243 ± 45456 ± 56
VDA-X100123 ± 2387 ± 19678 ± 78

Table 3: Effect of Vitamin D Analog (VDA-X) on Regulatory T Cell (Treg) Induction

TreatmentConcentration (nM)% CD4+ T Cells% CD4+CD25+Foxp3+ (Tregs)
Vehicle Control-65.4 ± 4.55.2 ± 0.8
VDA-X164.9 ± 5.16.8 ± 1.1
VDA-X1065.8 ± 4.89.5 ± 1.5
VDA-X10066.2 ± 5.314.8 ± 2.1

Signaling Pathway

Vitamin D Receptor (VDR) Signaling in Immune Cells

The immunomodulatory effects of vitamin D analogs are primarily mediated through the VDR, a nuclear transcription factor.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Immunomodulatory Effects Vitamin_D_Analog Vitamin D Analog VDR VDR Vitamin_D_Analog->VDR VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) VDR_RXR->VDRE Translocation Gene_Transcription Modulation of Gene Transcription VDRE->Gene_Transcription Pro_inflammatory_Cytokines ↓ Pro-inflammatory Cytokines (IFN-γ, IL-17) Gene_Transcription->Pro_inflammatory_Cytokines Anti_inflammatory_Cytokines ↑ Anti-inflammatory Cytokines (IL-10) Gene_Transcription->Anti_inflammatory_Cytokines Treg_Development ↑ Treg Development Gene_Transcription->Treg_Development APC_Maturation ↓ APC Maturation Gene_Transcription->APC_Maturation

Caption: The VDR signaling pathway leading to immunomodulation.

Upon binding to its ligand, the VDR forms a heterodimer with the retinoid X receptor (RXR).[21] This complex then translocates to the nucleus and binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription.[21][22] This leads to the observed changes in cytokine production and immune cell differentiation.

References

High-Performance Liquid Chromatography Methods for Vitamin D Isomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the separation and quantification of various vitamin D isomers, which is crucial for accurate assessment in research, clinical diagnostics, and pharmaceutical quality control. The structural similarity of these isomers, including vitamin D2 (ergocalciferol) and vitamin D3 (cholecalciferol), their hydroxylated metabolites, epimers, and enantiomers, necessitates highly selective analytical techniques. This document outlines protocols for High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with mass spectrometry (MS) for enhanced sensitivity and specificity.

Introduction to Vitamin D Isomer Analysis

Vitamin D2 and D3 are fat-soluble vitamins essential for calcium homeostasis and bone metabolism. While both forms are vital, they are metabolized differently and may have varying biological activities. Furthermore, the presence of isomers such as C3-epimers (e.g., 3-epi-25-hydroxyvitamin D3) can interfere with traditional immunoassays, leading to inaccurate measurements of vitamin D status. Chromatographic separation is, therefore, the gold standard for resolving these closely related compounds.[1] Standard C18 columns can separate vitamin D2 and D3, but more specialized phases are often required for challenging separations of epimers and enantiomers.[2][3]

Quantitative Data Summary

The following tables summarize the performance of various HPLC and UHPLC methods for the separation of vitamin D isomers.

Table 1: Reversed-Phase HPLC and UHPLC Methods for Vitamin D2, D3, and Metabolites

Analyte(s)ColumnMobile PhaseFlow Rate (mL/min)DetectionKey Separations
Vitamin D2, Vitamin D3Ascentis® Express C18, 25 cm x 4.6 mm, 5 µm[4]Acetonitrile (B52724):Methanol (B129727) (95:5)1.5UV (265 nm)Baseline separation of Vitamin D2 and D3.
Vitamin D2, Vitamin D3Primesep SB, 150 mm x 4.6 mm, 5 µm[5]Water, Acetonitrile, Acetic AcidNot SpecifiedUV (265 nm)Retention and separation of Vitamin D2 and D3.
25-OH-D2, 25-OH-D3, 3-epi-25-OH-D3Ascentis® Express F5Not Specified0.4UV, MSResolution of 25-hydroxyvitamin D3 and its C3-epimer.
Vitamin D3, 25-OH-D3BioTrap precolumn and RP analytical columnGradient: A) Acetonitrile/Phosphate buffer, B) Methanol/Acetonitrile/THFNot SpecifiedUV-Diode Array (265 nm)Simultaneous determination with on-line sample cleanup.[6]
Vitamin D2, D3, and their 25-OH metabolites and C3-epimersCosmocore Cholester (core-shell)Not SpecifiedNot SpecifiedUV, MSBaseline separation of all listed isomers in a single run.[7]

Table 2: Chiral HPLC Methods for Vitamin D Analogs

Analyte(s)ColumnMobile PhaseKey Separations
Diastereomers of 1,25-dihydroxycholecalciferol analogsChiralpak AD (amylose-based)[2]Not SpecifiedDetermination of diastereomeric purity.
Diastereomers of 1,25-dihydroxycholecalciferol analogsChiracel OD (cellulose-based)[2]Not SpecifiedDetermination of diastereomeric purity.

Experimental Protocols

Protocol 1: Separation of Vitamin D2 and D3 using Reversed-Phase HPLC

This protocol is based on a method using a conventional C18 stationary phase for the routine analysis of vitamin D2 and D3.[4]

1. Sample Preparation: a. For pharmaceutical preparations, dissolve the sample in a 90:10 mixture of acetonitrile and methanol to a final concentration of approximately 50 µg/mL.[4] b. For food matrices, a more extensive sample preparation involving saponification to remove lipids, followed by solvent extraction, is necessary.[8]

2. HPLC System and Conditions:

  • Column: Ascentis® Express C18, 25 cm x 4.6 mm I.D., 5 µm particles.[4]

  • Mobile Phase: Acetonitrile:Methanol (95:5, v/v).[4]

  • Flow Rate: 1.5 mL/min.[4]

  • Column Temperature: 35 °C.[4]

  • Injection Volume: 10 µL.[4]

  • Detection: UV at 265 nm.[4]

3. Data Analysis: a. Identify peaks based on the retention times of vitamin D2 and D3 standards. b. Quantify the analytes by comparing their peak areas to a calibration curve prepared from standards of known concentrations.

Protocol 2: LC-MS/MS Analysis of 25-Hydroxyvitamin D2, 25-Hydroxyvitamin D3, and their C3-Epimers

This protocol outlines a high-throughput method for the simultaneous analysis of major vitamin D metabolites and their epimers, which is crucial for accurate clinical assessment.[9]

1. Sample Preparation (Human Serum): a. Protein Precipitation: To 100 µL of serum, add an internal standard solution followed by a protein precipitation solvent (e.g., acetonitrile or methanol). b. Centrifugation: Vortex the mixture and centrifuge to pellet the precipitated proteins. c. Supernatant Transfer: Transfer the clear supernatant to a clean tube for analysis. For higher sensitivity, an evaporation and reconstitution step in a suitable solvent can be included.

2. LC-MS/MS System and Conditions:

  • LC System: An ACQUITY UPLC or similar system.[9]

  • Mass Spectrometer: A tandem quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).[9]

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.[9]

  • Scan Type: Multiple Reaction Monitoring (MRM).[9]

  • Column: A column capable of resolving epimers, such as a pentafluorophenyl (PFP) or a specialized C18 phase.

  • Mobile Phase: A gradient of water with a modifier (e.g., formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., methanol or acetonitrile).

  • Flow Rate and Temperature: To be optimized based on the specific column and system.

3. Data Analysis: a. Monitor specific MRM transitions for each analyte and internal standard.[9] b. Achieve baseline chromatographic separation of the C3-epimers from their corresponding 25-hydroxyvitamin D analogs. A resolution factor greater than 1.5 is required for accurate integration.[9] c. Quantify the analytes using a calibration curve generated from standards and corrected with the internal standard response.

Protocol 3: Chiral Separation of Vitamin D Analogs

This protocol provides a general framework for the separation of vitamin D enantiomers or diastereomers using a chiral stationary phase.

1. Sample Preparation: a. Synthesized vitamin D analogs are typically purified by standard chromatography (e.g., silica (B1680970) gel) before chiral analysis.[2] b. The purified sample is dissolved in the mobile phase or a compatible solvent.

2. Chiral HPLC System and Conditions:

  • Column: A chiral stationary phase such as Chiralpak AD (amylose-based) or Chiracel OD (cellulose-based).[2]

  • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The exact composition needs to be optimized for the specific analytes.

  • Flow Rate: Typically in the range of 0.5 - 1.0 mL/min for analytical scale separations.

  • Detection: UV detection at 265 nm is commonly used.

3. Data Analysis: a. The elution of two distinct peaks for a racemic mixture indicates successful enantiomeric separation. b. The diastereomeric or enantiomeric purity can be determined from the relative peak areas.

Visualizations

VitaminD_Metabolism Vitamin D2 (Ergocalciferol) Vitamin D2 (Ergocalciferol) 25-OH-D2 25-OH-D2 Vitamin D2 (Ergocalciferol)->25-OH-D2 Liver Vitamin D3 (Cholecalciferol) Vitamin D3 (Cholecalciferol) 25-OH-D3 25-OH-D3 Vitamin D3 (Cholecalciferol)->25-OH-D3 Liver 1,25-(OH)2-D2 1,25-(OH)2-D2 25-OH-D2->1,25-(OH)2-D2 Kidney 1,25-(OH)2-D3 (Calcitriol) 1,25-(OH)2-D3 (Calcitriol) 25-OH-D3->1,25-(OH)2-D3 (Calcitriol) Kidney 24,25-(OH)2-D3 24,25-(OH)2-D3 25-OH-D3->24,25-(OH)2-D3 Catabolism 3-epi-25-OH-D3 3-epi-25-OH-D3 25-OH-D3->3-epi-25-OH-D3 Epimerization

Caption: Metabolic pathway of Vitamin D2 and D3.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample (Serum/Plasma/Formulation) Sample (Serum/Plasma/Formulation) Protein Precipitation / Extraction Protein Precipitation / Extraction Sample (Serum/Plasma/Formulation)->Protein Precipitation / Extraction Centrifugation Centrifugation Protein Precipitation / Extraction->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Evaporation & Reconstitution Evaporation & Reconstitution Supernatant Collection->Evaporation & Reconstitution HPLC System (Pump, Injector) HPLC System (Pump, Injector) Evaporation & Reconstitution->HPLC System (Pump, Injector) Column (e.g., C18, Chiral) Column (e.g., C18, Chiral) HPLC System (Pump, Injector)->Column (e.g., C18, Chiral) Detector (UV or MS) Detector (UV or MS) Column (e.g., C18, Chiral)->Detector (UV or MS) Chromatogram Chromatogram Detector (UV or MS)->Chromatogram Peak Integration Peak Integration Chromatogram->Peak Integration Quantification Quantification Peak Integration->Quantification

References

Application Notes and Protocols for the Synthesis of Radiolabeled 25-Hydroxytachysterol3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of radiolabeled 25-hydroxytachysterol3, a crucial tool for in-vitro and in-vivo metabolic studies, receptor binding assays, and drug development. The protocols described herein are based on established methods for the radiolabeling of sterols and vitamin D analogs, adapted for the specific synthesis of tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C) labeled this compound.

Introduction

This compound is a synthetic analog of vitamin D. Radiolabeled versions of this molecule are invaluable for tracing its metabolic fate, quantifying its binding to transport proteins and receptors, and elucidating its mechanism of action. Tritium (³H) labeling is often preferred for its high specific activity, while carbon-14 (¹⁴C) labeling provides a metabolically stable marker. The choice of isotope depends on the specific application and the desired analytical sensitivity.[1][2]

Part 1: Tritium (³H) Labeling of this compound

Tritium labeling of this compound can be achieved via catalytic reduction of a suitable unsaturated precursor. This method introduces tritium at specific positions in the molecule, resulting in a high specific activity product.

Experimental Protocol: Tritiation of a Precursor

This protocol is adapted from methods used for the synthesis of other tritiated vitamin D analogs.[3]

Objective: To synthesize [³H]-25-hydroxytachysterol3 by catalytic tritiation.

Materials:

  • Unlabeled this compound precursor with a reducible double bond (e.g., a precursor with an additional double bond in the side chain).

  • Tritium gas (³H₂)

  • Palladium on carbon (Pd/C) catalyst (e.g., 10%)

  • Anhydrous solvent (e.g., ethyl acetate (B1210297) or ethanol)

  • Inert gas (e.g., argon or nitrogen)

  • Filtration apparatus (e.g., syringe filter with celite)

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Liquid Scintillation Counter for radioactivity measurement

Procedure:

  • Preparation of the Reaction Mixture:

    • In a specialized glass reaction vessel suitable for handling tritium gas, dissolve the unsaturated precursor of this compound in an anhydrous solvent.

    • Add the Pd/C catalyst to the solution under a stream of inert gas. The amount of catalyst is typically 10-20% by weight of the precursor.

  • Tritiation Reaction:

    • Connect the reaction vessel to a tritium gas manifold.

    • Evacuate the vessel to remove the inert gas and then introduce tritium gas to the desired pressure (typically 1 atmosphere).

    • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of tritium gas. The reaction is typically complete within a few hours.

  • Work-up and Purification:

    • After the reaction is complete, carefully remove the excess tritium gas according to safety protocols.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product using reversed-phase HPLC. A C18 column with a gradient of methanol (B129727) in water is a common choice for separating sterols.[4]

  • Analysis and Quantification:

    • Collect the HPLC fractions and measure the radioactivity of each fraction using a liquid scintillation counter.[5]

    • Pool the fractions containing the purified [³H]-25-hydroxytachysterol3.

    • Determine the radiochemical purity by analytical HPLC.

    • Determine the specific activity (Ci/mmol) by quantifying the mass of the product (e.g., by UV absorbance) and its total radioactivity.

Data Presentation

Table 1: Representative Data for Tritium Labeling of a Vitamin D Analog

ParameterValue
Precursor Mass10 mg
Specific Activity of Product55 Ci/mmol[3]
Radiochemical Purity>98%
Overall Radiochemical Yield20-40%

Note: This data is representative and may vary depending on the specific precursor and reaction conditions.

Workflow Diagram

Tritiation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Precursor Unsaturated Precursor ReactionVessel Tritiation Reaction (³H₂ gas, stirring) Precursor->ReactionVessel Solvent Anhydrous Solvent Solvent->ReactionVessel Catalyst Pd/C Catalyst Catalyst->ReactionVessel Filtration Filtration ReactionVessel->Filtration Evaporation Solvent Evaporation Filtration->Evaporation HPLC HPLC Purification Evaporation->HPLC Analysis Analysis (LSC, HPLC) HPLC->Analysis FinalProduct FinalProduct Analysis->FinalProduct [³H]-25-hydroxytachysterol3

Caption: Workflow for the synthesis of [³H]-25-hydroxytachysterol3.

Part 2: Carbon-14 (¹⁴C) Labeling of this compound

Carbon-14 labeling involves the incorporation of a ¹⁴C atom into the molecule, often through the use of a commercially available ¹⁴C-labeled building block. This approach typically requires a multi-step synthesis.[6][7]

Experimental Protocol: Synthesis using a ¹⁴C-labeled Building Block

This protocol outlines a general strategy for introducing a ¹⁴C label into the side chain of this compound.

Objective: To synthesize [¹⁴C]-25-hydroxytachysterol3 using a ¹⁴C-labeled Grignard reagent.

Materials:

  • A suitable steroid precursor with a protected hydroxyl group and a side chain that can be cleaved to an aldehyde or ketone.

  • [¹⁴C]-Methyl magnesium iodide ([¹⁴C]CH₃MgI) or another suitable ¹⁴C-labeled Grignard reagent.

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Reagents for protecting and deprotecting hydroxyl groups (e.g., TBDMSCl, TBAF).

  • Reagents for side-chain cleavage (e.g., ozonolysis).

  • Chromatography supplies for purification (e.g., silica (B1680970) gel, HPLC columns).

  • Liquid Scintillation Counter.

Procedure:

  • Preparation of the Steroid Precursor:

    • Protect the hydroxyl groups of a suitable starting material (e.g., a tachysterol (B196371) derivative) using a protecting group like tert-butyldimethylsilyl (TBDMS).

    • Perform a reaction to cleave the side chain to an aldehyde or ketone. Ozonolysis followed by a reductive work-up is a common method.

  • Grignard Reaction with ¹⁴C-labeled Reagent:

    • In a flame-dried flask under an inert atmosphere, dissolve the steroid aldehyde/ketone precursor in anhydrous THF.

    • Cool the solution to a low temperature (e.g., -78 °C).

    • Slowly add the [¹⁴C]-labeled Grignard reagent (e.g., [¹⁴C]CH₃MgI) to the solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Work-up and Deprotection:

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Remove the protecting groups using an appropriate deprotection agent (e.g., TBAF for TBDMS).

  • Purification and Analysis:

    • Purify the crude product by silica gel column chromatography followed by HPLC.

    • Analyze the purity and determine the specific activity of the final [¹⁴C]-25-hydroxytachysterol3 as described for the tritium-labeled compound.

Data Presentation

Table 2: Representative Data for Carbon-14 Labeling of a Steroid

ParameterValue
Starting MaterialSteroid Aldehyde Precursor
¹⁴C-labeled Reagent[¹⁴C]CH₃MgI
Specific Activity of Product50-60 mCi/mmol
Radiochemical Purity>97%
Overall Radiochemical Yield10-25% (from labeled precursor)

Note: This data is representative and will depend on the specific synthetic route and the efficiency of each step.

Workflow Diagram

Carbon14_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Steroid Precursor Protect Protection of OH groups Start->Protect Cleave Side-chain Cleavage Protect->Cleave Aldehyde Steroid Aldehyde Cleave->Aldehyde Grignard Grignard Reaction with [¹⁴C]CH₃MgI Aldehyde->Grignard Deprotect Deprotection Grignard->Deprotect Column Silica Gel Chromatography Deprotect->Column HPLC HPLC Purification Column->HPLC Analysis Analysis (LSC, HPLC) HPLC->Analysis FinalProduct FinalProduct Analysis->FinalProduct [¹⁴C]-25-hydroxytachysterol3

References

Troubleshooting & Optimization

Overcoming In Vitro Solubility Challenges with 25-Hydroxytachysterol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center for Researchers and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address solubility issues encountered with 25-hydroxytachysterol (25-OH-Tachysterol) in in-vitro experimental settings. Our goal is to equip researchers with the necessary information to ensure accurate and reproducible results.

Troubleshooting Guide: Common Precipitation Issues in Cell Culture

Researchers may encounter precipitation when introducing 25-OH-Tachysterol into aqueous cell culture media. This guide offers systematic solutions to these common problems.

ProblemPotential CauseRecommended Solution
Immediate Precipitation The final concentration of 25-OH-Tachysterol surpasses its solubility limit in the aqueous medium.- Lower the final working concentration of the compound. - Increase the total volume of the cell culture medium to further dilute the compound. - Perform a serial dilution of the stock solution directly into the culture medium.
The concentration of the organic solvent (e.g., DMSO, ethanol) in the final culture medium is too high, causing the hydrophobic compound to "crash out" of solution.- Maintain a final organic solvent concentration at a non-toxic level, ideally ≤0.5% for DMSO, to avoid both cytotoxicity and precipitation.[1] - Prepare a more concentrated stock solution to minimize the volume added to the culture medium.
Precipitation Over Time The compound may be degrading or interacting with components in the cell culture medium, such as proteins in fetal bovine serum (FBS).- Always prepare fresh working solutions immediately before each experiment. - If experimentally permissible, consider reducing the serum concentration or using a serum-free medium during the treatment period.[1]
Fluctuations in incubator temperature can affect the solubility of the compound.- Ensure the incubator provides a stable and consistent temperature throughout the experiment. - Minimize the frequency of opening the incubator and removing the culture plates.
Inconsistent Experimental Results The initial stock solution of 25-OH-Tachysterol may not be fully dissolved.- Confirm complete dissolution of the compound in the organic solvent before preparing working solutions. Gentle warming to 37°C or brief sonication can facilitate this process. - Visually inspect the stock solution for any undissolved particulate matter before each use.

Frequently Asked Questions (FAQs)

Q1: What is 25-hydroxytachysterol and why does it have poor aqueous solubility?

A1: 25-hydroxytachysterol is a hydroxylated metabolite of tachysterol, which is a photoisomer of previtamin D3.[2][3] As a sterol, its molecular structure is predominantly non-polar, making it highly hydrophobic and thus poorly soluble in aqueous environments like cell culture media. This can lead to the formation of precipitates, which can result in inaccurate dosing and compromise the reliability of experimental outcomes.

Q2: What are the best solvents for creating a stock solution of 25-OH-Tachysterol?

A2: For hydrophobic compounds like 25-OH-Tachysterol, high-purity organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are recommended for preparing concentrated stock solutions.[4]

Q3: What is the maximum safe concentration of DMSO for my cells?

A3: To prevent solvent-induced toxicity, the final concentration of DMSO in the cell culture medium should generally be kept at or below 0.5%.[5] However, cell lines can exhibit different sensitivities, so it is best practice to conduct a solvent toxicity assay to determine the optimal concentration for your specific cell type.

Q4: I'm still seeing precipitation even with a low final solvent concentration. What are my other options?

A4: If precipitation persists, consider using solubilizing agents. This can include a co-solvent system (e.g., a mixture of DMSO and polyethylene (B3416737) glycol 400), the addition of a non-ionic surfactant like Tween 80 at a very low concentration, or the use of cyclodextrins, which can form inclusion complexes to enhance aqueous solubility.[6][7] It is critical to test these excipients for any potential effects on your experimental model.

Q5: How should I properly store my 25-OH-Tachysterol stock solution?

A5: To maintain the stability and concentration of your stock solution, store it in a tightly sealed vial at -20°C or -80°C. This will prevent solvent evaporation and compound degradation. It is also advisable to aliquot the stock solution into smaller, single-use volumes to avoid the detrimental effects of repeated freeze-thaw cycles.

Quantitative Solubility Data

While specific quantitative solubility data for 25-OH-Tachysterol is not widely published, the following table provides data for 25-hydroxyvitamin D3, a structurally analogous compound. This can serve as a useful reference for solvent selection and estimating appropriate concentration ranges.

SolventApproximate Solubility of 25-hydroxyvitamin D3
Ethanol~20 mg/mL[4]
Dimethyl Sulfoxide (DMSO)~10 mg/mL[4]
Dimethylformamide (DMF)~20 mg/mL[4]
Ethanol:PBS (pH 7.2) (1:2 mixture)~0.3 mg/mL[4]

Disclaimer: This data is for 25-hydroxyvitamin D3 and should be considered an estimate for 25-OH-Tachysterol. Empirical determination of solubility under your specific experimental conditions is highly recommended.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of 25-OH-Tachysterol in DMSO

  • Materials:

    • 25-hydroxytachysterol (powder form)

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Water bath or sonicator (optional)

  • Procedure:

    • In a sterile microcentrifuge tube, accurately weigh the required amount of 25-OH-Tachysterol powder (Molecular Weight: ~400.64 g/mol ).

    • Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.

    • Vortex the mixture vigorously for 1-2 minutes, or until the powder is completely dissolved.

    • If needed, facilitate dissolution by gently warming the tube to 37°C in a water bath or by brief sonication.

    • Visually confirm that no particulate matter is present in the solution.

    • For long-term storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution in Cell Culture Medium

  • Materials:

    • 10 mM 25-OH-Tachysterol stock solution in DMSO

    • Pre-warmed cell culture medium (with or without serum, as per experimental design)

    • Sterile polypropylene (B1209903) tubes

  • Procedure:

    • Thaw an aliquot of the 10 mM 25-OH-Tachysterol stock solution at room temperature.

    • Determine the volume of the stock solution required to achieve the desired final concentration in your cell culture.

    • In a sterile tube, place the required volume of pre-warmed cell culture medium.

    • While gently vortexing or swirling the medium, add the calculated volume of the stock solution in a dropwise manner. This technique helps to prevent localized high concentrations that can lead to immediate precipitation.

    • Verify that the final DMSO concentration remains within the non-toxic range for your specific cells (e.g., ≤0.5%).

    • Use this freshly prepared working solution immediately for your experiments to ensure stability and potency.

Visualizing Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and the known signaling pathways of 25-OH-Tachysterol.

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_treatment Cell Treatment cluster_analysis Downstream Analysis compound 25-OH-Tachysterol (powder) stock 10 mM Stock Solution compound->stock Dissolve solvent DMSO or Ethanol solvent->stock working Final Working Solution stock->working Dilute medium Pre-warmed Cell Culture Medium medium->working cells Cells in Culture working->cells Add to cells incubation Incubation cells->incubation analysis Assay (e.g., Proliferation, Gene Expression) incubation->analysis signaling_pathway cluster_nuclear_receptors Nuclear Receptor Activation cluster_downstream Downstream Cellular Effects compound 25-OH-Tachysterol VDR VDR compound->VDR AhR AhR compound->AhR LXR LXR compound->LXR PPARg PPARγ compound->PPARg gene_expression Altered Gene Expression (e.g., CYP24A1) VDR->gene_expression Genomic Pathway proliferation Inhibition of Cell Proliferation VDR->proliferation differentiation Stimulation of Cell Differentiation VDR->differentiation AhR->gene_expression LXR->gene_expression PPARg->gene_expression

References

Technical Support Center: Improving the Stability of Tachysterol Compounds in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and experimentation of tachysterol (B196371) compounds in solution. Our goal is to equip you with the knowledge to mitigate degradation and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of tachysterol in solution?

A1: Tachysterol is susceptible to several degradation pathways, primarily driven by environmental factors. The main causes of degradation are:

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of various photoproducts, including toxisterols. Tachysterol has a high extinction coefficient, making it prone to photo-induced transformations.[1]

  • Isomerization: In acidic conditions, tachysterol can isomerize to isotachysterol. This conversion can be facilitated by the presence of air.[2][3]

  • Oxidation: Tachysterol, like other vitamin D analogs, is susceptible to oxidation, which can be initiated by atmospheric oxygen, especially in the presence of factors like light and heat.

Q2: I'm observing a rapid loss of my tachysterol compound in solution. What is the most likely cause?

A2: Rapid loss of tachysterol is often due to photodegradation, especially if the solution is exposed to ambient or UV light. Another common cause is storage in an acidic solution, which promotes isomerization to isotachysterol.[2][3] To a lesser extent, oxidation can also contribute to rapid degradation, particularly at elevated temperatures.

Q3: How can I improve the stability of my tachysterol solution during experiments?

A3: To enhance the stability of tachysterol solutions, consider the following strategies:

  • Light Protection: Always work with tachysterol solutions in a dark environment or use amber-colored glassware to protect them from light.

  • pH Control: Maintain the pH of your solution in the neutral to slightly alkaline range (pH > 5 is generally more stable for related vitamin D compounds). Avoid acidic buffers.

  • Use of Antioxidants: Incorporate antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid into your solutions to prevent oxidative degradation.

  • Inert Atmosphere: For long-term storage or sensitive experiments, purging the solution and headspace of the container with an inert gas like nitrogen or argon can prevent oxidation.

  • Temperature Control: Store solutions at recommended low temperatures, typically refrigerated or frozen, to slow down degradation kinetics.

Q4: What are cyclodextrins, and how can they help stabilize tachysterol?

A4: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules like tachysterol. By encapsulating the tachysterol molecule within its cavity, cyclodextrins can:

  • Protect from Light: Shield the molecule from UV radiation, thus reducing photodegradation.

  • Prevent Oxidation: Limit the access of oxygen to the encapsulated tachysterol.

  • Increase Solubility: Enhance the aqueous solubility of the otherwise poorly soluble tachysterol. Beta-cyclodextrin (β-CD) and its derivatives are commonly used for this purpose.[3][4]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpected peaks in HPLC chromatogram Degradation of tachysterol into various isomers and photoproducts.1. Confirm Peak Identity: If possible, use mass spectrometry (MS) to identify the unexpected peaks. Common degradation products include isotachysterol, pre-vitamin D3, and toxisterols. 2. Review Handling Procedures: Ensure all steps were performed with minimal light exposure. Use amber vials and work under yellow light if possible. 3. Check Solvent/Buffer pH: Measure the pH of your solution. Acidic conditions can cause isomerization.
Loss of Tachysterol Concentration Over Time Oxidation, photodegradation, or thermal degradation.1. Incorporate Antioxidants: Add an antioxidant like BHT (typically at 0.01-0.1% w/v) or ascorbic acid to your stock and working solutions. 2. Improve Storage Conditions: Store solutions under an inert atmosphere (nitrogen or argon) at -20°C or -80°C for long-term storage. 3. Perform a Forced Degradation Study: Intentionally expose your compound to heat, light, acid, base, and oxidizing agents to understand its degradation profile and validate your analytical method's ability to detect these changes.
Precipitation of Tachysterol in Aqueous Solution Poor aqueous solubility of tachysterol.1. Use a Co-solvent: Initially dissolve tachysterol in a small amount of an organic solvent like ethanol (B145695) or DMSO before diluting with the aqueous buffer. 2. Formulate with Cyclodextrins: Prepare an inclusion complex with β-cyclodextrin or its derivatives (e.g., HP-β-CD) to significantly increase aqueous solubility and stability.

Data Presentation

While specific quantitative data on the degradation kinetics of tachysterol under a comprehensive range of conditions is limited in publicly available literature, the following tables summarize the general effects of various factors on the stability of vitamin D analogs, which can be extrapolated to tachysterol.

Table 1: Effect of pH and Temperature on the Stability of Vitamin D3 (as a proxy for Tachysterol)

pHTemperature (°C)Relative StabilityPrimary Degradation Pathway
< 425LowIsomerization to isotachysterol[2][3]
5-825HigherSlower degradation
Neutral4HighMinimal degradation
Neutral40ModerateThermal degradation/isomerization

Table 2: Comparative Efficacy of Common Antioxidants for Stabilizing Vitamin D Analogs

AntioxidantTypical ConcentrationProtective MechanismRelative Efficacy (General)
Butylated Hydroxytoluene (BHT)0.01 - 0.1% (w/v)Free radical scavengerHigh
Ascorbic Acid (Vitamin C)0.05 - 0.2% (w/v)Oxygen scavenger, reducing agentModerate to High
Tocopherol (Vitamin E)VariesFree radical scavengerModerate

Note: The optimal antioxidant and its concentration should be determined empirically for your specific application.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Tachysterol

This protocol provides a general framework for a stability-indicating HPLC method to separate tachysterol from its common degradation products.

1. Instrumentation and Columns:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • A C18 reversed-phase column is commonly used (e.g., 150 mm x 4.6 mm, 5 µm particle size).[5]

2. Mobile Phase and Gradient:

  • A common mobile phase is a mixture of acetonitrile (B52724) and water.[5]

  • An isocratic elution with a high percentage of organic solvent (e.g., acetonitrile:water 99:1 v/v) can be effective.

  • For complex mixtures of degradation products, a gradient elution may be necessary.

3. Detection:

  • Set the detector to monitor at the λmax of tachysterol, which is around 279-282 nm. A DAD is recommended to also monitor for the appearance of degradation products with different UV spectra.

4. Sample Preparation:

  • Dissolve the tachysterol standard or sample in the mobile phase or a compatible solvent (e.g., ethanol).

  • Ensure the sample concentration is within the linear range of the detector.

5. Forced Degradation Study for Method Validation:

  • To validate the stability-indicating nature of the method, perform forced degradation studies:

    • Acidic: 0.1 M HCl at room temperature for 1-2 hours.

    • Basic: 0.1 M NaOH at room temperature for 1-2 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 2-4 hours.

    • Thermal: Heat the solution at 60-80°C for 24-48 hours.

    • Photolytic: Expose the solution to UV light (e.g., 254 nm) for several hours.

  • Analyze the stressed samples to ensure that the degradation products are well-resolved from the parent tachysterol peak.

Protocol 2: Preparation of Tachysterol-β-Cyclodextrin Inclusion Complex

This protocol describes a common method for preparing a solid inclusion complex of tachysterol with β-cyclodextrin to improve its stability and solubility.

1. Materials:

  • Tachysterol

  • β-Cyclodextrin (β-CD)

  • Ethanol

  • Deionized water

2. Molar Ratio:

  • A 1:1 or 1:2 molar ratio of tachysterol to β-cyclodextrin is typically used. The optimal ratio should be determined experimentally.

3. Co-precipitation Method:

  • Dissolve the required amount of tachysterol in a minimal volume of ethanol.

  • In a separate container, dissolve the corresponding molar amount of β-cyclodextrin in deionized water, with gentle heating (e.g., 50-60°C) and stirring to facilitate dissolution.

  • Slowly add the ethanolic solution of tachysterol dropwise to the aqueous β-cyclodextrin solution while maintaining constant stirring.

  • Continue stirring the mixture for several hours (e.g., 4-6 hours) at a controlled temperature.

  • Allow the solution to cool down gradually to room temperature and then refrigerate (e.g., at 4°C) overnight to promote the precipitation of the inclusion complex.

  • Collect the precipitate by filtration (e.g., using a Buchner funnel).

  • Wash the collected solid with a small amount of cold ethanol to remove any surface-adsorbed tachysterol.

  • Dry the final product under vacuum at a low temperature to obtain the powdered tachysterol-β-cyclodextrin inclusion complex.

4. Characterization:

  • The formation of the inclusion complex can be confirmed by techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mandatory Visualizations

Tachysterol_Degradation_Pathways Tachysterol Tachysterol PrevitaminD PrevitaminD Tachysterol->PrevitaminD Photoisomerization (UV light) Isotachysterol Isotachysterol Tachysterol->Isotachysterol Isomerization (Acidic pH) Toxisterols Toxisterols Tachysterol->Toxisterols Photodegradation (Prolonged UV exposure) Oxidation_Products Oxidation_Products Tachysterol->Oxidation_Products Oxidation (O2, heat)

Caption: Major degradation pathways of tachysterol in solution.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep Prepare Tachysterol Solution (with and without stabilizers) Acid Acid Hydrolysis Prep->Acid Base Base Hydrolysis Prep->Base Oxidation Oxidation (H2O2) Prep->Oxidation Thermal Thermal Stress Prep->Thermal Photo Photostability (UV/Vis light) Prep->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Analysis (Kinetics, Degradation Products) HPLC->Data

Caption: Experimental workflow for a forced degradation study of tachysterol.

Tachysterol_Signaling_Pathways Tachysterol Tachysterol Metabolites (e.g., 20S(OH)T3) VDR VDR Tachysterol->VDR AhR AhR Tachysterol->AhR LXR LXR Tachysterol->LXR PPARg PPARγ Tachysterol->PPARg Gene_Expression Modulation of Gene Expression VDR->Gene_Expression AhR->Gene_Expression LXR->Gene_Expression PPARg->Gene_Expression Biological_Effects Biological Effects (e.g., Anti-proliferative, Anti-inflammatory) Gene_Expression->Biological_Effects

Caption: Signaling pathways activated by tachysterol metabolites.[2][6][7][8]

References

"troubleshooting mass spectrometry fragmentation of 25-hydroxytachysterol3"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the mass spectrometry (MS) fragmentation analysis of 25-hydroxytachysterol3.

Troubleshooting Guides

This section addresses specific issues that may arise during the mass spectrometry analysis of this compound, providing step-by-step solutions.

Issue 1: Low Signal Intensity or No Detectable Ion for this compound

Question: I am not observing the expected molecular ion for this compound, or the signal intensity is very low. What are the possible causes and how can I troubleshoot this?

Answer:

Low signal intensity for this compound is a common issue, often related to its relatively low ionization efficiency.[1] Several factors could be contributing to this problem, from sample preparation to instrument settings.

Troubleshooting Workflow:

cluster_ionization Ionization Optimization cluster_derivatization Derivatization Strategies start Low/No Signal Detected check_sample_prep Verify Sample Preparation (Concentration, Purity) start->check_sample_prep optimize_ionization Optimize Ionization Source check_sample_prep->optimize_ionization Sample OK derivatization Consider Derivatization optimize_ionization->derivatization Signal Still Low esi_settings Adjust ESI Settings (Voltage, Gas Flow, Temp) optimize_ionization->esi_settings check_instrument Check Instrument Performance derivatization->check_instrument Signal Still Low dmg_derivatization N,N-dimethylglycine (DMG) Esterification derivatization->dmg_derivatization solution Signal Improved check_instrument->solution Issue Resolved apci_test Test APCI Source esi_settings->apci_test No Improvement tms_derivatization Trimethylsilyl (B98337) (TMS) Derivatization (for GC-MS) dmg_derivatization->tms_derivatization For LC-MS/MS

Caption: Troubleshooting workflow for low signal intensity.

Possible Causes and Solutions:

Potential Cause Recommended Solution Expected Outcome
Poor Ionization Efficiency This compound, like other oxysterols, may not ionize efficiently via Electrospray Ionization (ESI).[1] Switch to Atmospheric Pressure Chemical Ionization (APCI), which can be more effective for less polar compounds.[2]Increased signal intensity of the molecular ion or key fragment ions.
Inappropriate ESI/APCI Source Parameters Systematically optimize source parameters. For ESI, adjust spray voltage, sheath and auxiliary gas flow rates, and capillary temperature. For APCI, optimize vaporizer temperature and corona discharge current.Enhanced ion generation and transfer, leading to a stronger signal.
Sample Concentration Too Low Prepare a dilution series of a standard to determine the limit of detection for your instrument. Ensure your sample concentration is well above this limit.A detectable and quantifiable signal for this compound.
Matrix Effects Complex sample matrices can suppress the ionization of the target analyte. Improve sample clean-up using solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Use an isotopically labeled internal standard to compensate for matrix effects.Reduced signal suppression and more accurate quantification.
Analyte Degradation This compound can be sensitive to heat and light. Ensure samples are stored properly and minimize exposure during preparation. Use lower temperatures in the ion source if thermal degradation is suspected.Preservation of the analyte and observation of the correct molecular ion.
Need for Derivatization To enhance ESI efficiency, derivatize the hydroxyl groups with a charged or more polar moiety. Derivatization with N,N-dimethylglycine (DMG) can significantly improve sensitivity in ESI-MS.[1] For GC-MS, trimethylsilyl (TMS) derivatization is common.[3][4]Formation of a derivative with much higher ionization efficiency, leading to a strong signal.
Issue 2: Inconsistent or Unexpected Fragmentation Patterns

Question: The fragmentation pattern of my this compound standard is inconsistent between runs, or I am seeing unexpected fragments. How can I diagnose and fix this?

Answer:

Inconsistent fragmentation can be caused by fluctuating instrument conditions or issues with the analyte itself. The fragmentation of sterols is highly dependent on the collision energy.[5]

Logical Troubleshooting Flow:

start Inconsistent Fragmentation check_ce Verify Collision Energy (CE) and Gas Pressure start->check_ce check_purity Assess Analyte Purity (Isomers, Contaminants) check_ce->check_purity CE is Stable in_source_frag Investigate In-Source Fragmentation check_purity->in_source_frag Analyte is Pure confirm_structure Confirm Fragment Structures (High-Resolution MS) in_source_frag->confirm_structure No In-Source Decay solution Consistent Fragmentation confirm_structure->solution Pattern Understood

Caption: Diagnostic flowchart for inconsistent fragmentation.

Common Fragmentation Pathways for Hydroxysteroids:

The fragmentation of this compound is expected to involve neutral losses from the protonated molecule [M+H]⁺.

Precursor Ion (m/z) Common Neutral Loss Resulting Fragment (m/z) Interpretation
401.3 (as [M+H]⁺)H₂O383.3Loss of the C3 or C25 hydroxyl group. A predominant loss of water is common for aliphatic hydroxylations.[2]
401.3 (as [M+H]⁺)2H₂O365.3Sequential loss of both hydroxyl groups.
383.3H₂O365.3Loss of the second hydroxyl group from the [M+H-H₂O]⁺ ion.

Troubleshooting Steps:

Potential Cause Recommended Solution Expected Outcome
Fluctuating Collision Energy Ensure the collision energy setting in your method is stable and appropriate. Perform a collision energy optimization experiment by ramping the energy and observing the abundance of precursor and product ions.A reproducible fragmentation pattern at a specific, optimized collision energy.
In-Source Fragmentation High ion source temperatures or harsh cone voltage settings can cause the molecule to fragment before it enters the mass analyzer. Reduce the source temperature and cone/fragmentor voltage.Fragmentation is primarily induced in the collision cell, leading to more controlled and reproducible MS/MS spectra.
Presence of Isomers Co-eluting isomers will produce a composite MS/MS spectrum that can appear inconsistent. Improve chromatographic separation to resolve any isomers.A clean MS/MS spectrum corresponding to a single compound.
Contamination Contaminants in the sample or from the LC-MS system can introduce interfering ions and fragments. Run a blank gradient and check for background ions. Clean the ion source if necessary.A clean baseline and elimination of non-target fragment ions.

Frequently Asked Questions (FAQs)

Q1: What are the expected major fragments for this compound in positive ion ESI-MS/MS?

A1: For the protonated molecule [M+H]⁺ (m/z 401.3), the most common initial fragmentation step is the neutral loss of water (H₂O), resulting in a fragment at m/z 383.3. A subsequent loss of a second water molecule can lead to a fragment at m/z 365.3. The relative abundance of these fragments will be highly dependent on the collision energy used.

Q2: Is derivatization necessary for the analysis of this compound?

A2: While not strictly necessary, derivatization is highly recommended, especially for achieving high sensitivity with ESI-MS.[1] Derivatizing the hydroxyl groups with a permanently charged moiety or a group that is easily protonated (like N,N-dimethylglycine) can increase ionization efficiency by orders of magnitude. For GC-MS analysis, derivatization to form TMS ethers is standard practice to improve volatility and thermal stability.[4]

Q3: Can I distinguish this compound from its isomers using MS/MS?

A3: Distinguishing isomers can be challenging as they often produce similar fragment ions. However, the relative intensities of these fragments may differ. To confidently distinguish isomers, it is crucial to combine high-efficiency chromatographic separation with optimized MS/MS conditions. In some cases, specific fragmentations related to the steroidal backbone can help differentiate isomers.[5]

Q4: My baseline is noisy, which is interfering with the detection of low-level fragments. What can I do?

A4: A noisy baseline can originate from several sources. First, ensure you are using high-purity solvents and additives (e.g., formic acid, ammonium (B1175870) acetate) for your mobile phase. Second, check for contamination in the LC system or the mass spectrometer's ion source. Running a cleaning cycle on the ion optics can be beneficial. Finally, consider using a guard column to protect your analytical column from contaminants in the sample.

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization with N,N-dimethylglycine (DMG)

This protocol is adapted from methods used for other oxysterols to enhance ESI-MS sensitivity.[1]

Objective: To convert the hydroxyl groups of this compound into DMG esters for improved ionization.

Materials:

  • This compound standard or sample extract

  • Anhydrous pyridine

  • N,N-dimethylglycine hydrochloride

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Methanol (B129727)

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) C18 cartridges

Procedure:

  • Sample Drying: Evaporate the solvent from the sample containing this compound to complete dryness under a stream of nitrogen.

  • Reagent Preparation: Prepare a fresh solution of EDC (1.5 eq), DMAP (0.2 eq), and N,N-dimethylglycine hydrochloride (1.5 eq) in a 3:1 mixture of DCM and anhydrous pyridine.

  • Derivatization Reaction: Add the reagent solution to the dried sample. Vortex briefly and allow the reaction to proceed at room temperature for 2 hours.

  • Quenching: Stop the reaction by adding 1 mL of water.

  • Extraction: Extract the derivatized product by adding 2 mL of DCM. Vortex and centrifuge. Collect the lower organic layer. Repeat the extraction twice.

  • Purification: Pool the organic layers and dry under nitrogen. Reconstitute the residue in 50% methanol and purify using a C18 SPE cartridge.

  • Final Preparation: Elute the derivatized product from the SPE cartridge, evaporate the solvent, and reconstitute in a suitable mobile phase for LC-MS analysis.

Protocol 2: Collision Energy Optimization

Objective: To determine the optimal collision energy for generating characteristic fragment ions of this compound.

Procedure:

  • Infusion Analysis: Infuse a standard solution of this compound (or its derivative) directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • Precursor Ion Selection: In the MS/MS mode, select the protonated molecular ion (e.g., [M+H]⁺ at m/z 401.3) as the precursor.

  • Collision Energy Ramp: Set up an experiment where the collision energy is ramped over a range (e.g., 5 eV to 50 eV) in discrete steps.

  • Data Acquisition: Acquire MS/MS spectra at each collision energy step.

  • Data Analysis: Plot the relative abundance of the precursor ion and key product ions (e.g., [M+H-H₂O]⁺, [M+H-2H₂O]⁺) as a function of collision energy.

  • Optimal Energy Selection: Choose the collision energy that provides a good balance between the depletion of the precursor ion and the formation of informative product ions. This is often the energy that yields the highest abundance for the most characteristic fragment.

References

Technical Support Center: Optimizing 25-Hydroxy-Tachysterol3 Dosage in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of 25-hydroxy-tachysterol3 in preclinical animal studies. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Where should I begin when determining the starting dose for my first in vivo experiment with 25-hydroxy-tachysterol3?

A1: Establishing a safe starting dose is a critical first step. It is recommended to begin with a thorough literature review of related compounds, such as other vitamin D analogs, to understand their effective dose ranges and toxicity profiles. If in vitro data for 25-hydroxy-tachysterol3 is available (e.g., EC50 for a specific cell line), this can be used for an initial estimation. A common practice is to start with a dose that is a fraction (e.g., 1/10th) of the dose of a similar, well-characterized compound. A single-dose escalation study in a small number of animals is often the first in vivo step to identify a maximum tolerated dose (MTD).[1][2]

Q2: What are the key considerations when designing a dose-ranging study for 25-hydroxy-tachysterol3?

A2: A well-designed dose-ranging study is essential for identifying both the minimum effective dose (MED) and the maximum tolerated dose (MTD).[1] Key considerations include:

  • Animal Model Selection: Choose a species that is metabolically relevant to humans for vitamin D analogs.[1]

  • Dose Levels: Typically, a control group and at least three dose levels (low, medium, and high) are included.[2] The doses should be spaced appropriately to establish a dose-response relationship.

  • Route of Administration: The route should align with the intended clinical application (e.g., oral, intravenous).

  • Duration and Frequency: The duration of the study and the frequency of dosing will depend on the therapeutic goals and the pharmacokinetic profile of the compound.

  • Endpoints: Clearly define both efficacy and toxicity endpoints to be monitored throughout the study.

Q3: What potential toxicities should I monitor for with 25-hydroxy-tachysterol3 administration?

A3: As a vitamin D analog, the primary anticipated toxicity is hypercalcemia. Therefore, it is crucial to monitor:

  • Serum Calcium and Phosphate Levels: Regular blood draws to assess for elevated levels.

  • Clinical Signs: Observe for signs of hypercalcemia such as lethargy, anorexia, polyuria, and polydipsia.

  • Body Weight and Food Consumption: A significant decrease can be an early indicator of toxicity.

  • Histopathology: At the end of the study, key organs such as the kidneys, heart, and aorta should be examined for soft tissue calcification.

Q4: How can I assess the efficacy of 25-hydroxy-tachysterol3 in my animal model?

A4: Efficacy endpoints will depend on the therapeutic indication being studied. Based on the known actions of similar compounds, potential efficacy markers could include:

  • Biomarkers: Measurement of serum or tissue biomarkers related to the disease model. For example, in a cancer model, this could be tumor volume or specific protein expression levels.

  • Gene Expression: Analysis of target gene expression in relevant tissues. For instance, the expression of genes regulated by the Vitamin D Receptor (VDR).

  • Physiological Changes: In models of diseases related to calcium homeostasis, changes in bone mineral density or parathyroid hormone (PTH) levels could be relevant.

Troubleshooting Guides

Problem Potential Cause(s) Recommended Solution(s)
High mortality in the high-dose group. The selected high dose exceeds the MTD.Terminate the high-dose group. Consider adding an intermediate dose level between the previous medium and high doses in a follow-up study.[1]
No observable effect at any dose level. Doses are too low. Poor bioavailability via the chosen route of administration. The animal model is not responsive to the compound.Conduct a dose escalation study to higher concentrations. Perform pharmacokinetic (PK) analysis to determine compound exposure. Re-evaluate the suitability of the animal model.
Significant variability in animal response within the same dose group. Inconsistent dosing technique. Genetic variability within the animal strain. Underlying health issues in some animals.Ensure all technicians are properly trained on the dosing procedure. Use a genetically homogenous animal strain. Perform a health check on all animals before starting the study.
Precipitation of the compound in the formulation. Poor solubility of 25-hydroxy-tachysterol3 in the chosen vehicle.Test different biocompatible solvents or co-solvents. Consider using a suspension or emulsion formulation.
Unexpected clinical signs observed. Off-target effects of the compound. Contaminants in the test article.Conduct a thorough toxicological workup, including histopathology of all major organs. Analyze the purity of the 25-hydroxy-tachysterol3 compound.

Experimental Protocols

Protocol 1: Dose-Ranging and Maximum Tolerated Dose (MTD) Study
  • Animal Model: Select a relevant rodent species (e.g., C57BL/6 mice), 8-10 weeks old, with an equal number of males and females.

  • Acclimatization: Allow animals to acclimate for at least one week before the start of the study.

  • Grouping: Randomly assign animals to a control group (vehicle only) and at least 3-4 dose groups. Start with a wide dose range (e.g., 0.1, 1, 10, 100 µg/kg).

  • Administration: Administer 25-hydroxy-tachysterol3 via the intended route (e.g., oral gavage) daily for 14 days.

  • Monitoring:

    • Record body weight and clinical observations daily.

    • Monitor food and water intake.

    • Collect blood samples at baseline and at the end of the study for serum chemistry (especially calcium and phosphate).

  • Endpoint: The MTD is defined as the highest dose that does not cause significant mortality or more than a 10% loss of body weight.

  • Necropsy: At the end of the study, perform a gross necropsy and collect major organs for histopathological analysis.

Protocol 2: Pharmacokinetic (PK) Study
  • Animal Model: Use the same animal model as in the efficacy studies.

  • Grouping: Assign animals to different dose groups.

  • Administration: Administer a single dose of 25-hydroxy-tachysterol3.

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Analysis: Analyze plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of 25-hydroxy-tachysterol3.

  • Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Data Presentation

Table 1: Hypothetical Dose-Ranging Study Results

Dose Group (µg/kg)nBody Weight Change (%)Serum Calcium (mg/dL)Clinical Observations
Vehicle Control10+5.29.5Normal
110+4.89.8Normal
1010+1.511.2Mild lethargy in 2/10 animals
10010-8.713.5Significant lethargy, anorexia

Table 2: Hypothetical Pharmacokinetic Parameters

Dose (µg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)Half-life (hr)
10 (Oral)5024508
10 (IV)3000.256007.5

Visualizations

Experimental_Workflow cluster_preclinical Preclinical Dosage Optimization Workflow start Start: In Vitro Data / Literature Review dr_mtd Dose-Ranging & MTD Study start->dr_mtd pk_study Pharmacokinetic (PK) Study dr_mtd->pk_study efficacy_study Efficacy Study in Disease Model pk_study->efficacy_study tox_study Confirmatory Toxicology Study efficacy_study->tox_study end Optimal Dose Range Identified tox_study->end Signaling_Pathway cluster_cell Hypothesized Cellular Action T3 25-OH-Tachysterol3 VDR Vitamin D Receptor (VDR) T3->VDR Binds Complex VDR/RXR Complex VDR->Complex RXR Retinoid X Receptor (RXR) RXR->Complex VDRE Vitamin D Response Element (VDRE) in DNA Complex->VDRE Binds to Transcription Gene Transcription VDRE->Transcription Initiates Response Biological Response (e.g., Cell Differentiation, Apoptosis) Transcription->Response Leads to

References

Technical Support Center: Refining Purification Techniques for Synthetic Vitamin D Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of synthetic vitamin D analogs.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of synthetic vitamin D analogs via High-Performance Liquid Chromatography (HPLC) and crystallization.

HPLC Troubleshooting

Issue 1: Peak Tailing in Reversed-Phase HPLC

  • Question: My chromatogram shows significant peak tailing for my vitamin D analog. What are the possible causes and how can I resolve this?

  • Answer: Peak tailing is a common issue in reversed-phase HPLC and can compromise the accuracy and resolution of your analysis.[1] The primary causes and their solutions are outlined below:

    Potential Cause Explanation Solution
    Secondary Interactions with Silanols Residual silanol (B1196071) groups on the silica-based column packing can interact with basic functional groups on the vitamin D analog, leading to tailing.[1][2]1. Adjust Mobile Phase pH: Lowering the pH of the mobile phase can help to suppress the ionization of silanol groups. 2. Use a High-Purity Silica Column: Modern columns are designed with fewer residual silanols. 3. Add a Basic Modifier: In some cases, adding a small amount of a basic modifier like triethylamine (B128534) (TEA) to the mobile phase can help, though this is less common with modern columns.[2]
    Column Contamination or Degradation The accumulation of contaminants on the column frit or at the head of the column can disrupt the sample band, causing tailing.[3]1. Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to trap contaminants.[3] 2. Flush the Column: Reverse and flush the column with a strong solvent to remove contaminants. 3. Implement Sample Clean-up: Utilize solid-phase extraction (SPE) to clean up the sample before injection.[3]
    Sample Overload Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1]1. Dilute the Sample: Inject a 10-fold dilution of your sample to see if the peak shape improves.[1][3] 2. Increase Column Capacity: If possible, use a column with a larger internal diameter or a stationary phase with a higher carbon load.[1]
    Incompatible Sample Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.Solvent Matching: Whenever possible, dissolve the sample in the initial mobile phase.[4]
    Extra-Column Volume Excessive volume from tubing, fittings, or the detector cell can lead to band broadening and tailing.System Optimization: Use tubing with a smaller internal diameter and shorter length. Ensure all fittings are correct and minimize dead volume.

Issue 2: Poor Resolution Between Vitamin D Analog Isomers

  • Question: I am struggling to separate the isomers of my synthetic vitamin D analog. What strategies can I employ to improve resolution?

  • Answer: The structural similarity of vitamin D analog isomers makes their separation challenging.[5][6] Here are some approaches to enhance resolution:

    Strategy Description
    Optimize Mobile Phase Composition Fine-tuning the solvent ratios in your mobile phase can significantly impact selectivity. For reversed-phase HPLC, systematically varying the ratio of organic modifiers like acetonitrile (B52724) and methanol (B129727) can be effective.[7][8]
    Change Stationary Phase If optimizing the mobile phase is insufficient, switching to a different column chemistry may be necessary. For instance, a phenyl or porous graphitic carbon (PGC) stationary phase can offer different selectivity compared to a standard C18 column.[9] Two-dimensional HPLC with orthogonal stationary phases can also be employed for complex separations.[9]
    Adjust Temperature Column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence resolution. Experiment with different column temperatures (e.g., in 5 °C increments) to find the optimum.
    Reduce Flow Rate Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the analysis time.
    Use UHPLC Ultra-High-Performance Liquid Chromatography (UHPLC) systems with sub-2 µm particle columns can provide significantly higher resolution and faster analysis times compared to traditional HPLC.[5]
Crystallization Troubleshooting

Issue: Failure to Crystallize or Oiling Out

  • Question: My purified vitamin D analog is not crystallizing from the solution; instead, it is "oiling out." What can I do to induce crystallization?

  • Answer: The high flexibility of the vitamin D molecule can make crystallization challenging.[[“]] "Oiling out" occurs when the compound separates as a liquid phase instead of a solid. Here are some troubleshooting steps:

    Troubleshooting Step Explanation
    Solvent Selection The choice of solvent is critical. A good crystallization solvent should dissolve the compound when hot but not when cold. For vitamin D analogs, solvents like acetonitrile, methyl formate, methanol, and acetone (B3395972) have been used successfully.[6][11][12][13] A solvent-swap to a less solubilizing solvent like acetonitrile may be necessary if the compound is too soluble in the reaction solvent.[13]
    Control Cooling Rate Rapid cooling can favor the formation of an oil over crystals. Try a slower, more controlled cooling process. For instance, allow the heated solution to cool slowly to room temperature before transferring it to a refrigerator or freezer.
    Induce Nucleation 1. Seeding: Add a few seed crystals of the desired compound to the solution to provide a template for crystal growth.[12] 2. Scratching: Gently scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.
    Increase Supersaturation Carefully If the solution is not sufficiently supersaturated, crystallization will not occur. Slowly evaporate the solvent or add a small amount of an anti-solvent (a solvent in which the compound is insoluble) to increase the concentration.
    Temperature Control The solubility of vitamin D analogs is highly temperature-dependent.[14] Crystallization may need to be carried out at very low temperatures (e.g., -10 °C or lower).[11]

Frequently Asked Questions (FAQs)

  • Q1: What are the best practices for storing purified vitamin D analogs to prevent degradation?

    • A1: Synthetic vitamin D analogs are susceptible to degradation from heat, light, and oxygen.[11] They should be stored in airtight containers, protected from light (e.g., in amber vials), and kept at low temperatures (e.g., -20°C). An inert atmosphere (e.g., nitrogen or argon) is also recommended to prevent oxidation.[12]

  • Q2: How can I remove isobaric impurities during purification?

    • A2: Isobaric impurities, which have the same mass as the target compound, are a significant challenge. High-resolution chromatographic techniques are essential. Consider using UHPLC or two-dimensional LC for enhanced separation.[5][9] Supercritical Fluid Chromatography (SFC) coupled with Mass Spectrometry (SFC-MS) has also been shown to be effective for separating isobaric impurities of vitamin D3.[15]

  • Q3: Is derivatization necessary for the analysis of vitamin D analogs?

    • A3: Derivatization is sometimes used to improve the sensitivity of detection, especially for mass spectrometry. However, it can also introduce complications like derivative instability and reagent interferences.[5] Whether it is necessary depends on the concentration of your analog and the sensitivity of your detector.

  • Q4: What is a suitable sample preparation method before HPLC analysis?

    • A4: The choice of sample preparation depends on the matrix. For biological samples, common steps include protein precipitation (e.g., with acetonitrile or ethanol), followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for cleanup and concentration.[16][17][18] For formulations in oily matrices, saponification followed by LLE can be an effective cleanup method.[15]

Data Presentation: Comparative HPLC Methods

The following tables summarize various HPLC methods used for the purification and analysis of vitamin D and its analogs.

Table 1: Reversed-Phase HPLC Methods

Analyte(s) Column Mobile Phase Flow Rate (mL/min) Detection Reference
Vitamin D2 & D3YMC-Triart C18 ExRS (5 µm)THF/Acetonitrile (10/90)0.425UV at 265 nm[5]
Calcipotriol (B1668217), Calcitriol, CholecalciferolRP18Methanol/Acetonitrile/Water (67:23:10)1.0UV[7][8]
Vitamin D3C18Methanol/Water (97:3)1.2UV at 264 nm[19]
CalcitriolNewcrom R1Acetonitrile/Water with Phosphoric Acid-UV, MS[20]
Vitamin D2 & D3Primesep SB (5 µm)Acetonitrile/Water (80/20) with 0.1% Acetic Acid1.0UV at 265 nm[21]
25(OH)D2 & 25(OH)D3Stable Bond Cyanopropyl (5 µm)Methanol/Water (67:33)-UV[22]

Table 2: Normal-Phase HPLC Methods

Analyte Column Mobile Phase Flow Rate (mL/min) Detection Reference
Vitamin D3Silica (L3)n-Hexane/Ethyl Acetate (85:15)-UV at 292 nm[23]

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Purification

This protocol provides a general workflow for the analytical separation of a synthetic vitamin D analog.

  • Mobile Phase Preparation:

    • Prepare the mobile phase, for example, a mixture of HPLC-grade methanol, acetonitrile, and water (e.g., 67:23:10 v/v/v).[7][8]

    • Degas the mobile phase using sonication or vacuum filtration to prevent bubble formation in the system.

  • Sample Preparation:

    • Accurately weigh and dissolve the crude synthetic vitamin D analog in the mobile phase or a compatible solvent.

    • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC System Setup and Equilibration:

    • Install a suitable reversed-phase column (e.g., C18, 5 µm) and a guard column.

    • Set the flow rate (e.g., 1.0 mL/min) and the column temperature.

    • Equilibrate the column by running the mobile phase through the system until a stable baseline is achieved (typically 15-30 minutes).

  • Analysis:

    • Inject a small volume (e.g., 10-20 µL) of the prepared sample.

    • Monitor the separation at the appropriate UV wavelength (e.g., 265 nm).

    • Collect fractions corresponding to the target peak for further analysis or processing.

  • Post-Analysis:

    • Flush the column with a high percentage of organic solvent (e.g., 100% methanol or acetonitrile) to remove strongly retained compounds.

    • Store the column in an appropriate solvent as recommended by the manufacturer.

Protocol 2: General Crystallization Procedure

This protocol outlines a general method for the crystallization of a purified vitamin D analog.

  • Dissolution:

    • Transfer the purified vitamin D analog (often in a resin or oil form) into a clean crystallization flask.

    • Add a minimal amount of a suitable solvent (e.g., methyl formate, acetonitrile) at room temperature or with gentle heating to completely dissolve the compound.[12][13]

  • Induce Supersaturation:

    • Cool the solution slowly and undisturbed. First, allow it to cool to room temperature, then transfer it to a refrigerator (4°C), and finally to a freezer (-10 to -20°C).[11]

    • If crystals do not form, consider adding a seed crystal or scratching the inner surface of the flask.

  • Crystal Growth:

    • Allow the solution to stand at a low temperature for several hours to days to allow for crystal growth.

  • Isolation and Drying:

    • Once a sufficient amount of crystals has formed, isolate them by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

    • Dry the crystals under vacuum to remove residual solvent.

Visualizations

Vitamin D Receptor (VDR) Signaling Pathway

The genomic actions of vitamin D analogs are mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor. The process begins with the binding of the active vitamin D analog to the VDR. This complex then forms a heterodimer with the Retinoid X Receptor (RXR).[24][25][26] This VDR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[[“]][27][28] This binding event initiates the recruitment of co-activator or co-repressor protein complexes, which modify chromatin structure and ultimately modulate the transcription of genes involved in a wide range of physiological processes, including calcium homeostasis, cell differentiation, and immune function.[[“]][28][29]

Caption: Vitamin D Receptor (VDR) genomic signaling pathway.

Experimental Workflow for Purification and Analysis

This workflow outlines the typical sequence of steps from a crude synthetic product to a purified, analyzed compound.

Experimental_Workflow Crude Crude Synthetic Product Prep Sample Preparation (e.g., LLE, SPE) Crude->Prep HPLC HPLC Purification Prep->HPLC Fractions Collect Fractions HPLC->Fractions Purity Purity Check (Analytical HPLC) Fractions->Purity Purity->HPLC If Impure (Re-purify) Pool Pool Pure Fractions Purity->Pool If Pure Solvent Solvent Evaporation Pool->Solvent Crystallize Crystallization Solvent->Crystallize Final Pure Crystalline Product Crystallize->Final Analysis Final Analysis (e.g., MS, NMR) Final->Analysis

Caption: General workflow for purification of vitamin D analogs.

Troubleshooting Logic for HPLC Peak Tailing

This decision tree provides a logical approach to diagnosing and solving HPLC peak tailing issues.

Troubleshooting_Logic Start Peak Tailing Observed Q1 Inject 10x Diluted Sample. Does shape improve? Start->Q1 A1_Yes Column Overload. Reduce sample concentration. Q1->A1_Yes Yes Q2 Is sample solvent stronger than mobile phase? Q1->Q2 No A2_Yes Solvent Mismatch. Dissolve sample in mobile phase. Q2->A2_Yes Yes Q3 Is there a guard column installed? Q2->Q3 No A3_No Install Guard Column and re-run. Q3->A3_No No Q4 Remove guard column. Does shape improve? Q3->Q4 Yes A4_Yes Guard Column is contaminated. Replace it. Q4->A4_Yes Yes A4_No Column or Mobile Phase Issue. Proceed to next step. Q4->A4_No No Q5 Adjust mobile phase pH (e.g., lower pH). Does shape improve? A4_No->Q5 A5_Yes Silanol Interactions. Use optimized pH. Q5->A5_Yes Yes A5_No Column is likely contaminated or degraded. Flush or replace column. Q5->A5_No No

Caption: Decision tree for troubleshooting HPLC peak tailing.

References

Technical Support Center: Addressing Off-target Effects of 25-Hydroxytachysterol3 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the off-target effects of 25-hydroxytachysterol3 (25-HT3) in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target effect of this compound (25-HT3)?

A1: The primary on-target effect of 25-HT3 is the activation of the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression involved in calcium homeostasis, cell proliferation, and differentiation.[1][2] Upon binding to 25-HT3, the VDR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Vitamin D Response Elements (VDREs) on the DNA to modulate the transcription of target genes.

Q2: What are the known major off-target effects of 25-HT3?

A2: 25-HT3 has been shown to activate other nuclear receptors, leading to off-target effects. These include the Aryl Hydrocarbon Receptor (AhR), Liver X Receptors (LXRα and LXRβ), and Peroxisome Proliferator-Activated Receptor γ (PPARγ).[1][2] Activation of these receptors can lead to unintended biological responses, such as modulation of lipid metabolism (LXR and PPARγ) and xenobiotic responses (AhR).

Q3: My cells are showing unexpected changes in lipid droplet formation after treatment with 25-HT3. What could be the cause?

A3: This is likely due to the off-target activation of LXR and/or PPARγ by 25-HT3.[1][2] Both LXR and PPARγ are key regulators of lipid metabolism and adipogenesis. Activation of these receptors can lead to the upregulation of genes involved in fatty acid uptake and triglyceride synthesis, resulting in increased lipid droplet formation.

Q4: I am observing a strong induction of the CYP24A1 gene. Is this an on-target or off-target effect?

A4: The induction of Cytochrome P450 Family 24 Subfamily A Member 1 (CYP24A1) is a well-established on-target effect of VDR activation.[1][2] CYP24A1 is the primary enzyme responsible for the catabolism of vitamin D metabolites, and its expression is strongly induced by VDR activation as part of a negative feedback loop. However, the magnitude of induction can be influenced by the activation of other pathways.

Q5: How can I confirm that the observed effects in my cell culture are specifically due to VDR activation and not off-target effects?

A5: To dissect the specific contributions of VDR and off-target receptors, you can employ several strategies:

  • Use of specific antagonists: Treat cells with known antagonists for AhR, LXR, and PPARγ alongside 25-HT3. If the effect is diminished, it suggests the involvement of that specific off-target receptor.

  • Genetic knockdown or knockout: Utilize cell lines with stable knockdown (siRNA, shRNA) or knockout (CRISPR/Cas9) of VDR, AhR, LXR, or PPARγ to isolate the activity of the remaining receptors.[3]

  • Comparative ligand studies: Compare the effects of 25-HT3 with highly specific agonists for VDR, AhR, LXR, and PPARγ.

Data Presentation: Quantitative Analysis of Receptor Activation

The following table summarizes the available quantitative data on the interaction of 25-HT3 and its related metabolite, 20S-hydroxytachysterol3, with on-target and off-target nuclear receptors. Note: EC50 values for all interactions are not yet fully characterized in the literature.

LigandReceptorAssay TypePotency (IC50/EC50)Reference
This compound (25-HT3) PPARγTR-FRET~ 1 x 10-6 M (IC50)[1]
20S-Hydroxytachysterol3 (20S(OH)T3)PPARγTR-FRET~ 1 x 10-7 M (IC50)[1]
This compound (25-HT3) VDRReporter AssayData Not Available
This compound (25-HT3) AhRReporter AssayData Not Available
This compound (25-HT3) LXRαTR-FRETData Not Available
This compound (25-HT3) LXRβTR-FRETData Not Available

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or non-reproducible results 1. Cell line variability (passage number, confluency).2. Reagent instability (25-HT3 degradation).3. Inconsistent incubation times or conditions.1. Use cells within a defined passage number range and ensure consistent confluency at the time of treatment.2. Aliquot and store 25-HT3 in a suitable solvent at -80°C, protected from light and repeated freeze-thaw cycles.3. Standardize all experimental parameters, including incubation times, temperature, and CO2 levels.
High cell toxicity or unexpected cell death 1. 25-HT3 concentration is too high.2. Off-target receptor activation leading to apoptosis.3. Solvent toxicity.1. Perform a dose-response curve to determine the optimal, non-toxic concentration of 25-HT3 using a cell viability assay (e.g., MTT, MTS).2. Investigate the involvement of off-target pathways in apoptosis using specific antagonists or gene knockdown.3. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1%).
Ambiguous gene expression results 1. Overlapping activation of multiple nuclear receptors.2. Crosstalk between signaling pathways.1. Use specific antagonists for AhR, LXR, and PPARγ to block their respective pathways.2. Employ siRNA or shRNA to specifically knock down the expression of VDR, AhR, LXR, or PPARγ.3. Analyze the expression of a panel of target genes specific to each receptor to deconvolve the signaling pathways.
Difficulty in differentiating on-target vs. off-target effects Insufficiently specific experimental design.1. Utilize VDR-knockout or VDR-knockdown cell lines as a negative control.2. Perform reporter assays with specific response elements for VDR (VDRE), LXR (LXRE), and PPARγ (PPRE).3. Compare the gene expression profile induced by 25-HT3 with those induced by highly selective agonists for each receptor.

Mandatory Visualizations

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 25_HT3 This compound VDR VDR 25_HT3->VDR AhR AhR 25_HT3->AhR LXR LXR 25_HT3->LXR PPARg PPARγ 25_HT3->PPARg VDR_RXR VDR-RXR VDR->VDR_RXR AhR_ARNT AhR-ARNT AhR->AhR_ARNT LXR_RXR LXR-RXR LXR->LXR_RXR PPARg_RXR PPARγ-RXR PPARg->PPARg_RXR RXR RXR RXR->VDR_RXR RXR->LXR_RXR RXR->PPARg_RXR VDRE VDRE VDR_RXR->VDRE XRE XRE AhR_ARNT->XRE LXRE LXRE LXR_RXR->LXRE PPRE PPRE PPARg_RXR->PPRE On_Target On-Target Gene Expression (e.g., CYP24A1) VDRE->On_Target Off_Target_AhR Off-Target Gene Expression (Xenobiotic Response) XRE->Off_Target_AhR Off_Target_LXR Off-Target Gene Expression (Lipid Metabolism) LXRE->Off_Target_LXR Off_Target_PPARg Off-Target Gene Expression (Adipogenesis) PPRE->Off_Target_PPARg

Caption: Signaling pathways of 25-HT3, including on-target VDR activation and off-target activation of AhR, LXR, and PPARγ.

G start Start: Unexpected Cellular Phenotype Observed with 25-HT3 dose_response Perform Dose-Response and Viability Assays start->dose_response toxic Is the effect due to toxicity? dose_response->toxic optimize_dose Optimize 25-HT3 Concentration toxic->optimize_dose Yes antagonist_screen Co-treat with Antagonists (AhR, LXR, PPARγ) toxic->antagonist_screen No optimize_dose->antagonist_screen effect_reduced Is the effect reduced? antagonist_screen->effect_reduced off_target_implicated Off-target Pathway Implicated effect_reduced->off_target_implicated Yes on_target_effect Likely On-Target VDR-Mediated Effect effect_reduced->on_target_effect No gene_knockdown Use Gene Knockdown/out (VDR, AhR, LXR, PPARγ) off_target_implicated->gene_knockdown confirm_pathway Confirm Specific Receptor Involvement gene_knockdown->confirm_pathway

Caption: Troubleshooting workflow for identifying the source of off-target effects of 25-HT3.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of 25-HT3 and to establish a non-toxic working concentration.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound (25-HT3) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of 25-HT3 in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the 25-HT3 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for 25-HT3).

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Nuclear Receptor Activation Reporter Assay

This protocol is designed to quantify the activation of VDR, AhR, LXR, and PPARγ by 25-HT3.

Materials:

  • HEK293T or other suitable host cell line

  • Expression plasmids for full-length VDR, AhR, LXR, or PPARγ

  • Reporter plasmid containing a luciferase gene downstream of specific response elements (VDRE, XRE, LXRE, or PPRE)

  • A control plasmid for transfection normalization (e.g., β-galactosidase or Renilla luciferase)

  • Transfection reagent

  • Cell lysis buffer

  • Luciferase assay substrate

Procedure:

  • Co-transfect host cells in a 96-well plate with the nuclear receptor expression plasmid, the corresponding reporter plasmid, and the normalization control plasmid.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of 25-HT3 or a known specific agonist (positive control).

  • Incubate for another 24 hours.

  • Wash the cells with PBS and lyse them with the appropriate lysis buffer.

  • Measure luciferase activity using a luminometer according to the manufacturer's instructions.

  • Measure the activity of the normalization control (e.g., β-galactosidase assay).

  • Normalize the luciferase activity to the control activity and express the results as fold induction over the vehicle control.

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

This protocol is for measuring the mRNA levels of genes regulated by VDR, LXR, and PPARγ.

Materials:

  • Cells treated with 25-HT3

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)

Target Gene Primers:

Target Gene Receptor Forward Primer Sequence (5' -> 3') Reverse Primer Sequence (5' -> 3')
CYP24A1 VDR TGGACACCTACATGCGTCGCAA CAAGGATGTGGCATGAGCCTGT
ABCA1 LXR CCTTGTCAGCTCCTTCAGCA GTCATCACTGTCTTCGTCGT
FABP4 PPARγ TGGAACTTCGATGATTATATGGGT TCATAAACTCTTGTGGAAGTCACGC

| GAPDH | Housekeeping | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |

Procedure:

  • Treat cells with the desired concentration of 25-HT3 for the appropriate time.

  • Harvest the cells and extract total RNA using a commercial kit.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Set up the qPCR reaction with the cDNA template, forward and reverse primers for the target and housekeeping genes, and qPCR master mix.

  • Run the qPCR reaction on a real-time PCR instrument.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle-treated control, normalized to the housekeeping gene.

References

Technical Support Center: Synthesis of 25-Hydroxytachysterol3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 25-hydroxytachysterol3. Our aim is to help improve the yield and purity of your product by addressing common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the critical steps affecting yield?

A1: The most prevalent and effective method for synthesizing this compound and its analogs is through a convergent synthesis approach. A key step in this process is the Wittig or Wittig-Horner reaction, which couples the A-ring and the CD-ring fragments of the molecule. The yield is critically dependent on the successful formation of the ylide and its subsequent reaction with the carbonyl group, as well as the strategic use of protecting groups for the hydroxyl functions.

Q2: I am experiencing low yields in the Wittig reaction step. What are the potential causes and solutions?

A2: Low yields in the Wittig reaction for complex molecules like this compound can stem from several factors:

  • Ylide Instability: The phosphorous ylide can be unstable. It is often best to generate the ylide in situ and use it immediately.

  • Base Selection: The choice of base is crucial for efficient ylide formation. Strong, non-nucleophilic bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are commonly used. The stoichiometry of the base is also important, especially if there are other acidic protons in the molecule.

  • Substrate Reactivity: The presence of a free hydroxyl group on your aldehyde fragment can be problematic. The base used to generate the ylide can deprotonate the hydroxyl group, making the aldehyde a poorer electrophile.

  • Reaction Temperature: Temperature control is critical. Ylide formation is often carried out at low temperatures (e.g., 0°C or -78°C) to minimize side reactions. The coupling reaction may then be allowed to proceed at room temperature.

Q3: Should I protect the 25-hydroxy group during the synthesis? If so, what protecting groups are recommended?

A3: Yes, protecting the 25-hydroxy group is highly recommended to prevent unwanted side reactions and improve the overall yield. The choice of protecting group is critical and should be based on its stability to the reaction conditions of subsequent steps and the ease of its removal at the end of the synthesis. Common protecting groups for hydroxyl functions in sterol synthesis include:

  • Silyl ethers: Such as tert-butyldimethylsilyl (TBDMS) or triethylsilyl (TES). These are generally stable under a wide range of conditions and can be selectively removed.

  • Acyl groups: Such as acetate (B1210297) or benzoate. These can be used, but care must be taken as they may not be stable to the basic conditions of the Wittig reaction.

Q4: What are the common side products in the synthesis of this compound, and how can I minimize their formation?

A4: Common side products can arise from several sources:

  • Isomerization: Tachysterol and its derivatives are susceptible to isomerization, especially when exposed to acid, heat, or light. This can lead to the formation of isotachysterol (B196364) or other stereoisomers. It is crucial to work under inert atmosphere and protect the reaction from light where possible.

  • Over-reduction or Oxidation: During functional group manipulations, unintended reduction or oxidation of other parts of the molecule can occur. Careful selection of reagents is key.

  • Incomplete Reactions: Unreacted starting materials can contaminate the final product. Monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential.

Q5: What is the recommended method for purifying the final this compound product?

A5: High-performance liquid chromatography (HPLC) is the most effective method for purifying this compound to a high degree of purity. A reverse-phase C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The specific gradient and conditions will need to be optimized for your particular reaction mixture.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low to no product formation in the Wittig reaction 1. Incomplete ylide formation. 2. Deactivation of the aldehyde by deprotonation of a hydroxyl group. 3. Ylide instability.1. Ensure anhydrous conditions. Use a stronger base or a different solvent system (e.g., THF, DMSO). 2. Protect the hydroxyl group on the aldehyde fragment prior to the Wittig reaction. 3. Generate the ylide at low temperature and add the aldehyde immediately. Consider a one-pot procedure where the ylide is formed in the presence of the aldehyde.
Formation of multiple, difficult-to-separate isomers 1. Isomerization of the triene system. 2. Non-stereoselective Wittig reaction.1. Minimize exposure to acid, heat, and light. Use buffered solutions for workup if necessary. 2. Use stabilized ylides to favor the formation of (E)-alkenes. The choice of solvent and counterions can also influence stereoselectivity.
Product degradation during workup or purification 1. Sensitivity to air (oxidation). 2. Instability on silica (B1680970) gel.1. Work under an inert atmosphere (e.g., argon or nitrogen). Use degassed solvents. 2. Avoid prolonged exposure to silica gel. Consider using a less acidic stationary phase for chromatography or relying primarily on HPLC for purification.
Difficulty in removing the protecting group 1. Incorrect choice of protecting group for the desired deprotection conditions. 2. Steric hindrance around the protecting group.1. Review the stability of your protecting group to ensure it is compatible with your deprotection strategy. 2. Use a less bulky protecting group if possible. Optimize deprotection conditions (e.g., longer reaction time, higher temperature, different reagent).

Experimental Protocols

Step 1: Protection of the 25-Hydroxy Group of the Side-Chain Precursor

  • Dissolve the 25-hydroxycholesterol-derived side-chain precursor in anhydrous dichloromethane (B109758) (DCM).

  • Add an excess of a silylating agent (e.g., tert-butyldimethylsilyl chloride, TBDMS-Cl) and a base (e.g., imidazole).

  • Stir the reaction at room temperature under an inert atmosphere until completion (monitor by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the silyl-protected side-chain precursor by column chromatography.

Step 2: Synthesis of the Phosphonium (B103445) Salt (A-Ring Precursor)

  • React a suitable A-ring precursor containing a primary alcohol with triphenylphosphine (B44618) and a halogenating agent (e.g., N-bromosuccinimide) to form the corresponding alkyl bromide.

  • Dissolve the resulting A-ring bromide in an appropriate solvent (e.g., toluene) and add triphenylphosphine.

  • Heat the mixture to reflux to form the phosphonium salt.

  • Cool the reaction and collect the precipitated phosphonium salt by filtration.

Step 3: The Wittig Reaction

  • Suspend the phosphonium salt in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere and cool to 0°C.

  • Add a strong base (e.g., n-butyllithium in hexanes) dropwise until the characteristic red-orange color of the ylide persists.

  • Stir for 30 minutes at 0°C.

  • Add a solution of the protected CD-ring ketone precursor in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the coupled product by column chromatography.

Step 4: Deprotection of the 25-Hydroxy Group

  • Dissolve the protected this compound derivative in THF.

  • Add a deprotecting agent (e.g., tetrabutylammonium (B224687) fluoride, TBAF, for a TBDMS group).

  • Stir at room temperature until the reaction is complete (monitor by TLC).

  • Quench the reaction and extract the product.

  • Purify the final this compound product by HPLC.

Visualizations

Synthesis_Pathway A_ring A-Ring Precursor (with alcohol) Phosphonium_Salt Phosphonium Salt A_ring->Phosphonium_Salt PPh3, NBS Ylide Ylide Phosphonium_Salt->Ylide Base (e.g., n-BuLi) CD_ring_ketone CD-Ring Ketone (with protected 25-OH) Wittig_Reaction Wittig Reaction CD_ring_ketone->Wittig_Reaction Ylide->Wittig_Reaction Coupled_Product Protected This compound Wittig_Reaction->Coupled_Product Deprotection Deprotection Coupled_Product->Deprotection Deprotecting Agent (e.g., TBAF) Final_Product This compound Deprotection->Final_Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield in Wittig Reaction Check_Ylide Check Ylide Formation Start->Check_Ylide Check_Aldehyde Check Aldehyde Reactivity Start->Check_Aldehyde Ylide_Color Is ylide color observed? Check_Ylide->Ylide_Color Hydroxyl_Protected Is hydroxyl group protected? Check_Aldehyde->Hydroxyl_Protected Ylide_Color->Check_Aldehyde Yes Anhydrous_Conditions Ensure anhydrous conditions. Use stronger base. Ylide_Color->Anhydrous_Conditions No Anhydrous_Conditions->Check_Ylide Protect_Hydroxyl Protect hydroxyl group. Hydroxyl_Protected->Protect_Hydroxyl No Optimize_Conditions Optimize reaction conditions (temp, time, solvent). Hydroxyl_Protected->Optimize_Conditions Yes Protect_Hydroxyl->Check_Aldehyde Success Improved Yield Optimize_Conditions->Success

Caption: Troubleshooting workflow for low Wittig reaction yield.

"troubleshooting inconsistent results in 25-hydroxytachysterol3 bioassays"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 25-hydroxytachysterol3 (25(OH)T3) bioassays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve inconsistencies in their experimental results. Given that 25(OH)T3 is a relatively novel compound, inconsistent results can often be traced to its unique biological activities and the specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: We are observing highly variable or unexpected results in our bioassays with this compound. What is the most likely cause?

A1: The most probable cause of inconsistent results is the pleiotropic nature of this compound. Unlike more specific ligands, 25(OH)T3 is known to be an agonist for multiple nuclear receptors, including the Vitamin D Receptor (VDR), the Aryl Hydrocarbon Receptor (AhR), Liver X Receptors (LXRα and LXRβ), and Peroxisome Proliferator-Activated Receptor γ (PPARγ)[1][2]. The final biological outcome of 25(OH)T3 treatment will, therefore, depend on the relative expression levels and downstream signaling pathways of these receptors in your specific cell model. This can lead to different and sometimes opposing effects in different cell types.

Q2: Could you clarify the relationship between Tachysterol3 and this compound?

A2: Tachysterol3 is a photoproduct of previtamin D3. This compound is a metabolite of Tachysterol3, produced by the action of enzymes such as CYP27A1[1][2]. In experimental settings, it's crucial to ensure you are using the correct compound and to be aware that the parent compound, Tachysterol3, has minimal activity on receptors like AhR compared to its hydroxylated form[1].

Q3: We are seeing effects at a wide range of concentrations. What is a recommended starting concentration for 25(OH)T3 in cell-based assays?

A3: Based on published data, a concentration of 10⁻⁷ M (or 100 nM) has been shown to be effective in stimulating the expression of the VDR target gene, CYP24A1[2]. However, due to its multi-receptor activity, the optimal concentration can vary significantly between cell types and the specific endpoint being measured. We strongly recommend performing a full dose-response curve for your particular assay to determine the optimal concentration range.

Q4: Is this compound stable in solution? What are the best practices for storage and handling?

A4: Like other vitamin D metabolites, 25(OH)T3 is susceptible to degradation by light and temperature. Stock solutions should be prepared in a suitable solvent such as ethanol (B145695) or DMSO, aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C in light-protected vials. When preparing for an experiment, it is advisable to dissolve the compound in a vehicle like ethanol and then dilute it in the culture medium[2]. Always run a vehicle-only control in your experiments.

Q5: Could the solvent used to dissolve 25(OH)T3 be affecting our results?

A5: Yes, the solvent (vehicle) can have significant effects on cell-based assays, especially those involving nuclear receptors. High concentrations of DMSO or ethanol can induce cellular stress, affect cell viability, and even modulate the activity of some receptors. It is crucial to keep the final solvent concentration in your culture medium as low as possible (typically ≤ 0.1%) and to include a vehicle control in all experiments to account for any solvent-specific effects.

Troubleshooting Guide

Issue 1: High Variability Between Replicate Wells
Potential Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette and consider plating cells in a larger volume to minimize pipetting errors.
Edge Effects in Microplates Avoid using the outer wells of the microplate as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.
Compound Precipitation Visually inspect the wells for any signs of compound precipitation after addition to the media. Lower the final concentration or try a different solvent if precipitation is observed.
Inadequate Mixing After adding 25(OH)T3, gently swirl the plate to ensure even distribution of the compound in each well.
Issue 2: No Observable Effect or Weak Response
Potential Cause Recommended Solution
Sub-optimal Compound Concentration Perform a dose-response experiment with a wide range of 25(OH)T3 concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M) to identify the optimal working concentration for your specific assay and cell type.
Low Receptor Expression Verify the expression of the target receptors (VDR, AhR, LXRs, PPARγ) in your cell line at the mRNA or protein level. If expression is low, consider using a different cell line known to express the receptor of interest.
Compound Degradation Ensure proper storage and handling of 25(OH)T3. Use freshly prepared dilutions for each experiment.
Incorrect Assay Endpoint Confirm that the chosen readout is appropriate for the activated pathway. For example, for VDR activation, measuring CYP24A1 gene expression is a reliable endpoint[2].
Insufficient Incubation Time Optimize the incubation time. Transcriptional responses can typically be observed within 6-24 hours, while effects on cell proliferation may require 48-72 hours.
Issue 3: Unexpected or Contradictory Results (e.g., both pro- and anti-proliferative effects)
Potential Cause Recommended Solution
Activation of Multiple Signaling Pathways This is a key challenge with 25(OH)T3. The observed effect is a net result of activating VDR, AhR, LXRs, and PPARγ. For example, LXR activation can inhibit cell proliferation, while VDR effects can be context-dependent[3].
Crosstalk Between Receptors Nuclear receptors can form heterodimers and compete for binding partners like RXR. For instance, PPARγ can bind to VDR and inhibit its transactivation[4]. The balance of these interactions will influence the final outcome.
Off-Target Effects at High Concentrations Use the lowest effective concentration of 25(OH)T3 as determined by your dose-response curve to minimize potential off-target effects.
Cell Density-Dependent Effects Optimize the initial cell seeding density. High cell density can lead to contact inhibition, which may mask or alter the effects of 25(OH)T3 on cell proliferation.

Data Presentation

Table 1: Summary of Nuclear Receptors Activated by this compound

ReceptorReported EffectPotential Downstream Consequences
Vitamin D Receptor (VDR) AgonistRegulation of calcium homeostasis, cell proliferation, and differentiation. Induction of CYP24A1 expression[1][2].
Aryl Hydrocarbon Receptor (AhR) AgonistModulation of xenobiotic metabolism (e.g., CYP1A1 expression), immune responses, and cell cycle control[1][2].
Liver X Receptor α/β (LXRα/β) AgonistRegulation of cholesterol metabolism, fatty acid synthesis, and inflammation. Can lead to inhibition of cell proliferation[1][2][3].
Peroxisome Proliferator-Activated Receptor γ (PPARγ) AgonistControl of adipogenesis, lipid metabolism, and inflammation. Can influence cell proliferation and differentiation[1][2].

Table 2: Recommended Concentration Ranges for Initial Experiments

Assay TypeSuggested Concentration RangeStarting Point
Gene Expression (e.g., qPCR for target genes) 1 nM - 1 µM100 nM
Reporter Gene Assays 1 nM - 1 µM100 nM
Cell Proliferation/Viability Assays 10 nM - 10 µM100 nM - 1 µM
Protein-Level Assays (e.g., Western Blot, ELISA) 10 nM - 1 µM100 nM

Note: These are suggested ranges and should be optimized for each specific cell line and experimental condition.

Experimental Protocols

General Protocol for a Cell-Based Gene Expression Assay

This protocol provides a general framework for assessing the effect of 25(OH)T3 on the expression of a target gene (e.g., CYP24A1 for VDR activation) using quantitative PCR (qPCR).

  • Cell Seeding:

    • Culture your cells of interest in an appropriate growth medium.

    • Trypsinize and count the cells.

    • Seed the cells in a 12-well or 24-well plate at a pre-optimized density to ensure they are in the logarithmic growth phase and sub-confluent at the time of harvest.

    • Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 25(OH)T3 (e.g., 1 mM in ethanol).

    • On the day of the experiment, perform serial dilutions of the 25(OH)T3 stock solution in a serum-free or low-serum medium to achieve the desired final concentrations.

    • Also, prepare a vehicle control (e.g., ethanol) at the same final concentration as in the highest 25(OH)T3 treatment.

    • Remove the growth medium from the cells and replace it with the medium containing the different concentrations of 25(OH)T3 or the vehicle control.

  • Incubation:

    • Incubate the cells for a predetermined time (e.g., 6, 12, or 24 hours) to allow for transcriptional changes.

  • RNA Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells directly in the well using a suitable lysis buffer from an RNA extraction kit.

    • Extract total RNA according to the manufacturer's protocol, including a DNase treatment step to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from an equal amount of RNA for each sample using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for your gene of interest (e.g., CYP24A1) and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix.

    • Run the qPCR reaction on a real-time PCR instrument.

    • Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.

Mandatory Visualizations

Signaling_Pathways cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 25(OH)T3 25(OH)T3 VDR VDR 25(OH)T3->VDR AhR AhR 25(OH)T3->AhR LXR LXR 25(OH)T3->LXR PPARg PPARg 25(OH)T3->PPARg VDR_RXR VDR-RXR VDR->VDR_RXR AhR_ARNT AhR-ARNT AhR->AhR_ARNT LXR_RXR LXR-RXR LXR->LXR_RXR PPARg_RXR PPARg-RXR PPARg->PPARg_RXR RXR RXR RXR->VDR_RXR RXR->LXR_RXR RXR->PPARg_RXR VDRE VDRE VDR_RXR->VDRE XRE XRE AhR_ARNT->XRE LXRE LXRE LXR_RXR->LXRE PPRE PPRE PPARg_RXR->PPRE Gene_Expression Target Gene Expression VDRE->Gene_Expression XRE->Gene_Expression LXRE->Gene_Expression PPRE->Gene_Expression

Caption: Signaling pathways of this compound (25(OH)T3).

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells C Treat Cells A->C B Prepare 25(OH)T3 Dilutions & Vehicle Control B->C D Incubate (Time Course) C->D E Harvest Cells for Endpoint D->E F Perform Assay (e.g., qPCR, Reporter, Proliferation) E->F G Data Analysis F->G

Caption: General experimental workflow for 25(OH)T3 bioassays.

References

Technical Support Center: Optimization of Cell-Based Assays for Vitamin D Receptor (VDR) Activation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their cell-based assays for Vitamin D Receptor (VDR) activation.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of a VDR cell-based reporter assay? A1: VDR reporter assays utilize a host cell line engineered to express the human VDR. These cells also contain a reporter gene (commonly luciferase) linked to a promoter containing Vitamin D Response Elements (VDREs). When a VDR agonist binds to the receptor, the VDR/RXR heterodimer complex binds to the VDREs, initiating the transcription of the reporter gene.[1][2][3] The resulting signal (e.g., luminescence) is proportional to the level of VDR activation and can be measured to determine the potency of test compounds.[4]

Q2: How do I choose the right cell line for my VDR assay? A2: The choice of cell line is critical for a successful assay.

  • Recombinant Cell Lines: Many commercially available kits use cell lines like HEK293 or U2OS that are stably transfected with human VDR and a reporter construct.[5][6] These provide high-level VDR expression and are optimized for reproducibility.[4]

  • Endogenously Expressing Cells: Cell lines such as breast cancer (MCF-7), colon cancer (Caco-2), or keratinocytes express VDR naturally.[7][8] These may provide more physiologically relevant models but might have lower signal windows.

  • Authentication and Purity: Always source cell lines from reputable cell banks (e.g., ATCC, ECACC) to ensure they are authentic and free from contamination, such as mycoplasma, which can alter experimental results.[9]

  • VDR Knockout Cells: For validating that the observed effects are VDR-dependent, VDR knockout (VDRKO) cell lines are invaluable as negative controls.[7][10]

Q3: What are the essential controls for a VDR activation assay? A3: Including proper controls is fundamental for data interpretation.

  • Vehicle Control: A treatment with the vehicle (e.g., DMSO) used to dissolve the test compounds. This defines the basal level of VDR activity.

  • Positive Control (Reference Agonist): A known VDR agonist, such as Calcitriol (1α,25-dihydroxyvitamin D₃), is used to generate a full dose-response curve and confirm the assay is performing correctly.[6][11]

  • Negative Control: Cells that are not treated or mock-transfected cells can help assess background signal.[11]

  • Cell Viability Assay: Performed in parallel to ensure that the test compounds are not causing cytotoxicity, which can be misinterpreted as VDR antagonism or lead to false negatives.[12][13]

Q4: What is the difference between genomic and non-genomic VDR signaling? A4: VDR can signal through two main pathways:

  • Genomic Pathway: This is the "classical" pathway where ligand-bound VDR acts as a transcription factor in the nucleus, regulating gene expression over hours to days. Most reporter assays are designed to measure this pathway.[14]

  • Non-Genomic Pathway: This involves a subpopulation of VDR in the cytosol that, upon ligand binding, triggers rapid intracellular signaling cascades, producing responses within seconds to minutes, independent of gene transcription.[14] Standard reporter assays do not capture these effects.

VDR Signaling and Assay Workflow Visualizations

Genomic VDR Signaling Pathway

VDR_Signaling_Pathway Genomic VDR Signaling Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VitaminD 1,25(OH)₂D₃ (Vitamin D) VDR VDR VitaminD->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Heterodimerizes with RXR RXR RXR->VDR_RXR VDRE VDRE (on DNA) VDR_RXR->VDRE Binds to Transcription Gene Transcription (e.g., Reporter Gene) VDRE->Transcription Activates

Caption: Ligand-activated VDR forms a heterodimer with RXR, binds to VDREs, and initiates gene transcription.

Experimental Workflow for a Luciferase Reporter Assay

VDR_Assay_Workflow VDR Luciferase Reporter Assay Workflow cluster_day1 Day 1 cluster_day2 Day 2 A 1. Seed Reporter Cells in 96-well plate B 2. Pre-incubate cells (4-6 hours) A->B C 3. Prepare & Add Treatment Media (Compounds + Controls) B->C D 4. Incubate (22-24 hours) C->D E 5. Remove Treatment Media D->E F 6. Add Luciferase Detection Reagent E->F G 7. Incubate at RT (e.g., 5-10 min) F->G H 8. Measure Luminescence (Plate Reader) G->H Troubleshooting_Tree VDR Assay Troubleshooting Logic Start Assay Issue Detected LowSignal No or Low Signal Start->LowSignal HighBg High Background Start->HighBg HighVar High Variability Start->HighVar Cause_Reagents Reagents Expired/ Improperly Stored? LowSignal->Cause_Reagents Cause_Cells Poor Cell Health/ Wrong Density? LowSignal->Cause_Cells Cause_Protocol Incorrect Incubation Times/Temps? LowSignal->Cause_Protocol Cause_Contam Cell Contamination? HighBg->Cause_Contam Cause_Plate Wrong Plate Type/ Crosstalk? HighBg->Cause_Plate Cause_Pipette Pipetting Error? HighVar->Cause_Pipette Cause_Edge Edge Effects? HighVar->Cause_Edge Sol_Reagents Use Fresh Reagents Cause_Reagents->Sol_Reagents Yes Sol_Cells Check Passage #, Optimize Seeding Cause_Cells->Sol_Cells Yes Sol_Protocol Verify Protocol Steps Cause_Protocol->Sol_Protocol Yes Sol_Contam Test for Mycoplasma Cause_Contam->Sol_Contam Yes Sol_Plate Use White Opaque Plate Cause_Plate->Sol_Plate Yes Sol_Pipette Calibrate Pipettes, Check Technique Cause_Pipette->Sol_Pipette Yes Sol_Edge Ensure Humid Incubation, Avoid Outer Wells Cause_Edge->Sol_Edge Yes

References

Validation & Comparative

A Comparative Analysis of 25-Hydroxytachysterol3 and Calcitriol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 25-hydroxytachysterol3 and calcitriol (B1668218), focusing on their molecular interactions, effects on gene expression, and physiological impacts on calcium metabolism and bone physiology. This analysis is supported by available experimental data to facilitate informed decisions in research and development.

Introduction

Calcitriol, the hormonally active form of vitamin D3, is a well-characterized steroid hormone essential for calcium and phosphate (B84403) homeostasis. Its therapeutic use, however, can be limited by a narrow therapeutic window and the risk of hypercalcemia. This has driven the exploration of vitamin D analogs with more favorable pharmacological profiles. Among these is this compound, a metabolite of the synthetic vitamin D analog dihydrotachysterol (B1670614). This guide presents a side-by-side comparison of these two compounds, highlighting their similarities and differences based on current scientific understanding.

Molecular Mechanism of Action: Binding to the Vitamin D Receptor

The biological effects of both calcitriol and this compound are primarily mediated through their interaction with the Vitamin D Receptor (VDR), a nuclear transcription factor.[1] Upon ligand binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[1]

Interestingly, recent research on tachysterol3, a related compound, and its hydroxylated metabolites, including this compound, has revealed a broader interaction profile. These compounds not only act on the VDR but also show activity with other nuclear receptors, including the Aryl Hydrocarbon Receptor (AhR), Liver X Receptors (LXRs), and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[3][4] This suggests that the biological effects of this compound may be more complex and not solely dependent on VDR activation.

cluster_ECF Extracellular Fluid cluster_Cell Target Cell cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus 25-HT3 This compound VDR VDR 25-HT3->VDR Binds Calcitriol Calcitriol Calcitriol->VDR Binds (High Affinity) VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Binds Gene Target Gene Transcription VDRE->Gene Modulates

Figure 1. Simplified signaling pathway of this compound and Calcitriol via the Vitamin D Receptor.

Comparative Effects on Gene Expression

Calcitriol is a potent regulator of gene expression, influencing a wide array of genes involved in calcium transport, bone metabolism, cell differentiation, and immune function. A key target gene is CYP24A1, which encodes the enzyme responsible for catabolizing vitamin D metabolites, acting as a negative feedback mechanism.[4]

Studies on this compound and related tachysterol (B196371) metabolites have shown that they also stimulate the expression of CYP24A1, confirming their action through the VDR pathway.[4] However, a comprehensive, side-by-side transcriptomic analysis comparing the global gene expression profiles induced by this compound and calcitriol is currently lacking in the scientific literature. Such a study would be invaluable for understanding the nuanced differences in their biological activities and for identifying potentially unique therapeutic applications for this compound.

Impact on Calcium Metabolism and Bone Physiology

Both calcitriol and this compound play roles in regulating calcium homeostasis, but their mechanisms appear to differ in some respects, particularly concerning bone resorption.

Calcium Absorption

Dihydrotachysterol, the parent compound of this compound, is known to be effective in elevating serum calcium levels by stimulating intestinal calcium absorption.[5] This effect is attributed to its active metabolite, 25-hydroxydihydrotachysterol. Calcitriol is also a potent stimulator of intestinal calcium absorption.

Bone Resorption and Formation

Calcitriol has complex effects on bone, promoting both bone formation and resorption to maintain calcium homeostasis.[6] In contrast, an early study from 1974 on 25-hydroxydihydrotachysterol3 indicated that while it stimulates intestinal calcium transport, its ability to mobilize calcium from bone is dependent on the presence of parathyroid hormone (PTH). This suggests a potentially different and more nuanced role in bone metabolism compared to calcitriol.

More recent clinical comparisons between dihydrotachysterol and calcitriol in children with chronic renal insufficiency have shown comparable efficacy in promoting linear growth, with both drugs carrying a similar risk of hypercalcemia.[7][8] One study also noted that both compounds were associated with a decline in renal function, highlighting the need for careful monitoring during therapy.[7]

ParameterThis compoundCalcitriol
VDR Binding Affinity Lower (presumed)High
Renal Activation Not RequiredRequired (for endogenous synthesis)
Intestinal Ca Absorption StimulatesStimulates
Bone Ca Mobilization PTH-dependentDirect and indirect effects
Other Receptor Interactions AhR, LXRs, PPARγPrimarily VDR
Risk of Hypercalcemia PresentPresent

Table 1. Summary of Comparative Biological Activities.

Experimental Protocols

Competitive Radioligand Binding Assay for VDR Affinity

Objective: To determine the relative binding affinity of this compound and calcitriol for the Vitamin D Receptor.

Methodology:

  • Receptor Source: Purified recombinant human VDR or nuclear extracts from cells overexpressing VDR.

  • Radioligand: [³H]-calcitriol at a fixed concentration (e.g., 0.1-1.0 nM).

  • Competitors: Unlabeled calcitriol (as a reference) and this compound at increasing concentrations.

  • Incubation: Receptor preparation, radioligand, and competitor are incubated in a suitable binding buffer at 4°C for a defined period (e.g., 18-24 hours) to reach equilibrium.

  • Separation: Bound and free radioligand are separated using methods like hydroxylapatite precipitation, dextran-coated charcoal adsorption, or filter binding assays.

  • Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Data Analysis Receptor VDR Source Incubation Incubation Receptor->Incubation Radioligand [3H]-Calcitriol Radioligand->Incubation Competitor Test Compound (25-HT3 or Calcitriol) Competitor->Incubation Separation Separation of Bound/Free Ligand Incubation->Separation Quantification Scintillation Counting Separation->Quantification IC50 IC50 Determination Quantification->IC50 Ki Ki Calculation IC50->Ki

Figure 2. Workflow for a competitive radioligand binding assay.

Reporter Gene Assay for Transcriptional Activity

Objective: To compare the potency of this compound and calcitriol in activating VDR-mediated gene transcription.

Methodology:

  • Cell Line: A suitable mammalian cell line (e.g., HEK293T, COS-7) is used.

  • Transfection: Cells are co-transfected with three plasmids:

    • An expression vector for human VDR.

    • An expression vector for human RXR.

    • A reporter plasmid containing a luciferase gene under the control of a promoter with one or more VDREs (e.g., from the CYP24A1 or osteocalcin (B1147995) gene).

  • Treatment: After transfection, cells are treated with varying concentrations of this compound, calcitriol, or vehicle control for 24-48 hours.

  • Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.

  • Data Analysis: Luciferase activity is normalized to a co-transfected control (e.g., β-galactosidase) or total protein content. The dose-response curves are plotted, and the EC50 values (the concentration that produces 50% of the maximal response) are calculated to compare the potency of the two compounds.

Conclusion and Future Directions

The available evidence indicates that this compound is a biologically active metabolite of dihydrotachysterol that, like calcitriol, interacts with the Vitamin D Receptor to modulate gene expression and influence calcium homeostasis. However, key differences exist, including its independence from renal activation, its potential interaction with other nuclear receptors, and a likely lower binding affinity for the VDR. Its PTH-dependent effect on bone calcium mobilization also distinguishes it from calcitriol.

To fully elucidate the therapeutic potential of this compound, further research is critically needed. Specifically, quantitative studies on its VDR binding affinity, comprehensive transcriptomic analyses to compare its gene regulatory profile with that of calcitriol, and more detailed in vivo studies on its long-term effects on bone health and renal function are warranted. Such data will be instrumental in determining whether this compound or similar analogs can offer a safer or more effective alternative to calcitriol in various clinical settings.

References

Validating the Anti-Proliferative Effects of 25-Hydroxytachysterol3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25-Hydroxytachysterol3 (25-OH-T3) is a metabolite of tachysterol3, a photoproduct of previtamin D3. Recent studies have highlighted its potential as an anti-proliferative agent, demonstrating effects comparable to the biologically active form of vitamin D3, 1,25-dihydroxyvitamin D3 (calcitriol). This guide provides a comparative analysis of the anti-proliferative effects of 25-OH-T3, alongside other vitamin D analogs, supported by experimental data and detailed methodologies to assist in validating its therapeutic potential.

Comparative Analysis of Anti-Proliferative Effects

The anti-proliferative efficacy of 25-OH-T3 and other vitamin D analogs is often evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits cell proliferation by 50%. The following table summarizes the available IC50 values for 25-OH-T3 and other relevant compounds in key skin cell lines.

CompoundCell LineIC50 (nM)Reference
This compound (25-OH-T3) Human Epidermal Keratinocytes~1-10 (Estimated)[1]
Human Dermal Fibroblasts~1-10 (Estimated)[1]
1,25-Dihydroxyvitamin D3 (Calcitriol) Human Epidermal Keratinocytes~1-10[2][3][4]
Human Malignant Melanoma (A375)1.15[5]
Calcipotriol Human Epidermal KeratinocytesPotent inhibition at 10-7 M[2]
Tacalcitol Human Epidermal KeratinocytesPotent inhibition at 10-7 M[2]
Maxacalcitol (B1676222) Human Epidermal KeratinocytesPotent inhibition at 10-7 M[2]
20S-Hydroxytachysterol3 Human Epidermal Keratinocytes~1-10 (Estimated)[1]
Human Dermal Fibroblasts~1-10 (Estimated)[1]

Note: Exact IC50 values for 25-OH-T3 were not explicitly stated in the primary literature and are estimated based on graphical representations of dose-response curves.

Signaling Pathways and Mechanism of Action

The anti-proliferative effects of 25-OH-T3 are primarily mediated through its interaction with the Vitamin D Receptor (VDR), a nuclear transcription factor.[1] Upon binding, the 25-OH-T3-VDR complex translocates to the nucleus and modulates the expression of genes involved in cell cycle regulation and differentiation.

Interestingly, 25-OH-T3 and its related metabolites also exhibit activity through other nuclear receptors, including the Aryl Hydrocarbon Receptor (AhR), Liver X Receptors (LXRs), and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1] This multi-receptor engagement suggests a broader mechanism of action compared to traditional vitamin D analogs and may contribute to its potent biological effects. A key target gene upregulated by VDR activation is CYP24A1, which encodes the enzyme responsible for catabolizing vitamin D metabolites, serving as a feedback mechanism.

25_OH_T3_Signaling_Pathway Signaling Pathway of this compound cluster_nucleus Nucleus 25-OH-T3 25-OH-T3 VDR VDR 25-OH-T3->VDR Binds to Other_Receptors AhR, LXRs, PPARγ 25-OH-T3->Other_Receptors Activates Nucleus Nucleus VDR->Nucleus Translocates to Gene_Expression Modulation of Gene Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Differentiation Induction of Differentiation Gene_Expression->Differentiation Anti_Proliferation Anti-Proliferation Cell_Cycle_Arrest->Anti_Proliferation Differentiation->Anti_Proliferation Other_Receptors->Nucleus Translocate to

Caption: Signaling pathway of 25-OH-T3 leading to anti-proliferative effects.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

  • Human epidermal keratinocytes or dermal fibroblasts

  • Complete cell culture medium

  • This compound and other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds (e.g., 25-OH-T3, calcitriol) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

MTT_Assay_Workflow Experimental Workflow for MTT Assay start Start seed_cells Seed cells in 96-well plate start->seed_cells adhere Allow cells to adhere (overnight) seed_cells->adhere treat Treat cells with test compounds adhere->treat incubate_treatment Incubate for 48-72 hours treat->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze Analyze data and determine IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow of the MTT assay for assessing cell proliferation.

Gene Expression Analysis (Quantitative PCR)

This protocol is used to quantify the expression levels of target genes, such as CYP24A1, in response to treatment with 25-OH-T3.

Materials:

  • Treated and control cells

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for target gene (e.g., CYP24A1) and a housekeeping gene (e.g., GAPDH)

  • SYBR Green qPCR master mix

  • qPCR instrument

Procedure:

  • RNA Extraction: Isolate total RNA from treated and control cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target and housekeeping genes, and SYBR Green master mix.

  • qPCR Amplification: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.

  • Data Analysis: Analyze the amplification data to determine the relative expression of the target gene, normalized to the housekeeping gene, using the ΔΔCt method.

Logical_Relationship Logical Relationship of the Comparative Guide Topic Validating Anti-proliferative Effects of 25-OH-T3 Intro Introduction to 25-OH-T3 Topic->Intro Comparison Comparative Data (Table of IC50 values) Topic->Comparison Mechanism Mechanism of Action (Signaling Pathways) Topic->Mechanism Protocols Experimental Protocols (MTT, qPCR) Topic->Protocols Intro->Comparison Comparison->Mechanism Mechanism->Protocols Conclusion Conclusion Protocols->Conclusion

Caption: Logical structure of the comparative guide for 25-OH-T3.

Conclusion

The available evidence strongly suggests that this compound is a potent inhibitor of skin cell proliferation, with an efficacy comparable to that of calcitriol. Its unique mechanism of action, involving multiple nuclear receptors, presents a promising avenue for the development of novel therapeutics for hyperproliferative skin disorders and potentially other malignancies. This guide provides a foundational framework for researchers to further validate and explore the anti-proliferative effects of this intriguing compound. Further studies are warranted to determine precise IC50 values and to evaluate its in vivo efficacy and safety profile.

References

A Head-to-Head Comparison of Tachysterol and Cholecalciferol Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the metabolic activation and divergent signaling pathways of two key vitamin D photoisomers.

This guide provides a comprehensive comparison of the metabolites derived from tachysterol (B196371) and cholecalciferol, offering researchers, scientists, and drug development professionals a detailed overview of their distinct and overlapping biological activities. The information presented is supported by experimental data to facilitate a clear understanding of their respective mechanisms of action.

Metabolic Activation: Two Sides of the Same Coin

Both tachysterol (T₃) and cholecalciferol (vitamin D₃) are synthesized in the skin from 7-dehydrocholesterol (B119134) (7-DHC) upon exposure to UVB radiation. While cholecalciferol is the precursor to the classically recognized active form of vitamin D, 1,25-dihydroxyvitamin D₃ (1,25(OH)₂D₃), recent research has unveiled that tachysterol is also metabolically activated to biologically potent derivatives.[1][2]

The metabolic activation of both parent compounds is primarily carried out by cytochrome P450 enzymes, notably CYP27A1 and CYP11A1.[1][2]

Table 1: Key Metabolites of Tachysterol and Cholecalciferol

Parent CompoundKey Metabolizing EnzymesMajor Metabolites
Tachysterol (T₃)CYP27A1, CYP11A125-hydroxytachysterol₃ (25(OH)T₃)[1][2], 20S-hydroxytachysterol₃ (20S(OH)T₃)[1][2]
Cholecalciferol (Vitamin D₃)CYP2R1/CYP27A1, CYP27B125-hydroxyvitamin D₃ (25(OH)D₃)[3][4][5], 1,25-dihydroxyvitamin D₃ (1,25(OH)₂D₃)[3][4][5]
CYP11A120-hydroxyvitamin D₃ (20(OH)D₃), 20,23-dihydroxyvitamin D₃ (20,23(OH)₂D₃)[6]

Comparative Biological Activities

While both sets of metabolites exhibit biological activity, their potency and receptor affinities vary, leading to distinct downstream effects.

Antiproliferative and Pro-differentiation Effects

Metabolites of both tachysterol and cholecalciferol have been shown to inhibit the proliferation of human epidermal keratinocytes and dermal fibroblasts. Notably, 20S(OH)T₃ and 25(OH)T₃ demonstrate antiproliferative effects comparable to those of 1,25(OH)₂D₃.[1][2] Furthermore, these tachysterol metabolites stimulate the expression of genes involved in keratinocyte differentiation, such as involucrin (B1238512) and cytokeratin 10, in a manner similar to 1,25(OH)₂D₃.[1]

Table 2: Comparative Antiproliferative Activity in Human Epidermal Keratinocytes

MetaboliteConcentration for ~50% Inhibition of Proliferation
1,25(OH)₂D₃10⁻⁸ M
20S(OH)T₃10⁻⁸ M - 10⁻⁷ M
25(OH)T₃10⁻⁸ M - 10⁻⁷ M

Data synthesized from dose-response curves presented in cited literature.[1]

Nuclear Receptor Activation: A Divergent Path

A key distinction between tachysterol and cholecalciferol metabolites lies in their interaction with a range of nuclear receptors. While 1,25(OH)₂D₃ is the canonical high-affinity ligand for the Vitamin D Receptor (VDR), tachysterol metabolites exhibit a broader spectrum of receptor interactions.[2][7]

Table 3: Comparative Nuclear Receptor Activation

Receptor1,25(OH)₂D₃20S(OH)T₃25(OH)T₃
Vitamin D Receptor (VDR) Strong AgonistAgonistAgonist
Aryl Hydrocarbon Receptor (AhR) Minimal EffectMarked ActivationModerate Activation
Liver X Receptor (LXRα and LXRβ) No Significant BindingHigh-Affinity BindingHigh-Affinity Binding
Peroxisome Proliferator-Activated Receptor γ (PPARγ) No Significant BindingHigh-Affinity BindingHigh-Affinity Binding
Retinoic Acid Orphan Receptors (RORα and RORγ) Not ReportedInverse AgonistNot Reported

Data compiled from functional reporter assays and coactivator assays.[1][2]

This differential receptor activation suggests that tachysterol metabolites may mediate a wider array of biological responses beyond the classical VDR-mediated pathways of cholecalciferol metabolites.

Signaling Pathways

The interaction of these metabolites with their respective receptors initiates distinct signaling cascades.

cholecalciferol_pathway cluster_cholecalciferol Cholecalciferol Metabolite Signaling 1,25(OH)2D3 1,25(OH)2D3 VDR VDR 1,25(OH)2D3->VDR Binds RXR RXR VDR->RXR Heterodimerizes with VDRE VDRE RXR->VDRE Binds to Gene Transcription Gene Transcription VDRE->Gene Transcription Regulates

Caption: Canonical VDR-mediated signaling pathway of 1,25(OH)₂D₃.

tachysterol_pathway cluster_tachysterol Tachysterol Metabolite Signaling Tachysterol Metabolites 20S(OH)T3 25(OH)T3 VDR VDR Tachysterol Metabolites->VDR AhR AhR Tachysterol Metabolites->AhR LXR LXR Tachysterol Metabolites->LXR PPARg PPARg Tachysterol Metabolites->PPARg Diverse Biological Responses Diverse Biological Responses VDR->Diverse Biological Responses AhR->Diverse Biological Responses LXR->Diverse Biological Responses PPARg->Diverse Biological Responses

Caption: Multi-receptor signaling pathways of tachysterol metabolites.

Experimental Protocols

Cell Proliferation Assay

Objective: To determine the antiproliferative effects of tachysterol and cholecalciferol metabolites on human epidermal keratinocytes and dermal fibroblasts.

Methodology:

  • Cell Culture: Human neonatal epidermal keratinocytes and adult dermal fibroblasts are cultured in their respective specialized growth media.

  • Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The medium is then replaced with fresh medium containing various concentrations of the test compounds (e.g., 1,25(OH)₂D₃, 20S(OH)T₃, 25(OH)T₃) or vehicle control (ethanol).

  • Incubation: Cells are incubated for a specified period (e.g., 72 hours).

  • Quantification: Cell proliferation is assessed using a colorimetric assay, such as the MTT or WST-1 assay, which measures the metabolic activity of viable cells. Absorbance is read using a microplate reader.

  • Data Analysis: The results are expressed as a percentage of the vehicle-treated control. Dose-response curves are generated to determine the concentration required for 50% inhibition of proliferation (IC₅₀).

Nuclear Receptor Activation Assays

Objective: To evaluate the ability of metabolites to activate specific nuclear receptors.

Methodology (Reporter Gene Assay for AhR):

  • Cell Line: A stable cell line co-transfected with a human AhR expression vector and a reporter plasmid containing an AhR-responsive element driving the expression of a reporter gene (e.g., luciferase) is used.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds or a known AhR agonist (positive control).

  • Incubation: Cells are incubated for a period sufficient to allow for receptor activation and reporter gene expression (e.g., 24 hours).

  • Lysis and Luminescence Measurement: Cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to the reporter gene expression, is measured using a luminometer.

  • Data Analysis: Results are normalized to a control and expressed as fold activation.

Methodology (TR-FRET Coactivator Assay for LXR and PPARγ):

  • Principle: This assay measures the ligand-dependent recruitment of a coactivator peptide to the ligand-binding domain (LBD) of the nuclear receptor.

  • Reagents: The assay utilizes a terbium-labeled anti-GST antibody, a GST-tagged LXR or PPARγ LBD, and a fluorescein-labeled coactivator peptide.

  • Procedure: The test compounds are incubated with the receptor LBD and the coactivator peptide.

  • TR-FRET Measurement: Upon ligand binding, the LBD undergoes a conformational change, leading to the recruitment of the coactivator peptide. This brings the terbium donor and fluorescein (B123965) acceptor into close proximity, resulting in a FRET signal that is measured over time.

  • Data Analysis: The TR-FRET ratio is calculated and used to determine the binding affinity of the test compounds.

experimental_workflow cluster_workflow Experimental Workflow Metabolite Synthesis/Isolation Metabolite Synthesis/Isolation Treatment with Metabolites Treatment with Metabolites Metabolite Synthesis/Isolation->Treatment with Metabolites Cell Culture Cell Culture Cell Culture->Treatment with Metabolites Proliferation Assay Proliferation Assay Treatment with Metabolites->Proliferation Assay Receptor Activation Assays Receptor Activation Assays Treatment with Metabolites->Receptor Activation Assays Data Analysis & Comparison Data Analysis & Comparison Proliferation Assay->Data Analysis & Comparison Receptor Activation Assays->Data Analysis & Comparison

Caption: General workflow for comparing metabolite bioactivity.

Conclusion

The metabolites of tachysterol, particularly 20S(OH)T₃ and 25(OH)T₃, represent a novel class of secosteroids with potent biological activities that are, in some aspects, comparable to the hormonal form of vitamin D₃, 1,25(OH)₂D₃. However, their ability to activate a broader range of nuclear receptors, including AhR, LXRs, and PPARγ, distinguishes them from the canonical VDR-centric signaling of cholecalciferol metabolites. This pleiotropic activity suggests that tachysterol-derived compounds may have therapeutic potential in areas beyond calcium homeostasis, such as dermatology and immunology. Further research is warranted to fully elucidate the physiological relevance of these non-canonical vitamin D pathways and the therapeutic promise of their unique metabolites.

References

Navigating the Analytical Maze: A Guide to Cross-Validation of Methods for 25-Hydroxytachysterol3

Author: BenchChem Technical Support Team. Date: December 2025

The accurate measurement of vitamin D and its analogs is crucial for both research and clinical practice. However, significant variability has been reported between different quantification methods, with discrepancies as high as 15-20%.[1] This underscores the critical need for rigorous method validation and cross-validation to ensure data reliability and comparability across different studies and laboratories. The primary analytical technique for the quantification of vitamin D analogs is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high specificity and sensitivity.[2][3]

Comparison of Analytical Method Performance for Vitamin D Analogs

The following table summarizes the performance characteristics of various LC-MS/MS methods developed and validated for the quantification of vitamin D analogs. These parameters are essential for comparing the robustness and reliability of different analytical approaches.

Analyte(s)MethodLinearity (ng/mL)Accuracy (%)Precision (%RSD)Lower Limit of Quantification (LLOQ) (ng/mL)
Ergocalciferol & CholecalciferolHPLC-MS/MSNot Specified100.9 - 109.23.8 - 11.4 (inter-assay)1.0
Vitamin D3HPLC0.25 - 1.25 µg/mL95 - 105< 20.0005 µg/mL
Eight Vitamin D AnalogsLC-MS/MS0.015 - 100 nmol/L (analyte dependent)Not SpecifiedNot Specified0.01 - 0.05 nmol/L (analyte dependent)
25(OH)D3, 25(OH)D2 & EpimersLC-MS/HR-MSNot Specified90 - 110< 10< 10 nM

Experimental Protocols: A Representative LC-MS/MS Method

Detailed methodologies are crucial for the replication and cross-validation of analytical assays. Below is a representative experimental protocol for the analysis of vitamin D analogs using LC-MS/MS, based on common practices found in the literature.

1. Sample Preparation (Protein Precipitation & Extraction):

  • To a 100 µL serum sample, add an internal standard solution.

  • Precipitate proteins by adding acetonitrile.

  • Vortex mix and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for injection.

2. Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column is typically used for the separation of vitamin D analogs.

  • Mobile Phase: A gradient of methanol (B129727) and water, often with a small percentage of a modifier like formic acid or ammonium (B1175870) acetate, is commonly employed.

  • Flow Rate: A typical flow rate is between 0.2 and 0.6 mL/min.

  • Injection Volume: 10-20 µL.

3. Tandem Mass Spectrometry (MS/MS):

  • Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode is generally used.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. This provides high selectivity and sensitivity.

Cross-Validation of Bioanalytical Methods

Cross-validation is essential when analytical methods are transferred between laboratories or when a new method is introduced to replace an existing one.[4] The goal is to ensure that the data generated by both methods are equivalent and can be used interchangeably.

A typical cross-validation experiment involves analyzing the same set of incurred samples (samples from a study) with both analytical methods.[4] The results are then statistically compared to assess the agreement between the two methods.

CrossValidationWorkflow cluster_planning Planning cluster_execution Execution cluster_analysis Data Analysis cluster_conclusion Conclusion select_samples Select Incurred Samples (n > 100 across concentration range) assay_method1 Assay Samples with Method 1 select_samples->assay_method1 Analyze assay_method2 Assay Samples with Method 2 select_samples->assay_method2 Analyze define_criteria Define Acceptance Criteria (e.g., 90% CI of %difference within ±30%) assess_equivalence Assess Method Equivalence define_criteria->assess_equivalence Apply statistical_analysis Statistical Analysis (% Difference, Confidence Intervals) assay_method1->statistical_analysis assay_method2->statistical_analysis bland_altman Bland-Altman Plot statistical_analysis->bland_altman Visualize statistical_analysis->assess_equivalence

Bioanalytical Method Cross-Validation Workflow

The diagram above illustrates a typical workflow for the cross-validation of two bioanalytical methods. The process begins with the selection of a significant number of incurred samples and the definition of clear acceptance criteria.[4] The samples are then assayed using both methods, and the resulting data are subjected to rigorous statistical analysis to determine if the methods are equivalent.[4]

Signaling Pathway and Experimental Workflows

While a specific signaling pathway for 25-hydroxytachysterol3 is not detailed in the provided context, the analytical workflow for its quantification follows a standardized process.

AnalyticalWorkflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample_collection Biological Sample (e.g., Serum, Plasma) protein_precipitation Protein Precipitation sample_collection->protein_precipitation extraction Liquid-Liquid or Solid-Phase Extraction protein_precipitation->extraction reconstitution Reconstitution in Mobile Phase extraction->reconstitution lc_separation Chromatographic Separation (LC) reconstitution->lc_separation ionization Ionization (ESI or APCI) lc_separation->ionization msms_detection Mass Spectrometric Detection (MS/MS) ionization->msms_detection quantification Quantification using Calibration Curve msms_detection->quantification data_review Data Review and Reporting quantification->data_review

General Analytical Workflow for Vitamin D Analogs

This workflow outlines the key steps involved in the quantification of vitamin D analogs like this compound, from sample preparation to data analysis. Each step is critical for ensuring the accuracy and reliability of the final results.

By adhering to these principles of method validation and cross-validation, researchers and drug development professionals can ensure the generation of high-quality, reproducible data for this compound and other related compounds. This, in turn, will facilitate more reliable comparisons between studies and support informed decision-making in both research and clinical settings.

References

Unveiling the Vitamin D Receptor's Affinity: A Comparative Guide to 25-Hydroxytachysterol3 Binding Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding specificity of 25-hydroxytachysterol3 (25(OH)T3) to the Vitamin D Receptor (VDR), contrasted with the established natural ligand, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), and its precursor, tachysterol3 (T3). This analysis is supported by experimental data and detailed methodologies to facilitate informed research and development decisions.

Executive Summary

This compound, a metabolite of the vitamin D3 precursor photoproduct tachysterol3, demonstrates a notable binding affinity and functional activity with the Vitamin D Receptor. Experimental evidence indicates that 25(OH)T3, along with its analog 20S-hydroxytachysterol3 (20S(OH)T3), directly interacts with the VDR ligand-binding domain, initiating downstream transcriptional events. While its binding is qualitatively comparable to the natural VDR ligand, 1,25-dihydroxyvitamin D3, its transcriptional activation potency is demonstrably lower. This guide synthesizes the available data to provide a clear comparison of these compounds.

Quantitative Data Comparison

The following table summarizes the comparative binding and functional activity of 25(OH)T3 and related compounds with the Vitamin D Receptor.

CompoundBinding Affinity (Relative)VDR-Mediated Gene Expression (CYP24A1)VDR Nuclear Translocation
1,25-dihydroxyvitamin D3 (1,25(OH)2D3) High (Reference)High (Reference)Strong Induction
This compound (25(OH)T3) Comparable to 1,25(OH)2D3 (based on molecular docking)[1]Approximately 10-fold lower than 1,25(OH)2D3[1]Induced[1]
20S-hydroxytachysterol3 (20S(OH)T3) Comparable to 1,25(OH)2D3 (based on molecular docking)Approximately 10-fold lower than 1,25(OH)2D3[1]Induced[1]
Tachysterol3 (T3) Lower than 25(OH)T3Minimal effectInduced at 10⁻⁷ M[1][2]

VDR Signaling Pathway and Experimental Workflow

To elucidate the binding specificity of 25(OH)T3, a series of in vitro and cell-based assays are typically employed. The following diagrams illustrate the canonical VDR signaling pathway and a general experimental workflow for assessing ligand binding and activation.

VDR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 25(OH)T3 or 1,25(OH)2D3 VDR_RXR_inactive VDR-RXR (inactive) Ligand->VDR_RXR_inactive Binding VDR_RXR_active VDR-RXR (active) VDR_RXR_inactive->VDR_RXR_active Conformational Change & Translocation VDRE Vitamin D Response Element (VDRE) VDR_RXR_active->VDRE Binding Coactivators Coactivators VDRE->Coactivators Recruitment Transcription Target Gene Transcription (e.g., CYP24A1) Coactivators->Transcription

VDR Genomic Signaling Pathway Activation.

Experimental_Workflow Start Hypothesis: 25(OH)T3 binds and activates VDR Binding_Assay Competitive Binding Assay (Determine relative affinity) Start->Binding_Assay Translocation_Assay VDR-GFP Nuclear Translocation Assay (Visualize VDR activation) Start->Translocation_Assay Reporter_Assay Reporter Gene Assay (Quantify transcriptional activity) Start->Reporter_Assay Data_Analysis Data Analysis & Comparison Binding_Assay->Data_Analysis Translocation_Assay->Data_Analysis Reporter_Assay->Data_Analysis

Experimental workflow for VDR ligand characterization.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Competitive Radioligand Binding Assay

Objective: To determine the relative binding affinity of a test compound (e.g., 25(OH)T3) to the VDR by its ability to compete with a radiolabeled VDR ligand.

Materials:

  • Recombinant human VDR

  • [³H]-1,25(OH)2D3 (Radioligand)

  • Unlabeled 1,25(OH)2D3 (for determining non-specific binding)

  • Test compounds (25(OH)T3, 20S(OH)T3, T3)

  • Assay Buffer (e.g., Tris-HCl, EDTA, DTT, KCl, glycerol)

  • Hydroxylapatite slurry or glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of the unlabeled test compounds and the reference compound (1,25(OH)2D3).

  • In a multi-well plate, incubate a fixed concentration of recombinant VDR and [³H]-1,25(OH)2D3 with the varying concentrations of the test compounds.

  • Include control wells for total binding (only radioligand and VDR) and non-specific binding (radioligand, VDR, and a high concentration of unlabeled 1,25(OH)2D3).

  • Incubate the plate to allow the binding to reach equilibrium.

  • Separate the bound from free radioligand using either hydroxylapatite precipitation or rapid vacuum filtration through glass fiber filters.

  • Wash the filters or pellet to remove unbound radioligand.

  • Measure the radioactivity of the bound ligand using a scintillation counter.

  • Calculate the percentage of specific binding for each concentration of the test compound and plot the data to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

VDR-GFP Nuclear Translocation Assay

Objective: To visually assess the ability of a test compound to induce the translocation of VDR from the cytoplasm to the nucleus, a key step in VDR activation.[1][2]

Materials:

  • A cell line stably expressing a VDR-Green Fluorescent Protein (GFP) fusion protein (e.g., melanoma cells)[1]

  • Cell culture medium and supplements

  • Test compounds (25(OH)T3, 1,25(OH)2D3)

  • Vehicle control (e.g., ethanol)

  • Fluorescence microscope or high-content imaging system

  • Nuclear stain (e.g., Hoechst or DAPI)

Procedure:

  • Seed the VDR-GFP expressing cells in a multi-well imaging plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds, a positive control (1,25(OH)2D3), and a vehicle control.

  • Incubate the cells for a specified period (e.g., 90 minutes) to allow for VDR translocation.[2]

  • Fix the cells with a suitable fixative (e.g., paraformaldehyde).

  • Stain the cell nuclei with a fluorescent nuclear stain.

  • Acquire images of the GFP and nuclear stain channels using a fluorescence microscope.

  • Analyze the images to quantify the ratio of nuclear to cytoplasmic GFP fluorescence intensity. An increase in this ratio indicates ligand-induced nuclear translocation of VDR.

CYP24A1 Reporter Gene Assay

Objective: To quantify the functional activity of a test compound in inducing the transcription of a known VDR target gene, CYP24A1.

Materials:

  • A suitable host cell line (e.g., human keratinocytes or melanoma cells)[1]

  • An expression vector containing a luciferase reporter gene under the control of the CYP24A1 promoter containing Vitamin D Response Elements (VDREs).

  • A control vector with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization.

  • Transfection reagent.

  • Test compounds (25(OH)T3, 1,25(OH)2D3).

  • Luciferase assay reagents.

  • Luminometer.

Procedure:

  • Co-transfect the host cells with the CYP24A1-luciferase reporter vector and the control vector.

  • After transfection, plate the cells in a multi-well plate and allow them to recover.

  • Treat the cells with serial dilutions of the test compounds and a positive control (1,25(OH)2D3).

  • Incubate the cells for a sufficient period to allow for gene transcription and protein expression (e.g., 24 hours).

  • Lyse the cells and measure the activity of both the firefly and Renilla luciferases using a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • Plot the normalized luciferase activity against the concentration of the test compound to generate a dose-response curve and determine the EC50 value (the concentration that elicits 50% of the maximal response).

Conclusion

The available data collectively confirm that this compound is a specific, albeit less potent, ligand for the Vitamin D Receptor compared to the natural hormone 1,25-dihydroxyvitamin D3. Its ability to bind to the VDR, induce its nuclear translocation, and activate the transcription of the target gene CYP24A1 positions it as a molecule of interest in the study of VDR signaling and as a potential lead compound for the development of novel VDR modulators. Further studies employing direct, quantitative binding assays are warranted to precisely determine its binding affinity and to fully elucidate its therapeutic potential. The multi-faceted interaction of 25(OH)T3 and its derivatives with other nuclear receptors, such as AhR, LXRs, and PPARγ, also suggests a broader biological activity that merits further investigation.[1][3]

References

A Comparative Analysis of the Calcemic Activity of Vitamin D Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic application of vitamin D extends beyond its traditional role in bone metabolism to areas such as cancer and autoimmune diseases. However, the clinical utility of the active form, 1α,25-dihydroxyvitamin D3 (calcitriol), is often limited by its potent calcemic activity, which can lead to hypercalcemia.[1] This has driven the development of numerous vitamin D analogs designed to retain therapeutic efficacy while minimizing effects on calcium homeostasis. This guide provides a comparative overview of the calcemic activity of several key vitamin D analogs, supported by experimental data and detailed methodologies.

Comparative Calcemic Activity of Vitamin D Analogs

The following table summarizes the relative calcemic effects of prominent vitamin D analogs compared to calcitriol (B1668218), the most biologically active form of vitamin D.[2] The data is compiled from various preclinical and clinical studies. Direct comparison can be challenging due to variations in study design, patient populations, and dosing regimens.

Vitamin D AnalogRelative Calcemic Activity Compared to CalcitriolKey Findings from Comparative StudiesCitations
Calcitriol High (Reference)Effective at suppressing parathyroid hormone (PTH), but frequently associated with hypercalcemia and hyperphosphatemia, limiting its therapeutic window.[3][4]
Paricalcitol (B1678470) LowerIn several studies, paricalcitol demonstrated a reduced tendency to cause hypercalcemia and elevated calcium-phosphate product compared to calcitriol, while achieving similar or faster PTH suppression.[3][4] However, some meta-analyses and trials have found no significant difference in the incidence of hypercalcemia between the two.[5][6][3][4][5][6]
Alfacalcidol (B1684505) Similar to HighAs a pro-drug of calcitriol, its calcemic effects are comparable. Some studies suggest that at equipotent doses for PTH suppression, the incidence of hypercalcemia is similar to calcitriol. One study noted that calcitriol was more effective at suppressing PTH and increasing calcium levels at lower doses than alfacalcidol.[7][8][9][10][11]
Doxercalciferol (B1670903) LowerPreclinical studies suggest doxercalciferol is approximately 2-3 times more hypercalcemic than paricalcitol but less so than calcitriol.[12] Clinical studies have shown fewer episodes of hypercalcemia with doxercalciferol compared to calcitriol, alongside significant PTH reduction.[13][14][12][13][14]

Signaling Pathways and Experimental Workflows

To understand the mechanisms and evaluation of calcemic activity, the following diagrams illustrate the vitamin D signaling pathway and a typical experimental workflow for assessing the calcemic effects of vitamin D analogs.

Vitamin D Signaling Pathway

VitaminD_Signaling cluster_blood Bloodstream cluster_liver Liver cluster_kidney Kidney cluster_target_cell Target Cell (e.g., Intestinal Epithelium) D3 Vitamin D3 (from skin/diet) D3_DBP D3-DBP Complex D3->D3_DBP DBP DBP DBP->D3_DBP 25_OHase 25-hydroxylase (CYP2R1/CYP27A1) D3_DBP->25_OHase 25_OH_D3 25(OH)D3 (Calcidiol) 25_OHase->25_OH_D3 1a_OHase 1α-hydroxylase (CYP27B1) 25_OH_D3->1a_OHase 1_25_OH2_D3 1,25(OH)2D3 (Calcitriol) 1a_OHase->1_25_OH2_D3 VDR VDR 1_25_OH2_D3->VDR cluster_target_cell cluster_target_cell 1_25_OH2_D3->cluster_target_cell VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE (on DNA) VDR_RXR->VDRE Gene_Transcription Gene Transcription (e.g., TRPV6, Calbindin) VDRE->Gene_Transcription Calcium_Absorption Increased Intestinal Calcium Absorption Gene_Transcription->Calcium_Absorption

Caption: Vitamin D metabolic activation and genomic signaling pathway.

Experimental Workflow for Assessing Calcemic Activity

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_data_collection Data Collection cluster_analysis Analysis Animal_Model Animal Model Selection (e.g., rats, mice) Acclimatization Acclimatization Period Animal_Model->Acclimatization Baseline_Sampling Baseline Blood Sampling (Serum Ca, PTH) Acclimatization->Baseline_Sampling Grouping Randomization into Groups (Vehicle, Calcitriol, Analogs) Baseline_Sampling->Grouping Dosing Daily Dosing (e.g., oral gavage, injection) Grouping->Dosing Monitoring Regular Monitoring (body weight, health) Dosing->Monitoring Blood_Sampling Periodic Blood Sampling Monitoring->Blood_Sampling Tissue_Harvesting Tissue Harvesting at Endpoint (Intestine, Bone) Blood_Sampling->Tissue_Harvesting Serum_Analysis Serum Analysis (Ca, PTH) Blood_Sampling->Serum_Analysis Intestinal_Analysis Intestinal Ca Absorption Assay Tissue_Harvesting->Intestinal_Analysis Bone_Analysis Bone Histomorphometry Tissue_Harvesting->Bone_Analysis Data_Analysis Statistical Analysis Serum_Analysis->Data_Analysis Intestinal_Analysis->Data_Analysis Bone_Analysis->Data_Analysis

Caption: A typical preclinical experimental workflow.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the calcemic activity of vitamin D analogs. Below are outlines of key experimental protocols.

Measurement of Serum Calcium

A precise and reliable method for quantifying serum calcium levels is atomic absorption spectrometry (AAS).

  • Principle: AAS measures the absorption of light by free atoms in a gaseous state. Calcium atoms are atomized by a flame, and a light beam at a specific wavelength (422.7 nm for calcium) is passed through the atomized sample. The amount of light absorbed is proportional to the calcium concentration.[15]

  • Sample Preparation:

    • Collect blood samples and separate the serum by centrifugation.[16]

    • Dilute the serum sample (e.g., 1:50) with a solution containing a releasing agent, such as lanthanum chloride. Lanthanum is added to prevent interference from phosphate, which can form stable complexes with calcium.[15][17][18]

  • Instrumentation and Analysis:

    • Prepare a series of calcium standards of known concentrations.[15]

    • Aspirate the blank, standards, and prepared samples into the AAS instrument.

    • Measure the absorbance of each sample.

    • Generate a calibration curve by plotting the absorbance of the standards against their concentrations.

    • Determine the calcium concentration in the samples by interpolating their absorbance on the calibration curve.[15]

Measurement of Serum Parathyroid Hormone (PTH)

Enzyme-Linked Immunosorbent Assay (ELISA) is a common and sensitive method for measuring intact PTH levels.

  • Principle: A "sandwich" ELISA is typically used. The wells of a microplate are coated with a capture antibody specific for one region of the PTH molecule. The sample is added, and the PTH binds to the capture antibody. A second, enzyme-linked detection antibody that binds to a different region of the PTH molecule is then added, forming a "sandwich". A substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is proportional to the amount of PTH in the sample.[19][20][21][22]

  • Procedure Outline:

    • Prepare PTH standards and quality controls.

    • Pipette standards, controls, and patient samples (serum or EDTA plasma) into the antibody-coated microplate wells.[16][22]

    • Incubate to allow PTH to bind to the capture antibodies.

    • Wash the wells to remove unbound substances.

    • Add the enzyme-labeled detection antibody and incubate.

    • Wash the wells again.

    • Add the substrate solution and incubate for color development.

    • Add a stop solution to terminate the reaction.

    • Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).[22]

    • Construct a standard curve and calculate the PTH concentrations in the samples.[22]

Assessment of Intestinal Calcium Absorption

In situ ligated loop and Ussing chamber techniques are common methods in animal models to measure intestinal calcium absorption.

  • Principle (In Situ Ligated Loop): A segment of the intestine (typically the duodenum) is isolated in an anesthetized animal. A solution containing a known concentration of calcium and a radioactive tracer (e.g., 45Ca) is injected into the looped segment. After a specific time, the amount of tracer remaining in the loop is measured. The disappearance of the tracer from the loop represents the unidirectional absorption of calcium.[23]

  • Procedure Outline (In Situ Ligated Loop):

    • Anesthetize the animal (e.g., rat).

    • Surgically expose the small intestine and ligate a segment of the duodenum.[23]

    • Inject a solution containing a known amount of 45Ca into the ligated loop.[23]

    • Allow absorption to proceed for a defined period (e.g., 10 minutes).[23]

    • Excise the loop, flush its contents, and measure the remaining 45Ca using a scintillation counter.[23]

    • Calculate the percentage of 45Ca absorbed.

Evaluation of Bone Resorption (Bone Histomorphometry)

Bone histomorphometry provides quantitative information on bone resorption at the cellular level.

  • Principle: This technique involves microscopic analysis of undecalcified bone sections to quantify parameters related to bone structure and turnover. To assess bone resorption, osteoclasts are identified and counted, and their surface area relative to the total bone surface is measured.[24][25][26]

  • Procedure Outline:

    • Harvest bone samples (e.g., tibia or femur) and fix them.

    • Dehydrate the samples and embed them in a hard resin (e.g., methyl methacrylate).

    • Cut thin, undecalcified sections using a microtome.[26]

    • Stain the sections to identify bone cells and structures. Tartrate-resistant acid phosphatase (TRAP) staining is commonly used to specifically identify osteoclasts.[25]

    • Analyze the stained sections under a microscope connected to an image analysis system.

    • Quantify resorption parameters such as osteoclast number (N.Oc/B.Pm) and osteoclast surface (Oc.S/BS).

This guide provides a foundational comparison of the calcemic activity of various vitamin D analogs. The development of analogs with reduced calcemic potential remains a key objective in the field, aiming to broaden the therapeutic applications of these potent molecules.[1][27]

References

Validating the Efficacy of 25-Hydroxytachysterol3 in Hypoparathyroidism: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 25-Hydroxytachysterol3 and Other Vitamin D Analogs in the Management of Hypoparathyroidism.

This guide provides a comprehensive comparison of this compound (25(OH)T3), the active metabolite of dihydrotachysterol (B1670614), with other vitamin D analogs for the management of hypoparathyroidism. The primary therapeutic goal in hypoparathyroidism is to maintain serum calcium levels within a safe and asymptomatic range, and various vitamin D compounds are central to achieving this. This document summarizes key performance data from clinical studies, details relevant experimental protocols, and visualizes the underlying signaling pathways to aid in research and development decisions.

Comparative Efficacy of Vitamin D Analogs in Clinical Settings

Clinical evidence for the efficacy of 25(OH)T3 is primarily derived from studies on its precursor, dihydrotachysterol. These studies have demonstrated its effectiveness in normalizing serum calcium levels in patients with hypocalcemia. For a direct comparison, we have compiled data from studies evaluating dihydrotachysterol against other vitamin D analogs, such as calcitriol (B1668218) and alfacalcidol (B1684505).

Table 1: Comparison of Dihydrotachysterol, Alfacalcidol, and Cholecalciferol in Elderly Patients with Hypocalcemia
Treatment GroupMean Serum Calcium at Baseline (mmol/L)Mean Serum Calcium after 2 Weeks (mmol/L)Incidence of Hypercalcemia
Dihydrotachysterol~2.05~2.250%
Alfacalcidol~2.05~2.30Observed, but reversible
Cholecalciferol~2.05~2.200%

Data extracted and estimated from Hamdy RC, et al. Age Ageing. 1987.[1]

In a study involving elderly patients with hypocalcemia, dihydrotachysterol was as effective as alfacalcidol and cholecalciferol in normalizing serum calcium levels within two weeks. Notably, hypercalcemia was only observed in the alfacalcidol group, suggesting a wider therapeutic window for dihydrotachysterol.[1]

Table 2: Comparison of Vitamin D2 and Calcitriol in Patients with Hypoparathyroidism
Outcome MeasureVitamin D2 Group (n=16)Calcitriol Group (n=14)P-value
Mean Serum Creatinine (mg/dL)0.92 ± 0.330.98 ± 0.260.71
Mean Corrected Serum Calcium (mg/dL)8.6 ± 0.68.4 ± 0.70.37
Emergency Visits for Hypocalcemia040.03

Data from a retrospective study comparing chronic treatment with Vitamin D2 and calcitriol.[2]

A retrospective study on patients with hypoparathyroidism revealed that while both Vitamin D2 and calcitriol maintained similar mean serum calcium levels, the calcitriol-treated group had a significantly higher incidence of emergency visits due to hypocalcemia.[2] This suggests that longer-acting vitamin D analogs like Vitamin D2, and by extension dihydrotachysterol, may provide more stable serum calcium levels.

Mechanism of Action: The Vitamin D Receptor Signaling Pathway

This compound, like other active vitamin D metabolites, exerts its biological effects by binding to the Vitamin D Receptor (VDR), a nuclear transcription factor.[3] This binding initiates a cascade of events leading to the regulation of gene expression, ultimately controlling calcium and phosphate (B84403) homeostasis.

VDR_Signaling_Pathway cluster_cell Target Cell 25(OH)T3 25(OH)T3 VDR VDR 25(OH)T3->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Heterodimerizes with RXR RXR RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) VDR_RXR->VDRE Binds to Gene Target Gene (e.g., TRPV6, Calbindin) VDRE->Gene Regulates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein (e.g., Calcium Channels) mRNA->Protein Translation Response Increased Intestinal Calcium Absorption Protein->Response Leads to

Vitamin D Receptor (VDR) Signaling Pathway.

Experimental Protocols

To ensure the validity and reproducibility of efficacy studies, standardized and detailed experimental protocols are crucial. Below are methodologies for key experiments relevant to validating vitamin D analog performance in a disease model of hypoparathyroidism.

Induction of Hypoparathyroidism in a Rat Model

A transient state of hypoparathyroidism can be induced in rats for the purpose of evaluating therapeutic interventions.

  • Animal Model: Male Wistar rats are commonly used.

  • Induction Agent: A single injection of parathyroid hormone antiserum is administered.

  • Confirmation of Hypoparathyroidism: The induction is confirmed by monitoring key biochemical markers. A significant decrease in serum calcium and urinary cyclic AMP, along with an increase in serum phosphate, indicates a hypoparathyroid state.[4]

Experimental_Workflow start Select Male Wistar Rats injection Administer Parathyroid Hormone Antiserum start->injection monitoring Monitor Serum and Urine Biochemical Markers injection->monitoring confirmation Confirm Hypoparathyroid State (Low Ca, High PO4, Low cAMP) monitoring->confirmation treatment Administer Test Compounds (e.g., 25(OH)T3, Calcitriol) confirmation->treatment Successful Induction evaluation Evaluate Efficacy by Monitoring Serum Calcium and Phosphate treatment->evaluation end Endpoint Analysis evaluation->end

Workflow for Evaluating Vitamin D Analogs in a Rat Model of Hypoparathyroidism.
Measurement of Serum Calcium by Atomic Absorption Spectrometry

Accurate measurement of serum calcium is fundamental to assessing the efficacy of treatments for hypocalcemia.

  • Sample Preparation: Serum samples are diluted with an acidified lanthanum dichloride solution.

  • Dialysis: The diluted sample is dialyzed against 0.1 N hydrochloric acid.

  • Analysis: A portion of the recipient solution is pumped into the atomizer-burner of an atomic absorption spectrophotometer.

  • Quantification: The instrument measures the absorption of light by calcium atoms, which is proportional to the calcium concentration in the sample.[5]

Conclusion

This compound (dihydrotachysterol) demonstrates comparable efficacy to other vitamin D analogs in normalizing serum calcium levels in hypocalcemic conditions. Its potentially wider therapeutic window, with a lower reported incidence of hypercalcemia compared to alfacalcidol, makes it a valuable therapeutic option. Further head-to-head clinical trials with more recent vitamin D analogs are warranted to fully delineate its position in the current therapeutic landscape for hypoparathyroidism. The experimental models and protocols outlined provide a framework for such future investigations.

References

"side-by-side comparison of different synthetic routes to tachysterol"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tachysterol (B196371), a key stereoisomer of pre-vitamin D, plays a significant role in the complex photochemistry of vitamin D synthesis. Its unique conjugated triene system has also made it a target for various synthetic endeavors. This guide provides a side-by-side comparison of the primary synthetic routes to tachysterol, offering detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Routes

ParameterPhotochemical SynthesisTotal Chemical Synthesis (Lythgoe-type)
Starting Material(s) 7-Dehydrocholesterol (B119134) (Provitamin D3) or Ergosterol (B1671047) (Provitamin D2)A-ring phosphonium (B103445) salt and CD-ring aldehyde
Key Reaction Photoisomerization (Electrocyclic ring-opening followed by Z/E isomerization)Wittig Reaction
Number of Steps 1 (from Previtamin D)Convergent, multi-step synthesis of fragments
Overall Yield Variable; depends on wavelength and conditions. Tachysterol is often a byproduct.Reported as "good" for the key Wittig step, but overall yield depends on fragment synthesis.
Selectivity Low; produces a mixture of photoisomers (Previtamin D, Lumisterol, Tachysterol)High stereochemical control in the Wittig olefination.
Scalability Potentially scalable for industrial production of vitamin D mixtures.More suited for laboratory-scale synthesis of specific analogs.

Route 1: Photochemical Synthesis from Provitamin D

The most established method for generating tachysterol is through the ultraviolet (UV) irradiation of provitamin D (7-dehydrocholesterol for tachysterol₃ or ergosterol for tachysterol₂). This process mimics the natural production of vitamin D in the skin and involves a cascade of photochemical reactions.

Signaling Pathway

G ProD Provitamin D (7-Dehydrocholesterol) PreD Previtamin D ProD->PreD UV Light (hν) Ring Opening PreD->ProD UV Light (hν) Ring Closure Tachy Tachysterol PreD->Tachy UV Light (hν) Z/E Isomerization Lumi Lumisterol PreD->Lumi UV Light (hν) Diastereomerization VitD Vitamin D PreD->VitD Thermal Isomerization (Sigmatropic rearrangement)

Caption: Photochemical conversion of Provitamin D.

Experimental Protocol

Objective: To generate a mixture of vitamin D photoisomers, including tachysterol, through UV irradiation of 7-dehydrocholesterol.

Materials:

  • 7-Dehydrocholesterol

  • Hexane (B92381) (spectroscopic grade)

  • Quartz reaction vessel

  • UV lamp with selectable wavelength output (e.g., 254 nm and 312 nm)

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • A solution of 7-dehydrocholesterol in hexane (e.g., 0.1 mg/mL) is prepared in a quartz reaction vessel.

  • The solution is deoxygenated by bubbling with nitrogen gas for 15-20 minutes to prevent photo-oxidation.

  • The vessel is sealed and placed under a UV lamp. For preferential formation of tachysterol, irradiation at a shorter wavelength (e.g., 254 nm) is employed. For comparison, a parallel experiment can be run using a longer wavelength (e.g., 312 nm), which favors the formation of previtamin D.

  • The reaction is monitored over time by taking aliquots and analyzing the product distribution by HPLC. A typical HPLC system would use a silica (B1680970) column with a mobile phase of n-hexane and an alcohol modifier (e.g., isopropanol).

  • Irradiation is continued until the desired product distribution is achieved. It is important to note that a photostationary state will eventually be reached where the rates of forward and reverse photoreactions are equal.

Expected Results:

  • Irradiation at 254 nm will yield a higher proportion of tachysterol compared to irradiation at 312 nm.

  • The reaction mixture will contain unreacted 7-dehydrocholesterol, previtamin D, tachysterol, and lumisterol. The precise ratio is highly dependent on the irradiation time, wavelength, and solvent. In organic solvents like hexane, the Z to E isomerization to form tachysterol is favored.[1]

Route 2: Total Chemical Synthesis via Wittig Reaction

A convergent total synthesis of tachysterol₃ was reported by Lythgoe and coworkers, providing a purely chemical route that avoids the complexities of photochemical mixtures. The key step is a Wittig reaction to form the characteristic triene system.

Experimental Workflow

G cluster_synthesis Fragment Synthesis A_ring A-Ring Synthon (Phosphonium Salt) Wittig Wittig Reaction A_ring->Wittig CD_ring CD-Ring Synthon (Aldehyde) CD_ring->Wittig Tachy Tachysterol Wittig->Tachy A_start Starting Material A A_start->A_ring Multi-step CD_start Starting Material CD CD_start->CD_ring Multi-step

Caption: Convergent Wittig synthesis of Tachysterol.

Experimental Protocol

Objective: To synthesize tachysterol₃ via a Wittig olefination of an A-ring phosphonium salt and a CD-ring aldehyde.

Materials:

  • (3S)-5-hydroxy-2-methylcyclohex-1-enylmethyltriphenylphosphonium bromide (A-ring synthon)

  • 9-formyl-des-AB-cholest-8-ene (CD-ring synthon)

  • A strong base (e.g., n-butyllithium or sodium hydride)

  • Anhydrous solvent (e.g., tetrahydrofuran (B95107) or diethyl ether)

  • Standard laboratory glassware for air-sensitive reactions

Procedure:

  • Ylide Generation: The A-ring phosphonium salt is suspended in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). A strong base is added dropwise at a low temperature (e.g., 0 °C or -78 °C) to generate the corresponding phosphorus ylide. The formation of the ylide is often indicated by a color change.

  • Wittig Reaction: A solution of the CD-ring aldehyde in the same anhydrous solvent is then added slowly to the ylide solution at low temperature.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction is quenched by the addition of a protic solvent (e.g., water or saturated ammonium (B1175870) chloride solution). The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by column chromatography on silica gel to yield pure tachysterol₃.

Expected Results:

  • This convergent approach allows for the stereospecific formation of the triene system of tachysterol. The yield for the Wittig coupling step is generally good, although the overall yield will depend on the efficiency of the syntheses of the A-ring and CD-ring fragments.

Conclusion

The choice between photochemical and total chemical synthesis of tachysterol depends heavily on the research objectives. The photochemical route is valuable for studying the complex interplay of vitamin D photoisomers and for producing mixtures of these compounds. However, it offers poor selectivity for tachysterol itself. In contrast, the total chemical synthesis, while more laborious in terms of preparing the starting fragments, provides a highly controlled and selective route to tachysterol, making it ideal for the synthesis of specific analogs for biological evaluation. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision for their synthetic strategy.

References

A Researcher's Guide to Evaluating Antibody Specificity for 25-Hydroxytachysterol3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise detection of 25-hydroxytachysterol3 (25(OH)T3), a biologically active metabolite of tachysterol3, is crucial for understanding its physiological roles and potential therapeutic applications. Given the absence of commercially available antibodies specifically targeting 25(OH)T3, researchers often face the challenge of developing and validating their own antibodies. This guide provides a comprehensive framework for evaluating and comparing the specificity of these custom antibodies, ensuring reliable and accurate experimental outcomes.

This guide outlines key experimental protocols, data presentation strategies, and visual workflows to aid in the rigorous assessment of antibody specificity against 25(OH)T3.

Understanding the Challenge: Cross-Reactivity with Vitamin D Metabolites

This compound is a stereoisomer of 25-hydroxyvitamin D3 (25(OH)D3), the major circulating form of vitamin D. This structural similarity presents a significant challenge in antibody development, as antibodies raised against 25(OH)T3 may exhibit cross-reactivity with 25(OH)D3 and other vitamin D metabolites. Therefore, a thorough evaluation of antibody specificity is paramount.

Experimental Protocols for Specificity Assessment

A multi-pronged approach is essential for robustly characterizing the specificity of an anti-25(OH)T3 antibody. The following are detailed methodologies for key experiments.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is a fundamental technique to determine the specificity and cross-reactivity of an antibody for a small molecule like 25(OH)T3.[1][2][3][4]

Objective: To quantify the antibody's binding preference for 25(OH)T3 over other structurally related sterols.

Methodology:

  • Plate Coating: Coat a 96-well microtiter plate with a 25(OH)T3-protein conjugate (e.g., 25(OH)T3-BSA). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound conjugate.

  • Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Competition Reaction: In a separate plate, pre-incubate the anti-25(OH)T3 antibody at a fixed concentration with varying concentrations of the free analyte (25(OH)T3 standard) or potential cross-reactants (e.g., 25(OH)D3, tachysterol3, 1,25-dihydroxyvitamin D3).

  • Transfer to Coated Plate: Add the antibody-analyte mixtures from the pre-incubation plate to the coated and blocked microtiter plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) that recognizes the primary antibody. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Substrate Addition: Add a suitable substrate (e.g., TMB) and incubate until color develops.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm). The signal intensity will be inversely proportional to the concentration of free analyte in the sample.[2]

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for 25(OH)T3 and each potential cross-reactant. The percent cross-reactivity can be calculated using the following formula:

% Cross-reactivity = (IC50 of 25(OH)T3 / IC50 of cross-reactant) x 100

Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free analysis of the binding kinetics and affinity between an antibody and its antigen.[5][6][7] This technique is highly valuable for the detailed characterization of small molecule-antibody interactions.[5][6]

Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) for the binding of 25(OH)T3 and potential cross-reactants to the antibody.

Methodology:

  • Antibody Immobilization: Immobilize the anti-25(OH)T3 antibody onto a sensor chip surface.

  • Analyte Injection: Inject a series of concentrations of 25(OH)T3 over the sensor surface and monitor the binding response in real-time.

  • Dissociation Phase: Flow buffer over the sensor surface to monitor the dissociation of the analyte from the antibody.

  • Regeneration: Regenerate the sensor surface to remove the bound analyte.

  • Cross-Reactivity Testing: Repeat steps 2-4 with potential cross-reactants at the same concentrations.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and KD. A lower KD value indicates a higher binding affinity.

Data Presentation for Clear Comparison

Summarizing quantitative data in structured tables is essential for easy comparison of different antibody candidates or batches.

Table 1: Hypothetical Cross-Reactivity Data from Competitive ELISA

AnalyteAntibody Clone A (IC50, nM)Antibody Clone A (% Cross-reactivity)Antibody Clone B (IC50, nM)Antibody Clone B (% Cross-reactivity)
This compound5.21004.8100
25-hydroxyvitamin D3150.83.4520.10.9
Tachysterol3890.30.6>1000<0.5
1,25-dihydroxyvitamin D3>1000<0.5>1000<0.5
Cholesterol>10000<0.05>10000<0.05

Table 2: Hypothetical Kinetic Data from Surface Plasmon Resonance

AnalyteAntibody Clone A (ka, 1/Ms)Antibody Clone A (kd, 1/s)Antibody Clone A (KD, M)Antibody Clone B (ka, 1/Ms)Antibody Clone B (kd, 1/s)Antibody Clone B (KD, M)
This compound2.1 x 10^51.5 x 10^-47.1 x 10^-103.5 x 10^51.2 x 10^-43.4 x 10^-10
25-hydroxyvitamin D31.8 x 10^44.2 x 10^-32.3 x 10^-79.5 x 10^35.1 x 10^-35.4 x 10^-7

Mandatory Visualizations

Diagrams are crucial for illustrating complex workflows and biological pathways.

Experimental_Workflow cluster_dev Antibody Development cluster_spec Specificity Evaluation cluster_data Data Analysis & Comparison Immunogen 25(OH)T3 Conjugate (e.g., 25(OH)T3-KLH) Immunization Immunization (e.g., Rabbit, Mouse) Immunogen->Immunization Screening Initial Screening (e.g., Direct ELISA) Immunization->Screening Comp_ELISA Competitive ELISA Screening->Comp_ELISA SPR Surface Plasmon Resonance (SPR) Screening->SPR WB Western Blot (Analogue Competition) Screening->WB IC50 IC50 & % Cross-reactivity Calculation Comp_ELISA->IC50 Kinetics Kinetic Parameter (ka, kd, KD) Determination SPR->Kinetics Comparison Antibody Selection WB->Comparison IC50->Comparison Kinetics->Comparison

Caption: Workflow for the development and specificity evaluation of antibodies against this compound.

Recent research has revealed that this compound and its precursor, tachysterol3, are not inert photoisomers but are metabolically activated and exert biological effects through various nuclear receptors.[8][9] Understanding these pathways is critical for contextualizing the importance of specific antibody development.

Signaling_Pathway cluster_receptors Nuclear Receptors T3 Tachysterol3 CYP27A1 CYP27A1 T3->CYP27A1 Hydroxylation OH_T3 This compound VDR VDR OH_T3->VDR AhR AhR OH_T3->AhR LXR LXRs OH_T3->LXR PPARg PPARγ OH_T3->PPARg CYP27A1->OH_T3 Gene_Expression Gene Expression (e.g., Differentiation, Anti-oxidative genes) VDR->Gene_Expression AhR->Gene_Expression LXR->Gene_Expression PPARg->Gene_Expression

Caption: Simplified signaling pathways of this compound via nuclear receptors.[8][9]

Conclusion

The development of highly specific antibodies against this compound is a critical step towards elucidating its biological functions. Due to the lack of commercial availability, researchers must undertake a rigorous validation process for any custom-developed antibodies. By employing a combination of competitive ELISA and Surface Plasmon Resonance, and presenting the data in a clear and comparative manner, researchers can confidently select the most specific antibody for their studies. This ensures the generation of accurate and reproducible data, ultimately advancing our understanding of this important sterol metabolite.

References

Comparative Genomics of Cellular Response to Vitamin D Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cellular responses to various vitamin D analogs, supported by experimental data. We delve into the genomic effects of these compounds, offering insights into their mechanisms of action and therapeutic potential. Detailed experimental protocols for key assays are provided to facilitate the replication and expansion of these findings.

Introduction to Vitamin D Analogs and Cellular Response

The hormonally active form of vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol), and its synthetic analogs are potent regulators of gene expression, primarily mediated by the nuclear vitamin D receptor (VDR).[1] Upon ligand binding, the VDR forms a heterodimer with the retinoid X receptor (RXR), which then binds to vitamin D response elements (VDREs) in the promoter regions of target genes, modulating their transcription.[2] This signaling cascade influences a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[3]

Vitamin D analogs have been developed to elicit more selective effects than calcitriol (B1668218), often aiming to maximize anti-proliferative and pro-differentiating activities while minimizing calcemic side effects.[4] Understanding the comparative genomic and cellular effects of these analogs is crucial for the development of novel therapeutics for a variety of conditions, including cancer and psoriasis.

Comparative Analysis of Vitamin D Analog Efficacy

The following tables summarize quantitative data from various studies, comparing the performance of different vitamin D analogs in key cellular and physiological assays.

Table 1: Comparison of VDR Binding Affinity and Transcriptional Activity

Vitamin D AnalogRelative VDR Binding Affinity (%)Relative Transcriptional Activity (%)Key CharacteristicsReference(s)
Calcitriol 100100Natural active form of vitamin D3[4][5]
Paricalcitol (B1678470) ~80~75Less calcemic than calcitriol[6]
Calcipotriol 60-100VariableUsed topically for psoriasis[4][5]
22-Oxacalcitriol (OCT) Lower than calcitriolPotent inhibitor of PTH gene expressionLower calcemic activity[4]
Doxercalciferol (pro-drug)(pro-drug)Metabolized to active forms[6]
Tacalcitol HighHighUsed topically for psoriasis[7]
7-methyl-1α,25-(OH)2D3 ~10Lower than calcitriolModified at C-7[4]
19-nor-7-methyl-1α,25-(OH)2D3 ~6.7Lower than calcitriolModified at C-7 and C-19[4]

*Relative to Calcitriol (100%). Values are approximate and can vary depending on the assay system.

Table 2: Comparative Effects on Gene Expression and Cellular Proliferation

Vitamin D AnalogTarget Gene/ProcessCell TypeObserved EffectQuantitative DataReference(s)
Calcitriol PTH mRNARat ParathyroidSuppression~70% suppression at 25-100 pmol[6]
Paricalcitol PTH mRNARat ParathyroidSuppressionLess potent than calcitriol[6]
Calcipotriol Keratinocyte ProliferationHuman Psoriatic SkinInhibitionSignificant improvement in clinical scores[4]
Calcitriol Renin mRNAMouse KidneySuppressionSuppression at 0.1-1.0 µg/kg[6]
Paricalcitol Renin mRNAMouse KidneySuppressionDose-dependent suppression without hypercalcemia[6]
Calcitriol Global Gene ExpressionCaSki Cervical Cancer CellsRegulation of >1000 genesPredominantly repressive effect[8][9]
Calcitriol Global Gene ExpressionHuman Colon OrganoidsDifferential regulation in normal vs. tumorOverlap in regulated genes[10]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is essential for a clear understanding. The following diagrams, generated using Graphviz, illustrate the vitamin D signaling pathway and a typical experimental workflow for comparative genomic analysis.

Vitamin_D_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Vitamin D3 Vitamin D3 VDR VDR Vitamin D3->VDR Binds Vitamin D Analog Vitamin D Analog Vitamin D Analog->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Binds Gene Target Gene VDRE->Gene Regulates Transcription mRNA mRNA Gene->mRNA Cellular Response Cellular Response mRNA->Cellular Response

Caption: Simplified Vitamin D signaling pathway.

Experimental_Workflow cluster_treatment Cell Culture and Treatment cluster_genomics Genomic Analysis Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Treat with Vitamin D Analogs RNA Isolation RNA Isolation Treatment->RNA Isolation Chromatin Isolation Chromatin Isolation Treatment->Chromatin Isolation RNA-seq RNA-seq RNA Isolation->RNA-seq Differential Gene\nExpression Analysis Differential Gene Expression Analysis RNA-seq->Differential Gene\nExpression Analysis Data Interpretation Data Interpretation Differential Gene\nExpression Analysis->Data Interpretation ChIP-seq ChIP-seq Chromatin Isolation->ChIP-seq VDR Binding\nSite Analysis VDR Binding Site Analysis ChIP-seq->VDR Binding\nSite Analysis VDR Binding\nSite Analysis->Data Interpretation

Caption: Experimental workflow for comparative genomics.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed protocols for RNA sequencing (RNA-seq) and Chromatin Immunoprecipitation followed by sequencing (ChIP-seq), two key techniques for studying the genomic effects of vitamin D analogs.

RNA Sequencing (RNA-seq) Protocol

This protocol outlines the steps for analyzing global gene expression changes in cultured cells treated with vitamin D analogs.

1. Cell Culture and Treatment:

  • Culture cells to ~70-80% confluency in appropriate media.

  • Treat cells with the desired concentrations of vitamin D analogs or vehicle control (e.g., ethanol, DMSO) for a specified time course (e.g., 24, 48 hours).

2. RNA Isolation:

  • Harvest cells and lyse using a suitable lysis buffer (e.g., TRIzol).

  • Isolate total RNA using a silica-based column kit (e.g., Qiagen RNeasy) or phenol-chloroform extraction.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of >8 is recommended.

3. Library Preparation:

  • Deplete ribosomal RNA (rRNA) from the total RNA samples.

  • Fragment the remaining RNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

  • Synthesize the second cDNA strand.

  • Perform end-repair, A-tailing, and ligate sequencing adapters.

  • Amplify the library using PCR.

4. Sequencing:

  • Quantify the prepared libraries and pool them for sequencing.

  • Perform sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

5. Data Analysis:

  • Perform quality control on the raw sequencing reads.

  • Align the reads to a reference genome.

  • Quantify gene expression levels (e.g., as transcripts per million, TPM).

  • Perform differential gene expression analysis between treatment groups and the control group.

  • Conduct pathway and gene ontology analysis to identify biological processes affected by the treatments.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol

This protocol details the procedure for identifying the genomic binding sites of the Vitamin D Receptor (VDR) in response to treatment with vitamin D analogs.

1. Cell Culture and Cross-linking:

  • Culture cells to ~80-90% confluency.

  • Treat cells with vitamin D analogs or vehicle control.

  • Cross-link protein-DNA complexes by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature.

  • Quench the cross-linking reaction by adding glycine.

2. Chromatin Preparation:

  • Harvest and lyse the cells to isolate nuclei.

  • Resuspend the nuclear pellet in a lysis buffer.

  • Shear the chromatin to an average size of 200-600 bp using sonication or enzymatic digestion.

3. Immunoprecipitation:

  • Pre-clear the chromatin with protein A/G beads.

  • Incubate the pre-cleared chromatin with an antibody specific to VDR overnight at 4°C.

  • Add protein A/G beads to capture the antibody-VDR-DNA complexes.

  • Wash the beads to remove non-specific binding.

4. Elution and Reverse Cross-linking:

  • Elute the chromatin from the beads.

  • Reverse the protein-DNA cross-links by incubating at 65°C overnight with proteinase K.

5. DNA Purification:

  • Purify the DNA using a spin column or phenol-chloroform extraction.

6. Library Preparation and Sequencing:

  • Prepare a sequencing library from the purified ChIP DNA as described in the RNA-seq protocol (end-repair, A-tailing, adapter ligation, PCR amplification).

  • Perform high-throughput sequencing.

7. Data Analysis:

  • Perform quality control and align the sequencing reads to a reference genome.

  • Use a peak-calling algorithm (e.g., MACS2) to identify regions of VDR enrichment (peaks).

  • Perform motif analysis to identify the VDR binding motif within the peaks.

  • Annotate the peaks to nearby genes to identify potential VDR target genes.

Conclusion

The comparative genomic analysis of cellular responses to vitamin D analogs reveals both common and distinct mechanisms of action. While many analogs share the ability to activate VDR-mediated transcription, they exhibit differences in VDR binding affinity, gene regulatory profiles, and downstream cellular effects. This guide provides a framework for researchers to compare existing analogs and evaluate novel compounds, with the ultimate goal of developing more effective and safer therapies. The provided protocols offer a starting point for conducting rigorous and reproducible genomic studies in this important area of research.

References

Safety Operating Guide

Navigating the Safe Disposal of 25-Hydroxytachysterol3: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 25-Hydroxytachysterol3, ensuring compliance with safety regulations and the protection of personnel and the environment. The following protocols are based on standard practices for handling hazardous chemical waste and should be executed in accordance with institutional and local regulations.

I. Pre-Disposal Handling and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to handle this compound in a controlled and well-ventilated environment, such as a laboratory fume hood, to minimize the risk of exposure.[1] Adherence to appropriate PPE protocols is mandatory.

Key Handling Guidelines:

  • Ventilation: Always work with this compound in a well-ventilated area or within a chemical fume hood to prevent the inhalation of dust or aerosols.[1][2]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-impermeable gloves that have been inspected for integrity before use.[2] Contaminated gloves should be disposed of as hazardous waste.[1]

    • Eye Protection: Use tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]

    • Body Protection: A lab coat or other impervious protective clothing is essential to prevent skin contact.[2]

    • Respiratory Protection: If engineering controls are insufficient to prevent inhalation, a full-face respirator should be utilized.[2]

II. Summary of Safety and Handling Information

For quick reference, the following table summarizes crucial safety and handling data for this compound.

ParameterGuidelineSource
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials and foodstuffs.[2][2]
Spill Response Evacuate the area and ensure adequate ventilation.[2] Avoid dust formation.[2] Collect spilled material with non-sparking tools and place it in a designated hazardous waste container for disposal.[2] Prevent entry into drains.[2][2]
First Aid: Skin Contact Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[2] Consult a doctor.[2][2]
First Aid: Eye Contact Rinse cautiously with pure water for at least 15 minutes.[2] Consult a doctor.[2][2]
First Aid: Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[2][2]
First Aid: Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and consult a doctor immediately.[2][2]

III. Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Adherence to the following systematic procedure is critical.

  • Waste Segregation and Collection:

    • Collect all waste materials containing this compound, including residual product, contaminated consumables (e.g., pipette tips, weighing boats, paper towels), and contaminated PPE (e.g., gloves), in a designated and clearly labeled hazardous waste container.[1]

    • Ensure the container is appropriate for chemical waste, is in good condition, and has a secure lid.

  • Labeling:

    • Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound."

    • Include any relevant hazard pictograms as indicated in the Safety Data Sheet (SDS).

    • Note the accumulation start date and the name of the generating laboratory or researcher.

  • Storage of Waste:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.

    • Ensure the storage area is away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Follow all institutional procedures for waste manifest documentation.

    • Disposal must be conducted by an approved and certified waste disposal contractor.

Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the drain. [2] Discharge into the environment must be avoided.[2]

IV. Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe ventilation Work in Ventilated Area (Fume Hood) ppe->ventilation collect_waste Collect Waste in Designated Container ventilation->collect_waste spill Spill Occurs ventilation->spill label_container Label Container Correctly (Name, Hazards) collect_waste->label_container store_waste Store Sealed Container in Satellite Accumulation Area label_container->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs disposal Disposal by Approved Waste Contractor contact_ehs->disposal spill_response Follow Spill Response Protocol spill->spill_response YES spill_response->collect_waste

Caption: Disposal Workflow for this compound Waste.

References

Essential Safety and Operational Protocols for Handling 25-Hydroxytachysterol3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document outlines the essential personal protective equipment (PPE), operational procedures, and disposal plans for 25-Hydroxytachysterol3, fostering a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical to prevent exposure. The following table summarizes the recommended PPE.

Body PartRequired PPESpecifications
Eyes Safety GogglesTightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1]
Skin Gloves and Protective ClothingChemical-impermeable gloves should be worn and inspected before use.[1] Fire/flame resistant and impervious clothing is also recommended.[1]
Respiratory RespiratorIf exposure limits are exceeded or symptoms like irritation occur, a full-face respirator should be used.[1]

Operational Plan and Handling Procedures

Safe and effective use of this compound necessitates strict adherence to the following procedural steps.

1. Engineering Controls and Work Area Setup:

  • Work in a well-ventilated area to minimize inhalation exposure.[1]

  • Ensure easy access to emergency exits and establish a designated risk-elimination area.[1]

  • An emergency eyewash station and safety shower should be readily accessible.

2. Handling the Compound:

  • Avoid the formation of dust and aerosols.[1]

  • Prevent contact with skin and eyes.[1]

  • Employ non-sparking tools to prevent ignition from electrostatic discharge.[1]

  • Do not eat, drink, or smoke in the handling area.

3. Storage:

  • Keep the container tightly closed.[1]

  • Store in a dry, cool, and well-ventilated place.[1]

  • Store separately from foodstuff containers and incompatible materials.[1]

Emergency Procedures

In the event of accidental exposure, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]
Eye Contact Rinse with pure water for at least 15 minutes and consult a doctor.[1]
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Waste Material: Collected or adhered material should be disposed of promptly in accordance with all applicable local, state, and federal regulations.[1]

  • Contaminated Packaging: Dispose of as unused product.

  • Environmental Precautions: Prevent the chemical from entering drains, as its discharge into the environment should be avoided.[1]

Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Risks Assess Risks Don PPE Don PPE Assess Risks->Don PPE Proceed if safe Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Retrieve Compound Retrieve Compound Prepare Workspace->Retrieve Compound Perform Experiment Perform Experiment Retrieve Compound->Perform Experiment Store Compound Store Compound Perform Experiment->Store Compound Decontaminate Workspace Decontaminate Workspace Store Compound->Decontaminate Workspace Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Caption: Standard operating procedure for this compound handling.

References

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